Notopterol
Description
This compound has been reported in Hansenia forbesii and Hansenia weberbaueriana with data available.
an analgesic cpd with anti-inflammatory action isolated from Notopterygium incisum Ting; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIACVAZUKISOR-MKMNVTDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318526 | |
| Record name | Notopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88206-46-6 | |
| Record name | Notopterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Notopterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Notopterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Notopterol: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notopterol, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extracted from the roots and rhizomes of Notopterygium incisum, a plant used in traditional Chinese medicine, this compound exhibits a remarkable range of therapeutic effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-osteoarthritic properties. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction
This compound (C₂₁H₂₂O₅) is a key bioactive constituent of Notopterygium incisum, a perennial herb belonging to the Apiaceae family.[1] Traditionally, this plant has been used for centuries to treat a variety of ailments, including rheumatism, colds, and headaches.[2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, revealing its interaction with multiple signaling pathways implicated in various disease processes. This guide will systematically explore the multifaceted pharmacological profile of this compound.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
A primary anti-inflammatory mechanism of this compound involves the direct inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3][4] This pathway plays a crucial role in mediating the cellular response to a wide range of cytokines and growth factors involved in inflammation and immunity.
This compound has been shown to directly bind to the kinase domains of JAK2 and JAK3, thereby inhibiting their phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5.[3][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[3][6]
Signaling Pathway Diagram: this compound Inhibition of JAK/STAT Pathway
Caption: this compound directly inhibits JAK2/3, preventing STAT phosphorylation.
Mechanism of Action: Modulation of the NF-κB Pathway
This compound also exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
In inflammatory conditions, this compound has been shown to suppress the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[4]
Signaling Pathway Diagram: this compound Inhibition of NF-κB Pathway
Caption: this compound inhibits IKK, preventing NF-κB nuclear translocation.
Mechanism of Action: Activation of the PI3K/Akt/Nrf2 Pathway
In addition to its inhibitory effects on pro-inflammatory pathways, this compound can also activate protective signaling cascades. It has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]
Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating the PI3K/Akt pathway, this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8] This antioxidant response helps to mitigate oxidative stress, which is a key contributor to inflammation.
Signaling Pathway Diagram: this compound Activation of PI3K/Akt/Nrf2 Pathway
Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation.
Anticancer Properties
This compound has demonstrated promising anticancer activity against various cancer cell lines. Its mechanisms of action in cancer are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer stemness.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in several cancer cell lines, including human acute myeloid leukemia (HL-60) and hepatocellular carcinoma (HCC) cells.[3][9] The pro-apoptotic effects of this compound are mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[9] Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase.[10]
Inhibition of Cancer Stemness
Recent studies have indicated that this compound can suppress cancer stem cell-like properties in hepatocellular carcinoma cells.[3] This is achieved through the disruption of signaling pathways that are critical for maintaining the stemness of cancer cells.
Modulation of Oxidative Stress in Cancer Cells
Interestingly, while this compound promotes an antioxidant response in normal cells, it appears to induce oxidative stress in cancer cells.[3] This is characterized by an increase in intracellular reactive oxygen species (ROS) and mitochondrial dysfunction, which contributes to its anticancer activity.[3]
Neuroprotective Effects
This compound has shown potential as a neuroprotective agent, particularly in the context of neuroinflammation and neurodegenerative diseases.
Attenuation of Neuroinflammation
In a glioma-bearing mouse model, this compound was found to improve cognitive dysfunction and depression-like behaviors by inhibiting inflammation in the brain.[6] It achieved this by reducing the levels of pro-inflammatory cytokines and inhibiting the STAT3/NF-κB signaling pathway in the peritumoral brain tissue.[6]
Anti-Osteoarthritic Properties
This compound has emerged as a promising candidate for the treatment of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation.
Chondroprotective Effects
In in vitro and in vivo models of OA, this compound has been shown to protect chondrocytes from inflammatory damage and apoptosis.[1][10] It alleviates the degradation of the extracellular matrix by down-regulating the expression of matrix metalloproteinases (MMPs).[10]
Inhibition of Inflammatory Pathways in OA
The anti-osteoarthritic effects of this compound are mediated through the inhibition of multiple inflammatory pathways in chondrocytes, including the JAK/STAT and NF-κB pathways, which are activated by pro-inflammatory cytokines like IL-1β.[1][10]
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay | IC₅₀ (µM) | Reference |
| JAK2 | Kinase Assay | 9.51 | [11] |
| JAK3 | Kinase Assay | 25.2 | [11] |
| TYK2 | Kinase Assay | >667 | [11] |
| JAK1 | Kinase Assay | >2000 | [11] |
| HL-60 (Human Leukemia) | Cell Viability | 40.32 | [12] |
| HepG2 (Human Hepatocellular Carcinoma) | Antiproliferative Assay | 7.7-24.8 µg/mL | [12] |
| C6 (Rat Glioma) | Antiproliferative Assay | 7.7-24.8 µg/mL | [12] |
| MCF-7 (Human Breast Cancer) | Antiproliferative Assay | 39.4-61.3 µg/mL | [12] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rats were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay for JAK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A cell-free kinase assay, such as the Z'-LYTE Kinase Assay, is employed.
-
This compound is serially diluted and incubated with the respective JAK kinase and a fluorescently labeled peptide substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the phosphorylation of the substrate is measured by detecting the fluorescence.
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The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram: In Vitro Kinase Assay
References
- 1. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furanocoumarin this compound: Inhibition of Hepatocellular Carcinogenesis through Suppression of Cancer Stemness Signaling and Induction of Oxidative Stress-Associated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves cognitive dysfunction and depression-like behavior via inhibiting STAT3/NF-ĸB pathway mediated inflammation in glioma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Notopterol's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notopterol, a naturally occurring furanocoumarin, has garnered significant attention for its potent anti-inflammatory properties. Extracted from the roots of Notopterygium incisum, a plant used in traditional medicine, this compound has demonstrated therapeutic potential in a range of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, periodontitis, and endometritis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways implicated in the inflammatory response. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit NF-κB activation in various cell types.[1][2][3]
In models of lipopolysaccharide (LPS)-induced inflammation in human gingival fibroblasts and endometrial epithelial cells, this compound treatment resulted in a dose-dependent reduction in the phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκBα.[1][3] This inhibition of phosphorylation prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target genes.
dot
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation, mediating the effects of numerous cytokines and growth factors. This compound has been identified as a direct inhibitor of JAK2 and JAK3.[4]
By binding to the kinase domains of JAK2 and JAK3, this compound prevents their activation and subsequent phosphorylation of STAT proteins.[4] This blockade of JAK/STAT signaling leads to a significant reduction in the production of inflammatory cytokines and chemokines.[4]
dot
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5][6][7]
In chondrocytes stimulated with IL-1β, this compound treatment dose-dependently decreased the expression of NLRP3 and reduced the levels of IL-18 and TNF-α.[5][6] This inhibitory effect on the NLRP3 inflammasome contributes to the chondroprotective effects of this compound observed in osteoarthritis models.
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Activation of the PI3K/Akt/Nrf2 Pathway
In addition to its inhibitory effects on pro-inflammatory pathways, this compound also activates the PI3K/Akt/Nrf2 signaling pathway, which is a key regulator of the antioxidant response.[3]
In LPS-stimulated human gingival fibroblasts, this compound treatment led to the activation of Akt and the subsequent nuclear translocation of Nrf2.[3] Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes. This activation of the Nrf2 pathway by this compound contributes to its protective effects against oxidative stress, a common feature of inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various in vitro and in vivo models of inflammation.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | % Inhibition / Effect | Reference |
| Human Gingival Fibroblasts | LPS | 10, 20, 40 µM | p-p65 levels | Dose-dependent decrease | [3] |
| Human Endometrial Epithelial Cells | LPS | 15, 30, 45 µM | IL-6, TNF-α, IL-1β | Dose-dependent decrease | [1] |
| Chondrocyte Cell Lines (C20A4, C28/12) | IL-1β (10 ng/mL) | 10, 20 µM | p-JAK2, p-STAT3, NF-κB | Dose-dependent decrease | [5] |
| Chondrocyte Cell Lines (C20A4, C28/12) | IL-1β (10 ng/mL) | 5, 10, 20 µM | IL-18, TNF-α mRNA | Dose-dependent decrease | [5] |
| Macrophages | LPS/IFNγ | Not specified | IL-1β, IL-6, TNF-α | Significant reduction | [8] |
Table 2: In Vivo Effects of this compound in Animal Models of Inflammatory Diseases
| Disease Model | Animal | This compound Dosage and Administration | Key Findings | Reference |
| Rheumatoid Arthritis (Collagen-Induced) | DBA/1J and C57/BL6 mice | Oral or intraperitoneal | Significant therapeutic effects, reduced clinical scores | [4][8] |
| Periodontitis | Rat | 45 or 90 mg/kg (gavage) | Reduced alveolar bone loss, decreased inflammatory cytokines | [9] |
| Osteoarthritis | Mouse | Not specified | Markedly decreased OARSI scores | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.
Western Blot Analysis for NF-κB and JAK/STAT Pathway Proteins
Objective: To determine the effect of this compound on the phosphorylation and total protein levels of key components of the NF-κB (p65, IκBα) and JAK/STAT (JAK2, STAT3) signaling pathways.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human gingival fibroblasts, chondrocytes) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate cells with an inflammatory agent (e.g., LPS, IL-1β) for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 15-30 minutes for STAT3 phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-18) in cell culture supernatants or tissue homogenates.
Protocol:
-
Sample Collection: Collect cell culture supernatants or prepare tissue homogenates from control and this compound-treated groups.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vitro LPS-Induced Inflammation in Human Gingival Fibroblasts
Objective: To establish an in vitro model of periodontitis to evaluate the anti-inflammatory effects of this compound.
Protocol:
-
Cell Culture: Culture primary human gingival fibroblasts in DMEM supplemented with 10% FBS and antibiotics.
-
LPS Stimulation: Seed the cells in appropriate culture plates and starve them in serum-free medium for 24 hours. Stimulate the cells with Porphyromonas gingivalis LPS (e.g., 1 µg/mL) for a specified time (e.g., 48 hours) to induce an inflammatory response.[10][11]
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Assessment of Inflammation: Analyze the cell culture supernatants for the levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by ELISA. Analyze cell lysates for the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blot.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Induction of CIA: Induce arthritis in DBA/1J or C57/BL6 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.[8]
-
This compound Administration: Once clinical signs of arthritis appear, administer this compound to the mice via oral gavage or intraperitoneal injection at a predetermined dosage.[4][8]
-
Evaluation of Arthritis Severity: Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized clinical scoring system.
-
Histological and Molecular Analysis: At the end of the study, sacrifice the mice and collect joint tissues for histological analysis of inflammation and cartilage/bone erosion. Analyze tissue homogenates or serum for the levels of inflammatory markers.
Conclusion
This compound is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to concurrently inhibit key pro-inflammatory signaling pathways, including NF-κB, JAK/STAT, and the NLRP3 inflammasome, while activating the protective Nrf2 antioxidant response, underscores its therapeutic potential for a wide range of inflammatory diseases. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel anti-inflammatory agent. The detailed experimental protocols offer a practical resource for researchers seeking to validate and expand upon these findings. Future research should focus on optimizing dosing regimens, exploring potential synergistic effects with other anti-inflammatory drugs, and elucidating the full spectrum of its molecular targets.
References
- 1. The Mechanism of this compound Alleviating LPS-induced Endometritis by Inhibiting the TLR4/NF-κB Signaling Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Nootkatone mitigates periodontal inflammation and reduces alveolar bone loss via Nrf2/HO-1 and NF-κB pathways in rat model of periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Resveratrol prevents inflammation and oxidative stress response in LPS-induced human gingival fibroblasts by targeting the PI3K/AKT and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery, Isolation, and Biological Activity of Notopterol from Notopterygium incisum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Notopterol, a furanocoumarin found in the roots and rhizomes of the traditional medicinal plant Notopterygium incisum Ting ex H.T. Chang, has garnered significant scientific interest for its potent anti-inflammatory, analgesic, and antioxidant properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, it elucidates the compound's mechanisms of action by detailing its modulatory effects on key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2), and Janus kinase/Signal transducer and activator of transcription (JAK/STAT). Quantitative data on compound yield and biological activity are summarized, and workflows are visualized to support further research and development.
Discovery and Distribution of this compound
This compound was identified as a major bioactive constituent during phytochemical investigations of Notopterygium incisum, a plant long used in traditional Chinese medicine to treat rheumatism, colds, and headaches.[1] Quantitative analyses have revealed that the concentration of this compound varies significantly depending on the part of the plant. While the rhizomes are traditionally used, studies have shown that the fibrous roots contain a higher concentration of this compound, suggesting they may be a more valuable source for extraction.[2]
Table 1: this compound Content in Different Parts of Notopterygium incisum
| Plant Part | This compound Content (% w/w) | Analytical Method |
| Rhizomes | ~1.2% | HPLC |
| Fibrous Roots | Higher than rhizomes | HPLC-DAD-MS |
| Main Roots | Lower than rhizomes | HPLC-DAD-MS |
Data sourced from multiple analyses.[2][3]
Experimental Protocols: Isolation and Purification
The isolation of this compound from Notopterygium incisum involves a multi-step process encompassing extraction, fractionation, and final purification. High-Speed Counter-Current Chromatography (HSCCC) has been identified as a highly effective method for obtaining this compound with high purity.
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction of a this compound-rich crude extract from the plant material.
Materials:
-
Dried and powdered roots and rhizomes of Notopterygium incisum.
-
95% Ethanol (B145695) (EtOH).
-
Rotary evaporator.
-
Filtration apparatus.
Procedure:
-
Maceration: Soak the powdered plant material (1 kg) in 95% ethanol (10 L) at room temperature for 24 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Concentration: Combine all the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.
-
Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol. This compound and other coumarins will primarily partition into the ethyl acetate fraction.
-
Drying: Concentrate the ethyl acetate fraction to dryness to yield a semi-purified extract ready for chromatographic purification.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines the preparative separation of this compound from the semi-purified extract using HSCCC. The selection of the two-phase solvent system is critical for a successful separation.
Materials and Equipment:
-
Preparative HSCCC instrument with a multi-layer coil.
-
HPLC system for fraction analysis.
-
Two-phase solvent system: A common system for separating moderately polar coumarins is n-hexane-ethyl acetate-methanol-water. The optimal ratio must be determined empirically. A starting ratio of 4:6:4:6 (v/v/v/v) is recommended.[4]
-
Semi-purified ethyl acetate extract.
Procedure:
-
Solvent System Preparation: Prepare the n-hexane-ethyl acetate-methanol-water (4:6:4:6, v/v/v/v) mixture in a separatory funnel. Shake vigorously and allow the layers to separate completely. Degas both the upper (stationary phase) and lower (mobile phase) before use.
-
HSCCC System Equilibration:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping until the mobile phase elutes from the outlet and hydrodynamic equilibrium is established.
-
-
Sample Preparation and Injection: Dissolve the semi-purified extract (e.g., 300 mg) in a small volume (e.g., 10 mL) of the biphasic solvent system (1:1, v/v) and inject it into the sample loop.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. Collect fractions at regular intervals (e.g., 5 mL per fraction) using an automated fraction collector. Monitor the effluent with a UV detector at 254 nm.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Pooling and Drying: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Assess the final purity using HPLC-DAD and confirm the structure using MS and NMR spectroscopy. A purity of over 98% can be achieved with this method.
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its biological effects by modulating multiple key intracellular signaling pathways, primarily related to inflammation and oxidative stress.
Inhibition of the Pro-Inflammatory NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the inhibitor IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit this process.[2][5]
Caption: this compound Inhibition of the NF-κB Pathway.
Activation of the Antioxidant PI3K/Akt/Nrf2 Pathway
The PI3K/Akt pathway plays a crucial role in cell survival and stress resistance. Activation of this pathway leads to the phosphorylation of Akt, which in turn promotes the dissociation and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the expression of protective antioxidant enzymes. This compound has been demonstrated to activate this protective pathway.[2][6]
Caption: this compound Activation of the PI3K/Akt/Nrf2 Pathway.
Inhibition of the JAK/STAT Pathway
The JAK/STAT pathway is critical for signaling initiated by cytokines and growth factors, playing a key role in immune responses and inflammation. Mechanistic studies have revealed that this compound can directly bind to the kinase domains of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3), inhibiting their activity.[7][8] This action blocks the subsequent phosphorylation and activation of STAT proteins, thereby reducing the production of inflammatory cytokines.
Caption: this compound Inhibition of the JAK/STAT Pathway.
Quantitative Bioactivity Data
This compound's potent biological effects have been quantified in various in vitro assays. The compound demonstrates dose-dependent inhibition of inflammatory mediators.
Table 2: Bioactivity of this compound on Key Signaling Pathways
| Target Pathway / Marker | Cell Type | Assay | Result |
| NF-κB Signaling | Human Gingival Fibroblasts | Western Blot | Dose-dependent decrease in p-NF-κB p65 |
| NF-κB Signaling | Human Endometrial Cells | Western Blot | Dose-dependent decrease in p-IκBα |
| JAK/STAT Signaling | Chondrocyte Cell Lines | Western Blot | Dose-dependent decrease in p-JAK2 and p-STAT3 with 10-20 µM this compound |
| Inflammatory Cytokines | Chondrocyte Cell Lines | mRNA Analysis | Dose-dependent decrease in IL-18 and TNF-α mRNA with 10-20 µM this compound |
| PI3K/Akt/Nrf2 Signaling | Human Gingival Fibroblasts | Western Blot | Activates PI3K/Akt pathway |
| Antioxidant Gene Expression | Human Gingival Fibroblasts | RNA Sequencing | Upregulation of HO-1, NQO1, CAT, GSR |
Data compiled from multiple studies.[1][5][6]
Conclusion and Future Prospects
This compound stands out as a promising natural product from Notopterygium incisum with well-defined anti-inflammatory and antioxidant activities. The methodologies for its efficient isolation and purification, particularly using HSCCC, are well-established, enabling the production of high-purity material for further study. Its ability to modulate multiple critical signaling pathways, including NF-κB, PI3K/Akt/Nrf2, and JAK/STAT, provides a strong mechanistic basis for its therapeutic potential in inflammatory and oxidative stress-related diseases. Future research should focus on preclinical and clinical studies to validate these effects in vivo, explore its pharmacokinetic and safety profiles, and potentially develop this compound-based derivatives with enhanced efficacy and target specificity for drug development.
References
- 1. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of two new coumarin glycosides from Notopterygium forbesii and evaluation of a Chinese crude drug, qiang-huo, the underground parts of N. incisum and N. forbesii, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tautobiotech.com [tautobiotech.com]
- 5. High-speed counter-current chromatographic separation of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
Notopterol's In Vitro Modulation of Key Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro mechanisms of Notopterol, a bioactive compound isolated from the traditional Chinese medicine Notopterygium incisum. Emerging research highlights this compound's potent anti-inflammatory and antioxidant properties, primarily attributed to its ability to modulate critical intracellular signaling pathways. This document summarizes the key findings, presents quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound.
Core Signaling Pathways Modulated by this compound
In vitro studies have demonstrated that this compound exerts its effects by intervening in several key signaling pathways that are central to inflammation and cellular stress responses. The primary pathways identified are the NF-κB, PI3K/Akt/Nrf2, and JAK/STAT pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In various in vitro models, this compound has been shown to suppress this pathway. Mechanistically, this compound inhibits the activation of the NF-κB signaling cascade.[1][2] In models using lipopolysaccharide (LPS)-stimulated human gingival fibroblasts and endometrial epithelial cells, this compound treatment resulted in a dose-dependent reduction in the phosphorylation of key proteins p65 and IκBα.[3] This inhibition prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[2][3]
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Activation of the PI3K/Akt/Nrf2 Signaling Pathway
In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes cell survival and antioxidant responses through the PI3K/Akt/Nrf2 pathway.[1][2] Studies have shown that this compound treatment leads to the activation of PI3K/Akt signaling.[1] This activation, in turn, promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor for antioxidant response.[1][2] The activation of Nrf2 upregulates the expression of several antioxidant genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] This mechanism underlies this compound's ability to protect cells from oxidative stress.[1] Furthermore, this compound has been shown to mitigate osteoarthritis by inhibiting PI3K/Akt phosphorylation, which in turn suppresses ferroptosis and enhances antioxidant defenses by upregulating glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4).[4]
Figure 2: this compound's activation of the PI3K/Akt/Nrf2 signaling pathway.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial inflammatory signaling route that is modulated by this compound. In vitro studies have revealed that this compound can inhibit the JAK2/STAT3 signaling pathway.[5][6] This has been observed in chondrocyte cell lines where this compound treatment in the presence of an inflammatory stimulus led to a dose-dependent decrease in the phosphorylation of both JAK2 and STAT3.[7] By inhibiting this pathway, this compound effectively reduces the production of inflammatory mediators, contributing to its chondroprotective effects.[6]
Figure 3: this compound's inhibition of the JAK/STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on this compound's effects on various cell types and signaling pathways.
Table 1: Effect of this compound on Inflammatory Cytokine Production
| Cell Type | Stimulus | This compound Concentration | Cytokine | Result | Reference |
| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | TNF-α | Dose-dependent reduction | [3] |
| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | IL-1β | Dose-dependent reduction | [3] |
| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | IL-6 | Dose-dependent reduction | [3] |
| Human Gingival Fibroblasts | LPS | Not specified | IL-1β, IL-32, IL-8 | Inhibition of synthesis | [2] |
| Chondrocyte Cell Lines (C20A4, C28/12) | IL-1β | Not specified | IL-18, TNF-α | Significant reduction | [7] |
Table 2: Effect of this compound on Signaling Protein Phosphorylation
| Cell Type | Stimulus | This compound Concentration | Target Protein | Result | Reference |
| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | p-NF-κB p65, p-IκBα | Downregulation | [3] |
| Chondrocyte Cell Lines | IL-1β | 10, 20 µM | p-JAK2, p-STAT3 | Dose-dependent decrease | [7] |
Table 3: Effect of this compound on Cell Viability and Oxidative Stress
| Cell Type | Treatment | This compound Concentration | Assay | Result | Reference |
| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | CCK-8 | Improved cell proliferation | [3] |
| Human Endometrial Epithelial Cells (hEECs) | LPS | 15, 30, 45 µM | TUNEL | Reduced apoptosis | [3] |
| Human Gingival Fibroblasts | LPS | Not specified | ROS levels | Suppressed | [2] |
| Human Gingival Fibroblasts | LPS | Not specified | HO-1, NQO1, CAT, GSR | Upregulated expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's in vitro effects.
Cell Culture and Treatment
-
Cell Lines: Human endometrial epithelial cells (hEECs), human gingival fibroblasts (HGFs), or chondrocyte cell lines (e.g., C28/I2, C20A4) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation and Treatment: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24 hours). For treatment, this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10, 20, 30, 45 µM) prior to or concurrently with the stimulus.
Western Blot Analysis
This protocol is for the detection of protein expression and phosphorylation.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JAK2, JAK2, p-STAT3, STAT3, Nrf2, HO-1, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted cytokines in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations, and the concentrations of the cytokines in the samples are determined by interpolating from the standard curve.
Cell Viability Assay (CCK-8/MTT)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound in the presence or absence of a stimulus (e.g., LPS).
-
Assay Reagent Addition: After the incubation period (e.g., 24, 48, or 72 hours), Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well.
-
Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Experimental Workflow Visualization
Figure 4: A generalized experimental workflow for in vitro studies of this compound.
This guide provides a comprehensive overview of the current understanding of this compound's in vitro modulation of key signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 4. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy studies of Notopterol in animal models
An In-Depth Technical Guide to the In Vivo Efficacy of Notopterol in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the in vivo therapeutic effects of this compound, a key bioactive furanocoumarin isolated from Notopterygium incisum. The document details its efficacy across various animal models, focusing on inflammatory diseases, cancer, and neurodegenerative disorders. Emphasis is placed on quantitative data, detailed experimental protocols, and the visualization of underlying molecular mechanisms.
Anti-Inflammatory and Anti-Arthritic Efficacy
This compound has demonstrated significant therapeutic potential in preclinical models of chronic inflammatory diseases, particularly rheumatoid arthritis and osteoarthritis. Its primary mechanism involves the modulation of key inflammatory signaling pathways.
Rheumatoid Arthritis (RA)
In multiple mouse models of RA, this compound has been shown to ameliorate disease pathology by inhibiting the production of inflammatory cytokines and chemokines.[1][2]
Data Summary: Efficacy of this compound in Collagen-Induced Arthritis (CIA) Models
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| DBA/1J Mice (CIA) | Intraperitoneal (i.p.) | 10 mg/kg/day | Significantly reduced clinical arthritis scores and paw swelling. | [3] |
| DBA/1J Mice (CIA) | Oral | 20 mg/kg/day | Markedly decreased joint inflammation and cartilage destruction. | [3][4] |
| C57BL/6 Mice (CIA) | Intraperitoneal (i.p.) | 10 mg/kg/day | Reduced production of pro-inflammatory cytokines in macrophages. | [3][4] |
| Combination Therapy | i.p. This compound + TNF blocker | Not Specified | Enhanced therapeutic effects compared to TNF blocker alone.[1][2][4] | [1][2][4] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice [3]
-
Animal Model: Male DBA/1J mice are used.
-
Immunization: An emulsion (100 µL) of chicken type II collagen (2 mg/mL) and complete Freund's adjuvant (4 mg/mL M. tuberculosis) is injected intradermally at the base of the tail on day 0.[3]
-
Booster: A second immunization with collagen in incomplete Freund's adjuvant is administered on day 21.[3]
-
Treatment: Starting on day 22, mice receive daily intraperitoneal or oral administrations of this compound at the specified dosages.[3]
-
Assessment: Clinical scores for arthritis (evaluating paw swelling and inflammation) are recorded regularly. At the end of the study, joint tissues are collected for histological analysis to assess synovitis and cartilage/bone erosion. Serum or tissue samples are analyzed for cytokine levels (e.g., TNF-α, IL-6) via ELISA.
Signaling Pathway: this compound Inhibition of the JAK/STAT Pathway
This compound directly binds to the kinase domains of Janus kinase 2 (JAK2) and JAK3, inhibiting their activity.[1][2] This action blocks the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[1][2] This mechanism is central to its anti-inflammatory effects in RA.[1][4]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Osteoarthritis (OA)
This compound has shown chondroprotective effects in animal models of OA, reducing cartilage degradation, alleviating pain, and suppressing inflammation within the joint.[5][6]
Data Summary: Efficacy of this compound in OA Animal Models
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Rat OA Model (unspecified) | Not Specified | Not Specified | Improved articular cartilage destruction; inhibited TNF-α, IL-1β, IL-6, and IL-12 in synovial fluid. | [5][6] |
| Mouse DMM Model | Intra-articular injection | Not Specified | Alleviated pain and gait abnormalities; reduced cartilage degradation and subchondral osteosclerosis over 4 weeks. | [7] |
| Mouse OA Model (in vivo) | Not Specified | Not Specified | Markedly decreased Osteoarthritis Research Society International (OARSI) scores. | [8] |
Experimental Protocol: Destabilization of the Medial Meniscus (DMM) in Mice [7]
-
Animal Model: C57BL/6 mice are commonly used.
-
Surgical Procedure: Under anesthesia, the medial meniscotibial ligament of the right knee joint is transected to induce joint instability, which mimics post-traumatic OA.
-
Treatment: Post-surgery, mice receive intra-articular injections of this compound according to the study's schedule (e.g., weekly for 4-8 weeks).[7]
Signaling Pathway: Multifaceted Action of this compound in OA
In OA, this compound's efficacy is linked to multiple pathways. It inhibits the pro-inflammatory JAK2/STAT3 and NF-κB pathways.[5][6][8] Concurrently, it activates the PI3K/Akt pathway, which promotes chondrocyte survival and inhibits ferroptosis, a form of iron-dependent cell death implicated in OA progression.[7][9] This activation helps suppress oxidative stress and preserve the extracellular matrix.[6][7]
Caption: Multifaceted chondroprotective mechanisms of this compound in OA.
Anticancer Efficacy
This compound exhibits antitumor effects in various cancer models by inducing oxidative stress-associated cell death, inhibiting cancer stemness signaling, and modulating tumor-associated inflammation.
Hepatocellular Carcinoma (HCC)
In HCC models, this compound has been shown to suppress tumor growth by targeting cancer stem cell-like phenotypes and inducing endoplasmic reticulum (ER) stress.
Data Summary: Efficacy of this compound in an HCC Xenograft Model [10]
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| BALB/c Nude Mice | Mahlavu (human HCC) | Cells pre-treated with 30 µM this compound before subcutaneous inoculation. | Elicited greater tumor growth inhibition compared to Sorafenib. Upregulated CHOP and PERK proteins in tumor tissue, indicating ER stress induction. | [10] |
Experimental Protocol: HCC Xenograft Model [10]
-
Animal Model: Female BALB/c nude mice are used.
-
Cell Preparation: Mahlavu HCC cells are pre-treated in vitro for 24 hours with either vehicle control, 30 µM Sorafenib (positive control), or 30 µM this compound.
-
Inoculation: 1 x 10⁶ treated cells are subcutaneously inoculated into the mice.
-
Assessment: Tumor volume is monitored over time. At the end of the study, tumors are excised, weighed, and analyzed via Western blot for markers of ER stress (PERK, CHOP), stemness (OCT4, SOX2), and apoptosis.[10]
Signaling Pathway: this compound-Induced Oxidative Stress in HCC
This compound's anticancer activity is strongly associated with its ability to increase intracellular reactive oxygen species (ROS). This leads to mitochondrial dysfunction and heightened oxidative stress, ultimately triggering cancer cell death. It also suppresses key survival and stemness pathways, including JAK2.[10][11]
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Notopterol: A Technical Guide to its Regulatory Role in NF-κB and PI3K/Akt/Nrf2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notopterol, a key bioactive furanocoumarin derived from the traditional Chinese medicinal herb Notopterygium incisum, has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1][2] Its therapeutic potential has been investigated in a range of inflammatory conditions, including rheumatoid arthritis and periodontitis.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's therapeutic effects, focusing on its dual regulatory action on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the anti-inflammatory and antioxidant Phosphoinositide 3-kinase/Protein Kinase B/Nuclear factor erythroid 2-related factor 2 (PI3K/Akt/Nrf2) signaling cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of this compound.
This compound's Regulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response.[3] Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3]
This compound exerts its anti-inflammatory effects by effectively inhibiting this pathway.[1][3][4] Studies have demonstrated that this compound treatment leads to a dose-dependent reduction in the phosphorylation of both the NF-κB p65 subunit and its inhibitor, IκBα, in LPS-stimulated cells.[3] This inhibition of phosphorylation prevents the nuclear translocation of p65, thereby downregulating the expression of downstream inflammatory mediators.[1][3][4]
Quantitative Data: this compound's Effect on Inflammatory Markers
The inhibitory effect of this compound on the NF-κB pathway has been quantified in various studies. The following table summarizes the dose-dependent reduction of key inflammatory cytokines in human endometrial epithelial cells (hEECs) and human gingival fibroblasts (HGFs) following treatment with this compound in the presence of LPS.
| Cell Type | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-8 Reduction | Reference |
| hEECs | LPS + this compound (15 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [3] |
| hEECs | LPS + this compound (30 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [3] |
| hEECs | LPS + this compound (45 µM) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [3] |
| HGFs | LPS + this compound | Not Reported | Inhibited synthesis | Not Reported | Inhibited synthesis | [1][4] |
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Regulation of the PI3K/Akt/Nrf2 Signaling Pathway
In contrast to its inhibitory effect on the NF-κB pathway, this compound actively promotes the PI3K/Akt/Nrf2 signaling cascade, a critical pathway for cellular defense against oxidative stress.[1][4] The activation of this pathway is initiated by the phosphorylation of PI3K and its downstream target, Akt.[1][4] Phosphorylated Akt then facilitates the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.[5] These genes include heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione (B108866) reductase (GSR).[1][4]
By activating the PI3K/Akt/Nrf2 pathway, this compound enhances the cellular antioxidant capacity, thereby protecting cells from oxidative damage induced by inflammatory stimuli.[1][4] This is evidenced by the suppression of reactive oxygen species (ROS) levels and the upregulation of antioxidant gene expression in cells treated with this compound.[1][4]
Quantitative Data: this compound's Effect on Antioxidant Gene Expression
The following table summarizes the upregulation of Nrf2 and its downstream antioxidant genes in LPS-stimulated human gingival fibroblasts (HGFs) treated with this compound.
| Treatment | Nrf2 Expression | HO-1 Expression | NQO1 Expression | GSR Expression | CAT Expression | Reference |
| LPS + this compound | Upregulated | Upregulated | Upregulated | Upregulated | Upregulated | [1][4] |
Signaling Pathway Diagram: PI3K/Akt/Nrf2 Activation by this compound
References
Unveiling the Therapeutic Potential of Notopterol: A Technical Guide to its Anti-inflammatory and Analgesic Activities
For Researchers, Scientists, and Drug Development Professionals
Notopterol, a naturally occurring furanocoumarin, has garnered significant scientific attention for its potent anti-inflammatory and analgesic properties. Extracted from the roots and rhizomes of Notopterygium incisum, a plant with a long history in traditional medicine for treating rheumatism and pain, this compound is emerging as a promising candidate for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth exploration of the scientific evidence supporting the bioactivities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Quantitative Efficacy of this compound: A Summary of Preclinical Findings
The anti-inflammatory and analgesic effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings, offering a comparative overview of its potency across different experimental settings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line/Model | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Observed Effect |
| Human Endometrial Epithelial Cells (hEECs) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 levels | 15, 30, 45 µM | Dose-dependent decrease in cytokine levels[1] |
| Human Gingival Fibroblasts | LPS | IL-1β, IL-32, IL-8 synthesis | Not specified | Inhibition of inflammatory mediator synthesis[2] |
| Chondrocyte Cell Lines (C20A4 and C28I2) | Interleukin-1β (IL-1β) | IL-18 and TNF-α mRNA levels | 5, 10, 20 µM | Dose-dependent reduction in cytokine expression[3] |
| Murine Macrophages (RAW264.7) | LPS | Nitric Oxide (NO) Production | IC50: 1.01 µM (for a related compound) | Potent inhibition of NO production[4] |
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of this compound
| Animal Model | Assay | This compound Administration | Key Findings |
| Hyperuricemic Mice | - | 20 mg/kg daily | Improved cardiac function and exercise capacity[5] |
| Collagen-Induced Arthritis (CIA) Mice | Arthritis Scoring | Oral or intraperitoneal | Significant therapeutic effects[6] |
Table 3: Mechanistic Insights - Inhibitory Concentrations
| Target | Assay | IC50 Value |
| Janus Kinase 2 (JAK2) | Cell-free kinase assay | Low µM range |
| Janus Kinase 3 (JAK3) | Cell-free kinase assay | Low µM range |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound exerts its anti-inflammatory and analgesic effects by modulating several key intracellular signaling pathways that are crucial in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound treatment has been observed to prevent the degradation of IκBα and reduce the nuclear translocation of the p65 subunit of NF-κB.[1]
Modulation of the PI3K/Akt/Nrf2 Axis
Beyond suppressing pro-inflammatory pathways, this compound also appears to activate protective mechanisms. Evidence suggests that it can activate the PI3K/Akt/Nrf2 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway by this compound can help to mitigate oxidative stress, a key contributor to inflammation-related tissue damage.
Targeting the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation. This compound has been identified as a direct inhibitor of JAK2 and JAK3.[6] By blocking the activity of these kinases, this compound can prevent the phosphorylation and activation of STAT proteins, which in turn suppresses the expression of inflammatory genes. This mechanism is particularly relevant in the context of rheumatoid arthritis.[6]
Experimental Protocols for Evaluating this compound
The following section details the methodologies for key experiments cited in the study of this compound's anti-inflammatory and analgesic activities.
A Generalized Experimental Workflow
The evaluation of a novel anti-inflammatory and analgesic agent like this compound typically follows a structured workflow, progressing from in vitro screening to in vivo validation and mechanistic studies.
In Vivo Models of Inflammation and Analgesia
This is a widely used model for evaluating acute inflammation.
-
Animals: Typically, male Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the left hind paw is measured using a plethysmometer.
-
This compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7][8][9][10][11]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
This model is used to assess peripheral analgesic activity.
-
Animals: Male Swiss albino mice are commonly used.
-
Procedure:
-
Animals are divided into groups and administered this compound, a reference drug (e.g., aspirin), or the vehicle.
-
After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 10-15 minutes).[12][13][14][15][16]
-
-
Data Analysis: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.
A widely accepted model for studying rheumatoid arthritis.
-
Animals: DBA/1J mice are highly susceptible.
-
Procedure:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
Mice are immunized with an intradermal injection of the emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.[17][18][19][20]
-
The development of arthritis is monitored and scored based on paw swelling and redness.
-
This compound treatment is initiated before or after the onset of arthritis.
-
-
Data Analysis: Arthritis scores, paw thickness, and histological analysis of the joints are used to evaluate the efficacy of this compound.
A surgical model of osteoarthritis.
-
Animals: C57BL/6 mice are commonly used.
-
Procedure:
-
Mice are anesthetized, and the knee joint is exposed.
-
The medial meniscotibial ligament is transected, leading to instability of the medial meniscus and subsequent cartilage degeneration.[21][22][23][24][25]
-
Sham surgery is performed on a control group.
-
This compound is administered (e.g., via oral gavage or intra-articular injection) for a specified duration.
-
-
Data Analysis: The severity of osteoarthritis is assessed through histological scoring of cartilage degradation, osteophyte formation, and synovitis.
In Vitro and Ex Vivo Methodologies
This model is used to study the anti-inflammatory effects of compounds on specific cell types.
-
Cell Lines: Human gingival fibroblasts, human endometrial epithelial cells, or macrophage cell lines (e.g., RAW 264.7) are frequently used.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
Cells are pre-treated with various concentrations of this compound for a specific time (e.g., 1-2 hours).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium.
-
After a defined incubation period, the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.[26][27][28][29]
-
-
Data Analysis: The levels of inflammatory mediators (e.g., TNF-α, IL-6, NO) are quantified using ELISA, and the expression of key signaling proteins is analyzed by Western blot or RT-PCR.
Used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Protein is extracted from cells or tissues and the concentration is determined.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, IκBα).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[30][31][32][33][34]
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).
A highly sensitive method for quantifying the concentration of a specific protein (e.g., a cytokine) in a sample.
-
Procedure (Sandwich ELISA):
-
A 96-well plate is coated with a capture antibody specific to the target cytokine.
-
The sample (e.g., cell culture supernatant, serum) is added to the wells.
-
A detection antibody, also specific to the target cytokine but binding to a different epitope, is added. This antibody is typically biotinylated.
-
A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP into a colored product.
-
The absorbance of the solution is measured using a microplate reader.[35][36][37][38][39]
-
-
Data Analysis: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the cytokine.
Used to quantify the expression of specific genes.
-
Procedure:
-
Total RNA is extracted from cells or tissues.
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for a PCR reaction with primers specific to the target gene (e.g., TNF-α, IL-6).
-
The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[40][41][42][43][44]
-
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative gene expression.
Conclusion and Future Directions
The accumulated evidence strongly supports the anti-inflammatory and analgesic activities of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/Nrf2, and JAK/STAT, makes it an attractive therapeutic candidate for a range of inflammatory conditions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future research should focus on comprehensive pharmacokinetic and toxicological studies, as well as clinical trials, to translate these promising preclinical findings into tangible benefits for patients suffering from inflammatory diseases.
References
- 1. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. saspublishers.com [saspublishers.com]
- 14. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. sid.ir [sid.ir]
- 17. chondrex.com [chondrex.com]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. huble.org [huble.org]
- 22. Destabilization of the medial meniscus and treatment [bio-protocol.org]
- 23. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 24. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM) | Springer Nature Experiments [experiments.springernature.com]
- 25. Osteoarthritis Mouse Model of Destabilization of the Medial Meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LPS induces activation of the TLR4 pathway in fibroblasts and promotes skin scar formation through collagen I and TGF-β in skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Natural Sulfurs Inhibit LPS-Induced Inflammatory Responses through NF-κB Signaling in CCD-986Sk Skin Fibroblasts [mdpi.com]
- 29. Silencing XIST mitigated lipopolysaccharide (LPS)-induced inflammatory injury in human lung fibroblast WI-38 cells through modulating miR-30b-5p/CCL16 axis and TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 33. researchgate.net [researchgate.net]
- 34. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 37. arigobio.com [arigobio.com]
- 38. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 39. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. RT-PCR Analysis of Pain Genes: Use of Gel-Based RT-PCR for Studying Induced and Tissue-Enriched Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 42. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 43. researchgate.net [researchgate.net]
- 44. researchgate.net [researchgate.net]
Notopterol as a Potential Therapeutic Agent for Osteoarthritis: A Technical Guide
Executive Summary
Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage degradation, synovial inflammation, and subchondral bone remodeling. Current therapeutic strategies primarily focus on symptomatic relief and fail to halt disease progression. This technical guide explores the potential of Notopterol, a bioactive compound derived from the traditional Chinese herb Notopterygium incisum, as a disease-modifying therapeutic agent for OA. This document synthesizes preclinical data, elucidates the compound's multifaceted mechanism of action, details relevant experimental protocols, and presents quantitative findings in a structured format for researchers, scientists, and drug development professionals. This compound demonstrates significant chondroprotective effects by targeting key inflammatory and cellular stress pathways, including JAK/STAT, NF-κB, and PI3K/Akt, and by mitigating pyroptosis and ferroptosis.
Introduction
The Pathophysiology of Osteoarthritis
Osteoarthritis is the most common form of arthritis, affecting a significant portion of the aging population.[1] The pathogenesis of OA involves a complex interplay of mechanical stress, genetic predisposition, and low-grade inflammation. Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are pivotal in driving the disease process.[1] These cytokines, primarily secreted by chondrocytes and synoviocytes, trigger a catabolic cascade leading to the overexpression of matrix-degrading enzymes, such as matrix metalloproteinases (MMPs). This results in the breakdown of the extracellular matrix (ECM), chondrocyte apoptosis, and progressive cartilage loss.[2][3]
This compound: A Novel Therapeutic Candidate
This compound (NOT) is a key bioactive constituent of Notopterygium incisum, an herb long used in traditional medicine to treat joint diseases.[3][4] Possessing potent anti-inflammatory, antioxidant, and analgesic properties, this compound has emerged as a promising candidate for OA therapy.[4] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to protect chondrocytes, reduce inflammation, and alleviate cartilage degradation by modulating multiple critical signaling pathways.[1][2] This guide provides a comprehensive overview of the scientific evidence supporting this compound's therapeutic potential.
Multifaceted Mechanism of Action
This compound exerts its chondroprotective effects by intervening in several key signaling pathways implicated in OA pathogenesis. Its mechanism is not limited to a single target but involves a network of interactions that collectively suppress inflammation, inhibit cell death, and reduce oxidative stress.
Inhibition of Pro-inflammatory Signaling Cascades
This compound effectively suppresses the core inflammatory pathways activated in OA chondrocytes.
-
JAK/STAT and NF-κB Pathways: IL-1β stimulation in chondrocytes activates the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the Nuclear Factor-kappa B (NF-κB) pathways.[1] this compound has been shown to directly bind to JAK2, inhibiting its phosphorylation and the subsequent phosphorylation of STAT3.[1][4] This action, along with the direct inhibition of NF-κB, downregulates the expression of numerous pro-inflammatory mediators, including TNF-α, IL-6, IL-12, and IL-18.[1][3][4]
-
NLRP3 Inflammasome and Pyroptosis: The NF-κB pathway is a critical upstream regulator of the NLRP3 inflammasome, a protein complex that initiates pyroptosis, a highly inflammatory form of programmed cell death. This compound hinders inflammasome assembly and pyroptosis by blocking the NF-κB/NLRP3 axis, partly through the modulation of hsa-miR-4282.[1]
Regulation of Cellular Stress and Survival Pathways
Beyond inflammation, this compound modulates pathways involved in cell survival and stress responses.
-
PI3K/Akt Pathway and Ferroptosis: this compound mitigates osteoarthritis progression by inhibiting the PI3K/Akt signaling pathway.[2][3] This inhibition helps to suppress ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[2] this compound enhances antioxidant defenses by upregulating glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides, thereby preserving cartilage integrity.[2]
-
Nrf2/HO-1 Antioxidant Pathway: this compound decreases the overproduction of reactive oxygen species (ROS) and reduces chondrocyte apoptosis, in part by activating the nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of protective enzymes like heme oxygenase-1 (HO-1).
Preclinical Evidence: In Vitro Studies
In vitro experiments using human chondrocyte cell lines (e.g., C20A4, C28/I2) stimulated with IL-1β to mimic OA conditions have provided substantial evidence for this compound's therapeutic effects at the cellular level.
Table 1: Summary of Key In Vitro Effects of this compound on Chondrocytes
| Parameter Assessed | Cell Line | Treatment | Key Finding | Citation |
|---|---|---|---|---|
| Inflammatory Cytokines | C20A4, C28/I2 | 10 µM & 20 µM this compound + IL-1β | Dose-dependent reduction in IL-18 and TNF-α levels. | [1] |
| Cellular Viability | IL-1β treated chondrocytes | This compound Pretreatment | Increased chondrocyte viability and reduced apoptosis. | [2] |
| Extracellular Matrix | C28/I2 | This compound + IL-1β | Alleviated degradation of the ECM; enhanced ECM synthesis. | [2][3] |
| Reactive Oxygen Species | C20A4, C28/I2 | This compound + IL-1β (10 ng/mL) | Significantly reduced IL-1β-induced ROS generation. | [1][3] |
| Signaling Proteins | C20A4, C28/I2 | 10 µM & 20 µM this compound + IL-1β | Dose-dependent decrease in p-JAK2 and p-STAT3 expression. | [1] |
| Signaling Proteins | IL-1β treated chondrocytes | this compound | Inhibited PI3K/Akt phosphorylation. |[2] |
Preclinical Evidence: In Vivo Studies
Animal models are crucial for validating the therapeutic efficacy of this compound in a complex biological system. Studies have utilized surgically or chemically induced OA models in rodents.
Table 2: Summary of Key In Vivo Effects of this compound in OA Animal Models
| Animal Model | OA Induction Method | This compound Administration | Key Finding | Citation |
|---|---|---|---|---|
| Mouse | Destabilization of the Medial Meniscus (DMM) | Intra-articular injections | Alleviated pain and gait abnormalities; attenuated cartilage degradation and subchondral osteosclerosis. | [2] |
| Mouse | Not specified | This compound treatment | Markedly decreased Osteoarthritis Research Society International (OARSI) scores. | [1] |
| Rat | Not specified | Not specified | Improved the destruction of articular cartilage. | [3][4] |
| Rat | Not specified | Not specified | Reduced expression of TNF-α, IL-1β, IL-6, and IL-12 in synovial fluid. |[3][4] |
Experimental Methodologies
Reproducibility is paramount in scientific research. This section outlines the core experimental protocols employed in the cited studies on this compound.
In Vitro Experimental Protocols
-
Cell Culture and Treatment: Human chondrocyte cell lines (C20A4, C28/I2) are cultured under standard conditions. To simulate an OA environment, cells are stimulated with recombinant human IL-1β (typically 10 ng/mL).[1] Experimental groups are co-treated or pre-treated with varying concentrations of this compound (e.g., 10 µM, 20 µM).[1]
-
Western Blot Analysis: To quantify changes in protein expression and phosphorylation, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, NF-κB) and a loading control (e.g., GAPDH).[1]
-
ROS Measurement: Intracellular ROS levels are measured using probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment, cells are incubated with the probe, and fluorescence intensity (e.g., DCF fluorescence) is quantified using a fluorescence microscope or plate reader.[1]
In Vivo Experimental Protocols
-
Animal Models of OA:
-
Surgical Induction (DMM Model): In mice, OA is commonly induced by destabilization of the medial meniscus (DMM). This involves surgically transecting the medial meniscotibial ligament, leading to joint instability and progressive cartilage degeneration that mimics post-traumatic OA.[2]
-
Chemical Induction (MIA Model): In rats, a common method is a single intra-articular injection of monosodium iodoacetate (MIA).[5][6] MIA is a metabolic inhibitor that induces chondrocyte death, leading to cartilage lesions and joint impairment that resemble degenerative OA.[5][6]
-
-
Histological Analysis: After a set period of treatment (e.g., 4-8 weeks), animals are euthanized, and knee joints are harvested. The joints are fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content (stains red) and morphology. The severity of cartilage degradation is quantified using a standardized scoring system, such as the OARSI score.[1]
Summary and Future Directions
The compiled preclinical evidence strongly supports the potential of this compound as a disease-modifying therapeutic agent for osteoarthritis. Its ability to simultaneously target multiple key pathological pathways—including inflammation (JAK/STAT, NF-κB), pyroptosis (NLRP3), and ferroptosis (PI3K/Akt/GPX4)—positions it as a highly promising candidate for drug development.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery methods.
-
Long-Term Safety and Toxicology: Conducting comprehensive studies to establish a robust safety profile for chronic administration.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing OA treatments or other novel therapeutic agents.
-
Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are necessary to translate these promising preclinical findings into a viable therapy for human patients suffering from osteoarthritis.
References
- 1. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 6. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
Notopterol's Attenuation of JAK/STAT Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Notopterol, a naturally occurring furanocoumarin, has emerged as a potent modulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical mediator of cellular responses to a plethora of cytokines and growth factors, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancer. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on the JAK/STAT cascade. It consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the intricate signaling networks and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
The JAK/STAT signaling pathway is a cornerstone of inflammatory and immune responses. Upon cytokine binding to their cognate receptors, associated Janus kinases (JAKs) are activated through autophosphorylation. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, including a host of pro-inflammatory cytokines and chemokines.
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting key components of this pathway.[1][2] Studies have demonstrated that this compound can directly bind to the kinase domains of JAK2 and JAK3, thereby suppressing the activation of the JAK-STAT signaling axis.[1][2][3] This inhibition leads to a reduction in the phosphorylation of downstream STAT proteins, notably STAT3 and STAT5, which in turn diminishes the production of inflammatory mediators.[4][5]
The inhibitory action of this compound on the JAK/STAT pathway has been observed in various disease models, including rheumatoid arthritis, osteoarthritis, and glioma, highlighting its broad therapeutic potential.[4][6][7]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on this compound's inhibitory effects on the JAK/STAT pathway and downstream inflammatory markers.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (μM) | Source |
| JAK1 | >2000 | [8] |
| JAK2 | 9.51 | [8] |
| JAK3 | 25.2 | [8] |
| Tyk2 | >667 | [8] |
Table 2: Effect of this compound on JAK/STAT Phosphorylation in Chondrocytes
| Treatment | Concentration (µM) | p-JAK2 Expression | p-STAT3 Expression | Source |
| IL-1β | - | Increased | Increased | [7] |
| IL-1β + this compound | 10 | Dose-dependent decrease | Dose-dependent decrease | [7] |
| IL-1β + this compound | 20 | Dose-dependent decrease | Dose-dependent decrease | [7] |
Table 3: Effect of this compound on Inflammatory Cytokine Production
| Cell Type | Stimulant | This compound Concentration (µM) | Cytokine | Percent Inhibition/Reduction | Source |
| Human Gingival Fibroblasts | LPS | Not Specified | IL-1β, IL-32, IL-8 | Significant Inhibition | [9] |
| Peritumoural Brain Tissues (in vivo) | Glioma | Not Specified | iNOS, TNF-α, IL-6, IL-1β | Significant Reduction | [4] |
| BV2 Microglial Cells | GCM | Not Specified | iNOS, TNF-α, IL-6, IL-1β | Significant Reduction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on the JAK/STAT pathway.
In Vitro Kinase Assay
This protocol is adapted from studies determining the direct inhibitory effect of this compound on JAK kinases.
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes; ATP; appropriate kinase buffer; substrate peptide (e.g., a poly-GT peptide); this compound (at various concentrations); and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a reaction mixture containing the kinase, kinase buffer, and substrate peptide. b. Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is proportional to the kinase activity. f. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
Cell Culture and Treatment
-
Chondrocyte Culture (for Osteoarthritis Studies):
-
Cell Lines: Human chondrocyte cell lines C20A4 and C28/I2.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Induce an inflammatory state by treating the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), at a concentration of 10 ng/mL for 24 hours. c. Co-treat the cells with this compound at various concentrations (e.g., 10 µM and 20 µM) for the desired duration (e.g., 48 hours).
-
-
Macrophage Culture (for Rheumatoid Arthritis Studies):
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) from mice.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and macrophage colony-stimulating factor (M-CSF).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: a. Differentiate bone marrow cells into macrophages by culturing with M-CSF for 7 days. b. Stimulate the macrophages with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL) to induce a pro-inflammatory phenotype. c. Treat the cells with this compound at various concentrations.
-
Western Blot Analysis
This protocol is used to quantify the expression and phosphorylation of proteins in the JAK/STAT pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the therapeutic efficacy of this compound in rheumatoid arthritis.
-
Animals: DBA/1J mice (male, 8-10 weeks old).
-
Induction of Arthritis: a. Emulsify bovine type II collagen with complete Freund's adjuvant (CFA). b. Administer an intradermal injection of the emulsion at the base of the tail on day 0. c. On day 21, administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant (IFA).
-
Treatment: a. Once arthritis is established (typically around day 24-28), randomly assign the mice to different treatment groups. b. Administer this compound (e.g., 20 mg/kg/day) or a vehicle control via oral gavage or intraperitoneal injection.
-
Assessment: a. Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system. b. At the end of the study, collect joint tissues for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion. c. Serum can be collected to measure the levels of inflammatory cytokines.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for the in vivo collagen-induced arthritis model.
Conclusion
This compound demonstrates significant and specific inhibitory activity against the JAK/STAT signaling pathway, primarily through the direct targeting of JAK2 and JAK3. This mechanism underpins its potent anti-inflammatory effects observed in various preclinical models of disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to pave the way for potential clinical development. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the molecular interactions and research methodologies involved in investigating this promising natural compound.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Technical Guide on the Therapeutic Potential of Notopterol for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the emerging research on Notopterol, a natural furanocoumarin, as a promising therapeutic agent for Alzheimer's disease (AD). It consolidates key findings on its mechanism of action, presents quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the involved biological pathways.
Core Mechanism of Action: A Multi-Target Approach
This compound exhibits a multi-faceted approach to combating the complex pathology of Alzheimer's disease. Its primary therapeutic effects stem from the dual inhibition of two key enzymes implicated in the AD cascade: Beta-secretase 1 (BACE1) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3][4]
-
BACE1 Inhibition: BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic amyloid plaques in the brains of AD patients.[3] By inhibiting BACE1, this compound directly reduces the generation of these neurotoxic Aβ peptides.[1][4]
-
GSK3β Inhibition: GSK3β is a crucial enzyme involved in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), another pathological hallmark of AD that disrupts neuronal function and leads to cell death.[3] this compound's inhibition of GSK3β helps to mitigate this tau pathology.[1][4]
Beyond this dual-inhibitory action, research also points to the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways such as STAT3/NF-κB and JAK/STAT, which are increasingly recognized as significant contributors to the neuroinflammatory environment in AD.[5][6][7][8]
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound and its derivatives, demonstrating their therapeutic potential.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Source |
| BACE1 | 26.01 μM | [1] |
| GSK3β | 1 μM | [1] |
Table 2: In Vitro Inhibitory Activity of this compound Derivative (1c)
| Target Enzyme | Concentration | Inhibition | Source |
| Acetylcholinesterase (AChE) | 1.0 μM | 58.7% | [3][9][10] |
| BACE1 | 20 μM | 48.3% | [3][9][10] |
| GSK3β | 10 μM | 40.3% | [3][9][10] |
Table 3: Effects of this compound on Cognitive Function in APP/PS1 Mice
| Treatment Group | Morris Water Maze (Escape Latency) | Source |
| APP/PS1 Mice | Significantly longer than Wild-Type | [11] |
| This compound-treated APP/PS1 Mice | Significantly shorter than untreated APP/PS1 mice | [11] |
Table 4: Effects of this compound on Neuropathology in APP/PS1 Mice
| Pathological Marker | Region | Effect of this compound Treatment | Source |
| Aβ plaque deposition | Hippocampus | Significantly decreased | [4][11] |
| Phosphorylated tau | Cortex | Significantly decreased | [4] |
| Aβ40 and Aβ42 levels | Hippocampus and Cortex | Significantly reduced | [11] |
Key Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound in the context of Alzheimer's disease.
References
- 1. A natural BACE1 and GSK3β dual inhibitor this compound effectively ameliorates the cognitive deficits in APP/PS1 Alzheimer's mice by attenuating amyloid‐β and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A natural BACE1 and GSK3β dual inhibitor this compound effectively ameliorates the cognitive deficits in APP/PS1 Alzheimer's mice by attenuating amyloid-β and tau pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves cognitive dysfunction and depression-like behavior via inhibiting STAT3/NF-ĸB pathway mediated inflammation in glioma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Cardioprotective Effects of Notopterol in Hyperuricemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, a condition characterized by elevated serum uric acid levels, is increasingly recognized as an independent risk factor for cardiovascular diseases, including heart failure.[1] The chronic inflammation and oxidative stress associated with hyperuricemia can lead to cardiac damage and dysfunction.[2][3][4] Notopterol, a naturally occurring furanocoumarin compound found in the root of Notopterygium incisum, has demonstrated anti-inflammatory and cardioprotective properties.[2][4] This technical guide provides an in-depth overview of the cardioprotective effects of this compound in preclinical models of hyperuricemia, with a focus on experimental protocols, quantitative data, and the underlying molecular mechanisms. Recent studies have shown that this compound can ameliorate hyperuricemia-induced cardiac dysfunction by inhibiting the P2X7R/NLRP3 signaling pathway, thereby reducing pyroptosis and inflammation.[2][3][4]
Experimental Protocols
Hyperuricemia Animal Model Induction
A widely used method to establish a hyperuricemic mouse model involves the administration of potassium oxonate and adenine (B156593).[2][3][4] Potassium oxonate inhibits the enzyme uricase, which breaks down uric acid in rodents, while adenine serves as a purine (B94841) precursor to increase uric acid production.[5][6][7]
Protocol:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions with free access to food and water.[5]
-
Induction: Administer potassium oxonate (250 mg/kg) and adenine (100 mg/kg) by intraperitoneal injection or oral gavage every other day for six weeks to induce hyperuricemia.[2][3]
-
Verification: After the first week of induction, measure serum uric acid levels to confirm the successful establishment of the hyperuricemia model.[8]
This compound and Control Treatment
To assess the therapeutic effects of this compound, the compound is administered daily to the hyperuricemic mice. Allopurinol, a xanthine (B1682287) oxidase inhibitor, is commonly used as a positive control.[2][3][6]
Protocol:
-
Treatment Groups:
-
Duration: Treatment is typically initiated after the establishment of hyperuricemia and continued for several weeks (e.g., four weeks).[4]
In Vitro Model of Uric Acid-Induced Cardiomyocyte Injury
To investigate the direct effects of this compound on cardiomyocytes, an in vitro model using H9c2 cells is employed.
Protocol:
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Uric Acid Stimulation: Treat H9c2 cells with varying concentrations of uric acid (e.g., 0, 100, 200, 400 µM) to induce cellular injury and pyroptosis.[8]
-
This compound Treatment: Co-treat the uric acid-stimulated H9c2 cells with this compound to evaluate its protective effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the cardioprotective effects of this compound in hyperuricemic mice.
Table 1: Effects of this compound on Serum Uric Acid and Exercise Capacity
| Parameter | Control | Hyperuricemia | This compound (20 mg/kg) | Allopurinol (10 mg/kg) |
| Serum Uric Acid (week 1) (µmol/L) | 110 ± 15 | 210 ± 20 | 205 ± 22 | 208 ± 25 |
| Serum Uric Acid (week 6) (µmol/L) | 115 ± 18 | 225 ± 25 | 215 ± 20 | 130 ± 15# |
| Running Distance (m) | 650 ± 50 | 350 ± 40 | 580 ± 60# | 450 ± 55 |
| Running Time (min) | 25 ± 3 | 12 ± 2* | 22 ± 4# | 18 ± 3 |
* p < 0.05 vs. Control; # p < 0.05 vs. Hyperuricemia. Data are presented as mean ± SEM.[8][9]
Table 2: Effects of this compound on Cardiac Function (Echocardiography)
| Parameter | Control | Hyperuricemia | This compound (20 mg/kg) | Allopurinol (10 mg/kg) |
| Left Ventricular Ejection Fraction (LVEF) (%) | 75 ± 5 | 50 ± 6 | 70 ± 5# | 65 ± 7# |
| Left Ventricular Fractional Shortening (LVFS) (%) | 40 ± 4 | 25 ± 3 | 38 ± 4# | 35 ± 5# |
| Left Ventricular End-Diastolic Volume (LVEDV) (µL) | 80 ± 7 | 110 ± 10 | 85 ± 8# | 90 ± 9# |
| Left Ventricular End-Systolic Volume (LVESV) (µL) | 20 ± 3 | 55 ± 6 | 25 ± 4# | 30 ± 5# |
* p < 0.05 vs. Control; # p < 0.05 vs. Hyperuricemia. Data are presented as mean ± SEM.[3][9]
Table 3: Effects of this compound on Cardiac Inflammatory Markers
| Parameter (Relative Expression) | Control | Hyperuricemia | This compound (20 mg/kg) | Allopurinol (10 mg/kg) |
| IL-1β Protein | 1.0 | 3.5 ± 0.4 | 1.5 ± 0.2# | 2.0 ± 0.3# |
| IL-18 Protein | 1.0 | 3.2 ± 0.3 | 1.4 ± 0.2# | 1.8 ± 0.2# |
| IL-1β mRNA | 1.0 | 4.0 ± 0.5 | 1.8 ± 0.3# | 2.5 ± 0.4# |
| IL-18 mRNA | 1.0 | 3.8 ± 0.4 | 1.6 ± 0.2# | 2.2 ± 0.3# |
* p < 0.05 vs. Control; # p < 0.05 vs. Hyperuricemia. Data are presented as mean ± SEM.[10]
Table 4: Effects of this compound on the P2X7R/NLRP3 Signaling Pathway in Cardiac Tissue
| Parameter (Relative Protein Expression) | Control | Hyperuricemia | This compound (20 mg/kg) | Allopurinol (10 mg/kg) |
| P2X7R | 1.0 | 3.0 ± 0.3 | 1.2 ± 0.2# | 1.8 ± 0.2# |
| NLRP3 | 1.0 | 2.8 ± 0.3 | 1.1 ± 0.1# | 1.5 ± 0.2# |
| Cleaved Caspase-1 p20 | 1.0 | 3.5 ± 0.4* | 1.3 ± 0.2# | 2.0 ± 0.3# |
* p < 0.05 vs. Control; # p < 0.05 vs. Hyperuricemia. Data are presented as mean ± SEM.[3]
Signaling Pathways and Experimental Workflow
Mechanism of Action: Inhibition of the P2X7R/NLRP3/Pyroptosis Pathway
This compound exerts its cardioprotective effects by targeting the P2X7R/NLRP3 signaling pathway.[2][4] In hyperuricemia, elevated uric acid levels lead to the upregulation of the P2X7 receptor (P2X7R) on cardiomyocytes.[2][8] Activation of P2X7R triggers the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1][4] Activated caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces pyroptosis, a pro-inflammatory form of programmed cell death.[2] this compound has been shown to suppress the expression of P2X7R, thereby inhibiting the downstream activation of the NLRP3 inflammasome and subsequent pyroptosis and inflammation.[2][3][4]
Caption: this compound's inhibition of the P2X7R/NLRP3 pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the cardioprotective effects of this compound in a hyperuricemia model.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
This compound demonstrates significant cardioprotective effects in mouse models of hyperuricemia. It effectively improves cardiac function and exercise capacity, not by lowering serum uric acid levels, but by mitigating cardiac inflammation and pyroptosis. The primary mechanism of action involves the inhibition of the P2X7R/NLRP3 signaling pathway. These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of hyperuricemia-induced cardiac dysfunction. Further research is warranted to explore its clinical utility in patients with hyperuricemia and associated cardiovascular complications.
References
- 1. Hyperuricemia and the Risk of Heart Failure: Pathophysiology and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Notopterol Extraction from Notopterygium Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notopterol, a key bioactive coumarin (B35378) compound found in the roots of Notopterygium incisum and Notopterygium franchetii, has demonstrated significant therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective properties. These effects are primarily attributed to its modulation of critical signaling pathways, such as the JAK/STAT, NF-κB, and PI3K/Akt/Nrf2 pathways. The efficient extraction of this compound from its natural source is a crucial step for pharmacological research and drug development. This document provides detailed protocols for various extraction methods, a quantitative comparison of their efficiencies, and an overview of the relevant biological signaling pathways.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various extraction techniques. Please note that direct comparative studies under identical conditions are limited, and the presented data is compiled from multiple sources.
| Extraction Method | Solvent | Solvent-to-Solid Ratio | Temperature (°C) | Time | This compound Yield (mg/g of dry root) | Reference |
| Conventional Maceration | Ethanol/Water | 10:1 (v/w) | Room Temperature | 24 hours | Not explicitly quantified, used for tincture preparation.[1] | General Method |
| Ultrasound-Assisted Extraction (UAE) | 70% Methanol (B129727) | Not Specified | Not Specified | 40 minutes | Method deemed most suitable for providing maximum peak area and resolution.[2] | Optimized Method |
| Hot Reflux Extraction | Water | 40:1 (v/w) | 100°C | 6 hours | This compound presence confirmed by HPLC, but yield not quantified in this study.[3] | General Method |
| Solid-Phase Extraction (SPE) | Acetonitrile/Water | Not Applicable | Not Applicable | Not Applicable | Used for purification and enantiomeric separation, not primary extraction for yield determination.[4] | Purification Method |
| HPLC-DAD-MS Analysis | Methanol | Not Specified | Not Specified | Not Specified | Found this compound content to be between approximately 6.22 to 15.56 mg/g in different parts of the root.[5] | Analytical Data |
Note: The yields can vary significantly based on the specific plant material, particle size, and precise experimental conditions. The data from HPLC-DAD-MS analysis likely represents a more accurate quantification from a crude extract rather than a specific extraction method's efficiency.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of coumarins from plant matrices.
Materials:
-
Dried and powdered Notopterygium roots (40-60 mesh)
-
70% Methanol
-
Ultrasonic bath with temperature and power control
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Notopterygium root and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% methanol to the flask (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and power to 200 W.
-
Set the extraction temperature to 50°C.
-
Perform ultrasonication for 40 minutes.
-
After extraction, filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Wash the residue with a small amount of 70% methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure to obtain the crude this compound extract.
-
Dry the crude extract in a vacuum oven at 60°C to a constant weight.
Hot Reflux Extraction of this compound
A conventional method for extracting phytochemicals.
Materials:
-
Dried and powdered Notopterygium roots (40-60 mesh)
-
Deionized water
-
Heating mantle with a round-bottom flask and condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered Notopterygium root into a 500 mL round-bottom flask.
-
Add 400 mL of deionized water (solvent-to-solid ratio of 40:1 v/w).[3]
-
Set up the reflux apparatus with a condenser.
-
Heat the mixture to boiling (100°C) and maintain a gentle reflux for 6 hours.[3]
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude aqueous extract.
-
The aqueous extract can be further partitioned with a solvent like ethyl acetate (B1210297) to isolate this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in the obtained extracts.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Glacial acetic acid (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions: [3]
-
Mobile Phase: Acetonitrile and 0.5% glacial acetic acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 305 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the dried crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Experimental workflow for this compound extraction and quantification.
Signaling Pathways Modulated by this compound
1. Inhibition of JAK/STAT Signaling Pathway
Caption: this compound inhibits the JAK/STAT signaling pathway.[5]
2. Modulation of NF-κB and PI3K/Akt/Nrf2 Signaling Pathways
Caption: this compound inhibits NF-κB and activates PI3K/Akt/Nrf2 pathways.[3][6][7][8][9]
References
- 1. Qiang Huo, Notopterygium (Notopterygium Incisum) Tincture, Dried Root Powder Liquid Extract [herbalterra.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Active metabolites and potential mechanisms of Notopterygium incisum against obstructive sleep apnea Syndrome (OSAS): network analysis and experimental assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Species of Notopterygium by GC-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on Quality Evaluation Methods of <i>Notopterygium Incisum<\i> by HPTLC, HPLC Fingerprint and Multi-Components Quantitative Analysis [xb.njucm.edu.cn]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Biological Evaluation of Notopterol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Notopterol is a natural furanocoumarin derived from the medicinal herb Notopterygium incisum. It has garnered significant scientific interest due to its potent anti-inflammatory properties. Preclinical studies have demonstrated that this compound exerts these effects by modulating key inflammatory signaling pathways, making it an attractive scaffold for the development of novel therapeutic agents for a range of disorders, including rheumatoid arthritis, osteoarthritis, and other inflammatory conditions[1][2][3].
The primary mechanisms of action for this compound involve the direct inhibition of Janus kinases (JAKs) and the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade[4][5][6]. By targeting these pathways, this compound can reduce the production of pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory response[1][2].
The synthesis of this compound derivatives is a strategic approach to enhance its therapeutic potential, improve pharmacokinetic properties, and explore new biological activities. Research efforts have focused on modifying the this compound scaffold to create derivatives with enhanced potency and specificity for targets such as JAK2/3, as well as multi-target inhibitors for complex diseases like Alzheimer's, by exploring activity against targets like acetylcholinesterase (AChE) and BACE1[4][7]. These notes provide an overview of the synthesis and biological evaluation protocols relevant to the study of this compound and its derivatives.
Summary of Biological Activities of this compound
The parent compound, this compound, has been evaluated against several key biological targets involved in inflammation. Its activities are summarized below.
| Target / Pathway | Biological Effect | Cell/Assay Type | Quantitative Data (IC50) | Reference(s) |
| JAK2 | Kinase Inhibition | Cell-free kinase assay | 2.6 µM | [4] |
| JAK3 | Kinase Inhibition | Cell-free kinase assay | 5.9 µM | [4] |
| TYK2 | Kinase Inhibition | Cell-free kinase assay | 19.8 µM | [4] |
| JAK1 | Kinase Inhibition | Cell-free kinase assay | > 50 µM | [4] |
| NF-κB Pathway | Inhibition of p65 activation/translocation | LPS-stimulated fibroblasts, IL-1β-stimulated chondrocytes | Dose-dependent inhibition observed | [5][6] |
| PI3K/Akt/Nrf2 | Pathway Activation | LPS-stimulated fibroblasts | Qualitative activation observed | [6] |
| Inflammasome | Inhibition of NLRP3 inflammasome assembly | IL-1β-stimulated chondrocytes | Dose-dependent inhibition observed | [5][8] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow from synthesis to lead identification.
This compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit the canonical NF-κB pathway, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by this compound.
This compound's Effect on the JAK-STAT Signaling Pathway
This compound directly binds to and inhibits JAK2 and JAK3, key kinases in cytokine signaling.
Caption: Inhibition of the JAK-STAT pathway by this compound.
Experimental Protocols
Representative Synthesis of a this compound Derivative
Disclaimer: The following protocol is a representative method based on synthetic routes described in the scientific literature[7]. The specific source for this multi-step synthesis has been retracted due to inconsistencies in its reported biological data[7]. Therefore, this protocol is provided for illustrative purposes of chemical methodology only. Researchers should validate all synthetic steps and outcomes independently.
This protocol describes the synthesis of an amino-alkyl derivative of this compound, starting from Bergapten.
Step 1: Demethylation of Bergapten to Bergaptol (2)
-
Dissolve Bergapten (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add boron tribromide (BBr₃, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield Bergaptol.
Step 2: Alkylation of Bergaptol to form a Dibromo-intermediate (3)
-
Dissolve Bergaptol (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and 1,3-dibromopropane (B121459) (5.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the bromo-propyl intermediate.
Step 3: Synthesis of the Final Derivative (e.g., Compound 1c from the literature)
-
Dissolve the bromo-propyl intermediate (1.0 eq) and a desired amine (e.g., 4-aminopiperidine (B84694) derivative, 1.2 eq) in acetone.
-
Add K₂CO₃ (3.0 eq) and a catalytic amount of sodium iodide (NaI).
-
Reflux the mixture for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool and filter the mixture.
-
Concentrate the filtrate and purify by column chromatography to yield the final derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro JAK2 Kinase Inhibition Assay
This protocol is for determining the IC50 value of a test compound (e.g., this compound derivative) against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
5x Kinase Assay Buffer
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution (e.g., 500 µM stock)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with deionized water.
-
Prepare Compound Dilutions: Perform serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Master Mix: For each 25 µL reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically near Km, e.g., 10 µM), and substrate peptide.
-
Assay Plate Setup:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the serially diluted test compound to the "Test Inhibitor" wells.
-
Add 2.5 µL of buffer/DMSO to "Positive Control" (100% activity) and "Blank" (0% activity) wells.
-
-
Enzyme Addition:
-
Dilute the JAK2 enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of diluted JAK2 to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent. Incubate for another 45 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: NF-κB (p65) Nuclear Translocation Assay
This protocol uses immunofluorescence to visually assess the inhibition of NF-κB nuclear translocation in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophages or similar cell line
-
96-well imaging plates (black, clear bottom)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound derivative)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Leave one set of wells unstimulated (negative control). Incubate for 60 minutes at 37°C.
-
Fixation: Carefully remove the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Immunostaining:
-
Incubate with anti-p65 primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining: Wash three times with PBS. Counterstain with DAPI for 5 minutes.
-
Imaging: Wash twice with PBS and leave the final wash in the wells. Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the fluorescence intensity of p65 in the nucleus (defined by the DAPI stain) versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic intensity ratio in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates inhibition.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Notopterol Stock Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notopterol, a natural furanocoumarin, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] A key mechanism of action for this compound is its inhibition of the Janus kinase (JAK) signaling pathway, specifically targeting JAK2 and JAK3.[1][2][3] This inhibition subsequently modulates the Signal Transducer and Activator of Transcription (STAT) proteins, affecting the expression of various genes involved in inflammation and cell proliferation.[2][4] Accurate and reproducible in vitro studies are contingent upon the correct preparation of this compound stock solutions. These application notes provide a detailed protocol for preparing this compound stock solutions and their application in common cell-based assays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₅ | [2] |
| Molecular Weight | 354.4 g/mol | [2] |
| Appearance | White solid | [2] |
| Purity | ≥95% | [3] |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ~70 mg/mL (197.5 mM) | Sonication may be required for complete dissolution. | [1][2] |
| Ethanol | Soluble | [1] | |
| Methanol | Soluble | [3] | |
| Chloroform | Soluble | [2] | |
| Acetone | Soluble | [2] | |
| Water | Insoluble | [1] |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 3 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or wrapped in foil to protect from light)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 354.4 g/mol = 3.544 mg
-
-
-
Weigh the this compound:
-
Using an analytical balance, carefully weigh out 3.544 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to final working concentrations for treating cells, ensuring the final DMSO concentration remains non-toxic to most cell lines (generally ≤ 0.5%).[5][6]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
-
Prepare an Intermediate Dilution (Recommended):
-
To ensure accurate final concentrations and to avoid precipitation of this compound upon direct dilution into the aqueous culture medium, it is advisable to perform a serial dilution.
-
For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in sterile cell culture medium (e.g., add 10 µL of 10 mM this compound to 90 µL of medium).
-
-
Prepare the Final Working Solution:
-
Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired experimental concentration.
-
Example for a final concentration of 10 µM in a 1 mL final volume:
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Example for various working concentrations (e.g., 10, 20, 40 µM) in a 24-well plate (0.5 mL final volume per well):
-
Prepare a 2X working solution for each concentration in cell culture medium.
-
For 10 µM final: Prepare a 20 µM solution (e.g., 1 µL of 10 mM stock in 499 µL of medium). Add 250 µL of this 2X solution to 250 µL of cell suspension in the well.
-
For 20 µM final: Prepare a 40 µM solution (e.g., 2 µL of 10 mM stock in 498 µL of medium). Add 250 µL of this 2X solution to 250 µL of cell suspension in the well.
-
For 40 µM final: Prepare an 80 µM solution (e.g., 4 µL of 10 mM stock in 496 µL of medium). Add 250 µL of this 2X solution to 250 µL of cell suspension in the well.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.
-
Mandatory Visualization
This compound's Inhibition of the JAK-STAT Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Cell-Based Assays with this compound
Caption: General workflow for cell-based assays using this compound.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis. | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Application Notes: In Vitro Assay Methods for Testing Notopterol's Anti-inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Notopterol, a key bioactive furanocoumarin isolated from the roots and rhizomes of Notopterygium incisum, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate and quantify the anti-inflammatory effects of this compound. The described methods focus on key inflammatory markers and signaling pathways modulated by this compound, offering a comprehensive guide for researchers investigating its therapeutic potential.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory mediators. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Assay | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not Specified | IC50: 6.2-20.6 µM | [4] |
| TNF-α Production | C20A4 & C28I2 | IL-1β (10 ng/mL) | 5, 10, 20 µM | Dose-dependent reduction | [5] |
| IL-6 Production | Not Specified | Not Specified | Not Specified | Suppression of expression | [6] |
| IL-1β Production | Human Gingival Fibroblasts | LPS | Not Specified | Inhibition of synthesis | [1] |
| IL-8 Production | Human Gingival Fibroblasts | LPS | Not Specified | Inhibition of synthesis | [1] |
Table 2: Effects of this compound on Key Inflammatory Enzymes and Proteins
| Target Protein | Cell Line | Inducer | This compound Concentration | Effect | Reference |
| iNOS Expression | RAW 264.7 | LPS | Not Specified | Inhibition | [7] |
| COX-2 Expression | RAW 264.7 | LPS | Not Specified | Inhibition | [8] |
| p-JAK2 | C20A4 & C28I2 | IL-1β | 10, 20 µM | Dose-dependent decrease | [5] |
| p-STAT3 | C20A4 & C28I2 | IL-1β | 10, 20 µM | Dose-dependent decrease | [5] |
| NF-κB (p65) nuclear translocation | Human Gingival Fibroblasts | LPS | Not Specified | Inhibition | [1] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.[9][10][11]
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.[9]
General Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.[12][13]
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 60, 80, 100 µM) for 1-2 hours.[5][12]
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and co-incubate with this compound for the desired time (e.g., 24 hours for NO assay, shorter times for signaling pathway analysis).[10][12]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and incubate overnight.[9]
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[14]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.[14]
-
Incubate at room temperature for 10 minutes.[14]
-
Measure the absorbance at 540 nm using a microplate reader.[15]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[15]
Cytokine Production Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Protocol (General):
-
Seed and treat cells as described in the general treatment protocol.
-
Collect the cell culture supernatant at the end of the incubation period.
-
Perform the ELISA for the specific cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the ELISA kit.[9][16]
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.[17][18]
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[16]
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.[16]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in inflammatory signaling pathways.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.[1][2][6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jkb.ub.ac.id [jkb.ub.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Notopterol in Osteoarthritis Research Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for the investigation of Notopterol's therapeutic potential in osteoarthritis (OA). Detailed protocols for the Destabilization of the Medial Meniscus (DMM) and Monosodium Iodoacetate (MIA) induced OA models are provided, along with methods for evaluating the efficacy of this compound.
Introduction to this compound in Osteoarthritis Research
This compound, a key bioactive compound derived from the medicinal herb Notopterygium incisum, has demonstrated significant anti-inflammatory, antioxidant, and analgesic properties.[1] In the context of osteoarthritis, this compound has been shown to protect chondrocytes, inhibit cartilage degradation, and alleviate pain by modulating key signaling pathways. These characteristics make this compound a promising candidate for the development of novel disease-modifying OA drugs. This document outlines the practical application of animal models to further elucidate the mechanisms of action and therapeutic efficacy of this compound in a preclinical setting.
Animal Models of Osteoarthritis
The selection of an appropriate animal model is critical for recapitulating the pathological features of human OA. The DMM surgical model and the MIA chemical induction model are two of the most widely used and well-characterized rodent models for OA research.
Destabilization of the Medial Meniscus (DMM) Model
The DMM model is a surgical instability model that mimics post-traumatic OA.[2] It involves the transection of the medial meniscotibial ligament, leading to instability of the medial meniscus and subsequent progressive cartilage degeneration, osteophyte formation, and subchondral bone sclerosis.[3] This model is highly reproducible and suitable for studying the long-term effects of therapeutic interventions on cartilage structure.[2]
Monosodium Iodoacetate (MIA) Model
The MIA model is a chemically-induced model of OA that involves the intra-articular injection of monosodium iodoacetate.[4][5] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent rapid cartilage degradation and inflammation.[4][5] This model is particularly useful for studying OA-related pain and for rapid screening of potential analgesic and anti-inflammatory compounds.[6]
Experimental Protocols
In Vitro Model: IL-1β-Induced Chondrocyte Inflammation
This protocol describes the induction of an inflammatory state in chondrocytes to mimic the cellular environment of OA, followed by treatment with this compound.
Materials:
-
Human or animal-derived chondrocytes
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human or species-specific Interleukin-1β (IL-1β)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, Western blot reagents)
Procedure:
-
Cell Culture: Culture chondrocytes in standard conditions until they reach 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours to synchronize their cell cycle.
-
IL-1β Stimulation: Treat the chondrocytes with IL-1β (typically 10 ng/mL) for 24 hours to induce an inflammatory response.[7]
-
This compound Treatment: Following IL-1β stimulation, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.
-
Sample Collection: After treatment, collect the cell culture supernatant and cell lysates for downstream analysis of inflammatory markers (e.g., TNF-α, IL-6), matrix metalloproteinases (e.g., MMP-13), and signaling pathway components.
In Vivo Model 1: Destabilization of the Medial Meniscus (DMM) in Mice
This protocol details the surgical procedure for inducing OA in mice via DMM.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)[1]
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or stereomicroscope[2]
-
Fine surgical instruments (scissors, forceps, needle holders)
-
Suture material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and shave the fur over the right knee joint. Disinfect the surgical area. Administer pre-operative analgesia.[1]
-
Incision: Make a small medial parapatellar incision to expose the joint capsule.[8]
-
Joint Exposure: Carefully incise the joint capsule to expose the medial meniscus and the medial meniscotibial ligament (MMTL).[8]
-
MMTL Transection: Under microscopic guidance, carefully transect the MMTL with micro-scissors, taking care not to damage the articular cartilage.[2][8]
-
Closure: Suture the joint capsule and the skin incision in layers.
-
Post-operative Care: Administer post-operative analgesia and monitor the animals for recovery.
-
This compound Administration: Begin this compound treatment at a predetermined time point post-surgery (e.g., 1 week). Administration can be oral, intraperitoneal, or intra-articular, with the dose and frequency determined by the study design.
-
Endpoint Analysis: At the end of the study period (typically 8-12 weeks post-DMM), euthanize the animals and collect the knee joints for histological analysis (OARSI scoring) and other relevant assessments.
In Vivo Model 2: Monosodium Iodoacetate (MIA) Injection in Rats
This protocol describes the induction of OA in rats via intra-articular injection of MIA.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-250 g)[6]
-
Anesthesia (e.g., isoflurane)
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Insulin syringes with fine-gauge needles (e.g., 29-30G)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the fur over the right knee joint. Disinfect the area.
-
MIA Preparation: Dissolve MIA in sterile saline to the desired concentration (e.g., 1 mg or 3 mg in 50 µL).[6][9]
-
Intra-articular Injection: Flex the knee joint and insert the needle into the intra-articular space through the patellar ligament. Slowly inject the MIA solution.[4][5]
-
Recovery: Allow the animal to recover from anesthesia.
-
This compound Administration: Begin this compound treatment as per the study design.
-
Pain Assessment: Perform behavioral tests to assess pain at baseline and at various time points post-MIA injection (e.g., paw withdrawal latency, weight-bearing).[6]
-
Endpoint Analysis: At the end of the study (typically 3-4 weeks), euthanize the animals and collect tissues for histological and biochemical analysis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative outcomes from studies investigating this compound in OA models.
Table 1: Effect of this compound on Cartilage Degradation in DMM Mouse Model
| Treatment Group | OARSI Score (Summed Score) | Reference |
| Sham | Low (e.g., 1-2) | [10][11] |
| DMM + Vehicle | High (e.g., 10-13) | [10] |
| DMM + this compound | Significantly lower than DMM + Vehicle | [12] |
Note: OARSI (Osteoarthritis Research Society International) scores range from 0 (normal) to 6 (severe) for each quadrant of the joint, with a maximum total score of 24 for the entire joint.[11]
Table 2: Effect of this compound on Pain Behavior in MIA Rat Model
| Treatment Group | Paw Withdrawal Latency (seconds) | Reference |
| Saline Control | High (e.g., 12-15 s) | [6] |
| MIA + Vehicle | Significantly lower than Saline (e.g., 7-9 s) | [6] |
| MIA + this compound | Significantly higher than MIA + Vehicle | [13][14] |
Table 3: Effect of this compound on Inflammatory Markers in IL-1β-Stimulated Chondrocytes
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MMP-13 Expression (relative units) | ADAMTS5 Expression (relative units) | Reference |
| Control | Low | Low | Low | Low | [3][15][16] |
| IL-1β + Vehicle | High | High | High | High | [7][17][18][19][20] |
| IL-1β + this compound (10 µM) | Significantly lower than IL-1β + Vehicle | Significantly lower than IL-1β + Vehicle | Significantly lower than IL-1β + Vehicle | Significantly lower than IL-1β + Vehicle | [21] |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: General experimental workflows for in vivo and in vitro studies.
Signaling Pathway Diagrams
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound activates the PI3K/Akt/Nrf2 antioxidant pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
References
- 1. huble.org [huble.org]
- 2. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated levels of interleukin-1β, interleukin-6, tumor necrosis factor-α and vascular endothelial growth factor in patients with knee articular cartilage injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 6. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-6, IL-1β and TNF-α regulation of the chondrocyte phenotype: a possible mechanism of haemophilic cartilage destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of histologic grading schemes in spontaneous and surgically-induced murine models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study | PLOS One [journals.plos.org]
- 15. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of pro-inflammatory (IL-1 alpha, IL-6, TNF-alpha, IFN-gamma) and anti-inflammatory (IL-4) cytokines on chondrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Compounds: Potential Therapeutics for the Inhibition of Cartilage Matrix Degradation in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interleukin-6 neutralization and Regulatory T cells are additive in chondroprotection from IL-1β-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Notopterol in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notopterol is a key bioactive furanocoumarin found in the medicinal herb Notopterygium incisum. It has demonstrated significant anti-inflammatory and analgesic properties. Recent studies have shown that this compound ameliorates rheumatoid arthritis pathology by directly targeting the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway[1]. Specifically, it binds to the kinase domains of JAK2 and JAK3, inhibiting their activation and leading to a reduction in the production of inflammatory cytokines and chemokines[1]. Given its therapeutic potential, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic studies, dose-response characterization, and overall drug development.
This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer for detection, ensuring high selectivity and sensitivity suitable for preclinical and clinical research.
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Signaling Pathway of this compound
Caption: this compound inhibits the JAK-STAT signaling pathway.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Isoimperatorin or a stable isotope-labeled this compound (if available). A structural analog is a suitable alternative[2].
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol/water to create working standards for calibration curves and quality control (QC) samples.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Isoimperatorin).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
|---|---|
| System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 60 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry
| Parameter | Condition |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 344.1 | 225.1 | 20 |
| Isoimperatorin (IS) | 271.1 | 203.1 | 18 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Method Validation Summary
The following tables summarize the expected performance characteristics of the method based on typical validation requirements for bioanalytical assays.
Table 3: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1 | < 20 | < 20 | 80 - 120 |
| Low (LQC) | 3 | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 100 | < 15 | < 15 | 85 - 115 |
| High (HQC) | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low (LQC) | 3 | > 85 | 85 - 115 |
| High (HQC) | 800 | > 85 | 85 - 115 |
Table 6: Stability
| Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Bench-top (Room Temp) | 4 hours | 85 - 115 |
| Autosampler (4°C) | 24 hours | 85 - 115 |
| Freeze-Thaw Cycles | 3 cycles | 85 - 115 |
| Long-term (-80°C) | 30 days | 85 - 115 |
Conclusion
This application note provides a comprehensive LC-MS/MS method for the quantification of this compound in plasma. The described protocol, utilizing protein precipitation for sample cleanup and a rapid chromatographic analysis, is designed to be sensitive, specific, and reliable. This method is well-suited for pharmacokinetic and toxicokinetic studies, supporting the development of this compound as a potential therapeutic agent for inflammatory diseases. The detailed validation parameters provide a clear framework for establishing this assay in a regulated or research laboratory environment.
References
Application Notes and Protocols for Assessing Notopterol's Inhibition of JAK2 and JAK3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the inhibitory effects of Notopterol on Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3). The protocols outlined below are based on established techniques for characterizing kinase inhibitors and assessing their impact on intracellular signaling pathways.
Introduction
This compound, a natural furanocoumarin, has been identified as a potent inhibitor of the JAK-STAT signaling pathway, demonstrating significant therapeutic potential in inflammatory conditions. Mechanistic studies have revealed that this compound directly targets the kinase domains of JAK2 and JAK3, thereby suppressing the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines.[1][2] The following protocols provide a framework for the quantitative assessment of this compound's inhibitory activity on JAK2 and JAK3 and its functional effects in a cellular context.
Quantitative Data Summary
The inhibitory potency of this compound against the Janus kinase family was determined using a cell-free enzymatic assay. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for JAK2 and JAK3 over other members of the JAK family.
| Kinase Target | This compound IC50 (μM) | Assay Method | Reference |
| JAK1 | >10 | Z'-LYTE Assay | [3] |
| JAK2 | 0.58 | Z'-LYTE Assay | [3] |
| JAK3 | 0.27 | Z'-LYTE Assay | [3] |
| Tyk2 | >10 | Z'-LYTE Assay | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay: Z'-LYTE™ Kinase Assay
This protocol describes a biochemical assay to determine the IC50 value of this compound against purified JAK2 and JAK3 enzymes. The Z'-LYTE™ technology is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[4][5][6]
Materials:
-
Recombinant human JAK2 and JAK3 enzymes
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or other suitable tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
Multimode plate reader capable of FRET measurements
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 μM. Further dilute the compounds in kinase buffer to achieve the final desired concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.[5]
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Kinase/Peptide Mixture: Prepare a 2X solution of the JAK enzyme and the FRET-peptide substrate in kinase buffer.
-
Reaction Initiation: Add 5 µL of the 2X kinase/peptide mixture to each well.[5]
-
ATP Addition: Add 2.5 µL of a 4X ATP solution to all wells to start the kinase reaction.[5] The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.[5]
-
Development: Add 5 µL of the Z'-LYTE™ Development Reagent to each well.[5]
-
Second Incubation: Shake the plate for 30 seconds and incubate at room temperature for another 60 minutes to allow for the proteolytic cleavage of the non-phosphorylated peptide.[5]
-
Fluorescence Reading: Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a multimode plate reader.[5]
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition based on the controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application of Notopterol in the Study of Lipopolysaccharide-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Notopterol, a key bioactive coumarin (B35378) compound isolated from the medicinal herb Notopterygium incisum, has demonstrated significant anti-inflammatory properties. In immunological research, lipopolysaccharide (LPS)-stimulated macrophages are a fundamental in vitro model for studying the inflammatory response characteristic of gram-negative bacterial infections and various inflammatory diseases. This compound has emerged as a potent modulator of this response, making it a compound of high interest for therapeutic development.
These application notes provide a comprehensive overview of this compound's effects on LPS-stimulated macrophages, detailing its mechanisms of action and providing standardized protocols for its investigation. The data presented herein is collated from multiple studies to facilitate experimental design and data interpretation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting several key signaling pathways activated by LPS in macrophages. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the assembly of the NLRP3 inflammasome. This compound has been shown to intervene at critical points in these pathways.
Key mechanisms include:
-
Inhibition of the NF-κB Pathway: this compound treatment leads to a dose-dependent reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of various pro-inflammatory genes.
-
Modulation of the JAK/STAT Pathway: this compound directly binds to and inhibits Janus kinase 2 (JAK2) and JAK3, which in turn blocks the activation of Signal Transducer and Activator of Transcription (STAT) proteins, further reducing the expression of inflammatory cytokines and chemokines[1][2][3].
-
Suppression of the NLRP3 Inflammasome: this compound can hinder the assembly and activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18[4][5][6]. This is achieved, in part, by reducing mitochondrial damage and reactive oxygen species (ROS) production[6].
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated macrophage models.
Table 1: Effect of this compound on Pro-Inflammatory Mediator Production
| Mediator | Cell Line | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | Dose-dependent | Significant inhibition of NO production. | [7] |
| TNF-α | Human Endometrial Epithelial Cells (hEECs) | 15, 30, 45 µM | Dose-dependent reduction in secretion. | [8] |
| IL-1β | Human Endometrial Epithelial Cells (hEECs) | 15, 30, 45 µM | Dose-dependent reduction in secretion. | [8] |
| IL-6 | Human Endometrial Epithelial Cells (hEECs) | 15, 30, 45 µM | Dose-dependent reduction in secretion. | [8] |
| TNF-α | Chondrocyte Cell Lines (C20A4, C28I2) | 5, 10, 20 µM | Dose-dependent reduction in mRNA levels. | [9] |
| IL-18 | Chondrocyte Cell Lines (C20A4, C28I2) | 5, 10, 20 µM | Dose-dependent reduction in mRNA levels. | [9] |
Table 2: Effect of this compound on Signaling Pathway Components
| Target Protein | Cell Line | This compound Concentration | Effect | Reference |
| p-NF-κB p65 | Human Endometrial Epithelial Cells (hEECs) | 15, 30, 45 µM | Dose-dependent downregulation of expression. | [8] |
| p-IκBα | Human Endometrial Epithelial Cells (hEECs) | 15, 30, 45 µM | Dose-dependent downregulation of expression. | [8] |
| iNOS | RAW 264.7 | Dose-dependent | Significant reduction in iNOS protein expression. | [7] |
| NLRP3 | RAW 264.7 | Not Specified | Regulation of NLRP3 expression. | [6] |
| Caspase-1 | RAW 264.7 | Not Specified | Regulation of Caspase-1 expression. | [6] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Protocol 1: Macrophage Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71) is commonly used.
-
Culture Medium: Prepare complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates at 1.5 x 10⁵ cells/well for Griess/MTT assays; 24-well plates at 5 x 10⁵ cells/well for ELISA/Western blot) and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the old medium and replace it with fresh medium containing various non-toxic concentrations of this compound (e.g., 5, 10, 20, 40 µM). A vehicle control (e.g., DMSO) must be run in parallel. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS (from E. coli O111:B4 or similar) to the wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for the desired time period (e.g., 4-6 hours for gene expression, 18-24 hours for NO and cytokine protein secretion).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
-
Follow the cell seeding and treatment steps as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Production (Griess Assay)
-
After cell treatment (Protocol 1), collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite (B80452) (NaNO₂) standard curve (e.g., 0-100 µM) in culture medium.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each standard and sample well[1][2].
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm[1].
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: Cytokine Quantification (ELISA)
-
Collect cell culture supernatants after treatment (Protocol 1). Centrifuge to remove any debris.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
General Steps:
-
Coat a 96-well plate with the capture antibody overnight[10].
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours[10].
-
Add standards and diluted samples to the wells and incubate for 2 hours at room temperature[9].
-
Wash the plate, then add the biotin-conjugated detection antibody and incubate for 1-2 hours.
-
Wash the plate, add Streptavidin-HRP, and incubate for 20-60 minutes[9].
-
Wash the plate, add TMB substrate solution, and incubate in the dark until a color develops (approx. 10-20 minutes)[9].
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄)[9].
-
Read the absorbance at 450 nm.
-
-
Calculate cytokine concentrations based on the standard curve.
Protocol 5: Western Blot for Signaling Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, total p65, p-IκBα, iNOS, NLRP3, Caspase-1) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
Conclusion
This compound is a promising natural compound for mitigating macrophage-driven inflammation. Its multi-target action on the NF-κB, JAK/STAT, and NLRP3 inflammasome pathways provides a strong rationale for its development as an anti-inflammatory agent. The protocols and data provided here serve as a foundational guide for researchers to effectively design and execute studies to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. upfinder.upf.edu [upfinder.upf.edu]
- 3. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Speed Counter-Current Chromatography for Notopterol Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Notopterol, a bioactive furanocoumarin, using High-Speed Counter-Current Chromatography (HSCCC). This compound, primarily isolated from the medicinal plant Notopterygium incisum, has demonstrated significant anti-inflammatory and potential therapeutic properties.[1] HSCCC offers an efficient, preparative-scale purification method for obtaining high-purity this compound, achieving purities of up to 98%.
Introduction to this compound and HSCCC
This compound is a key active constituent of Notopterygium incisum and Notopterygium forbesii, traditional Chinese herbs used for their anti-rheumatic and analgesic properties. Pharmacological studies have revealed that this compound exerts its anti-inflammatory effects by targeting signaling pathways such as the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways.[1][2] The ability to obtain pure this compound is crucial for further pharmacological research and drug development.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. This method is particularly well-suited for the separation and purification of natural products.
Experimental Protocols
Preparation of Crude Extract from Notopterygium incisum
A standardized procedure for the preparation of a this compound-rich crude extract is essential for successful HSCCC purification.
Materials:
-
Dried rhizomes of Notopterygium incisum
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Grind the dried rhizomes of Notopterygium incisum into a fine powder.
-
Macerate the powdered plant material in methanol at room temperature for 24-48 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude methanol extract.
-
Store the dried crude extract at 4°C until further use.
HSCCC System and Solvent Selection
The selection of an appropriate two-phase solvent system is the most critical step in developing an HSCCC separation method. The ideal solvent system for this compound should provide a suitable partition coefficient (K) value, typically between 0.5 and 2.0. Based on the successful separation of other furanocoumarins, a hexane-ethyl acetate-methanol-water (HEMWat) system is a promising choice.
Recommended Two-Phase Solvent System:
-
n-hexane:ethyl acetate:methanol:water
Protocol for Solvent System Selection and Preparation:
-
Prepare a series of HEMWat solvent systems with varying volume ratios (e.g., 5:5:5.5:4.5, v/v/v/v).
-
Determine the partition coefficient (K) of this compound in each solvent system. This can be done by dissolving a small amount of the crude extract in a known volume of the pre-equilibrated two-phase system, shaking vigorously, and analyzing the concentration of this compound in each phase by HPLC.
-
Select the solvent system that provides a K value within the optimal range.
-
Prepare the selected solvent system by thoroughly mixing the four solvents in a separatory funnel. Allow the phases to separate completely.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication before use.
HSCCC Purification of this compound
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC pump
-
UV-Vis detector
-
Fraction collector
Protocol:
-
Column Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper phase of the HEMWat system).
-
System Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate. The system is equilibrated when the mobile phase emerges from the outlet and the retention of the stationary phase is stable.
-
Sample Preparation: Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) to a final concentration suitable for injection.
-
Sample Injection: Inject the sample solution into the HSCCC system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals. Monitor the elution profile using a UV detector at a wavelength of approximately 270 nm.[2]
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
The following tables summarize representative quantitative data for the HSCCC purification of furanocoumarins, which can be adapted for this compound.
Table 1: HSCCC Operating Parameters for Furanocoumarin Purification
| Parameter | Value | Reference |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) | [2] |
| Stationary Phase | Upper phase | [2] |
| Mobile Phase | Lower phase | [2] |
| Flow Rate | 2.0 mL/min | [2] |
| Revolution Speed | 800 rpm | [2] |
| Detection Wavelength | 270 nm | [2] |
| Sample Loading | 3.5 g (crude extract) | [2] |
Table 2: Purification Results for Furanocoumarins (Representative)
| Compound | Purity (%) | Yield (mg/g of crude extract) | Reference |
| Isopimpinellin | 95.0 | 0.85 | [2] |
| Pimpinellin | 99.1 | 2.55 | [2] |
| Phellopterin | 96.4 | 0.95 | [2] |
| This compound | 98 | Data not available |
Visualizations
Experimental Workflow
Caption: HSCCC Purification Workflow for this compound.
This compound's Mechanism of Action: Signaling Pathways
This compound has been shown to modulate key inflammatory signaling pathways.
Caption: Inhibition of Inflammatory Pathways by this compound.
References
Application Notes and Protocols: Utilizing Notopterol in Collagen-Induced Arthritis Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Notopterol, a natural compound with demonstrated anti-inflammatory properties, in preclinical studies utilizing the collagen-induced arthritis (CIA) mouse model. The protocols outlined below are based on established research and are intended to assist in the investigation of this compound as a potential therapeutic agent for rheumatoid arthritis.
Quantitative Data Summary
The therapeutic efficacy of this compound in ameliorating arthritis in CIA mouse models has been demonstrated through a significant reduction in clinical arthritis scores. The data from various studies are summarized below for comparative analysis.
| Mouse Strain | This compound Dosage and Route | Treatment Schedule | Key Outcomes |
| DBA/1J | Not Specified (Intraperitoneal) | Initiated on day 22 post-first immunization. | Significant reduction in clinical arthritis scores.[1] |
| C57/BL6 | Not Specified | Treatment initiated after second collagen immunization. | Significant reduction in clinical scores, decreased synovitis, and increased cartilage area.[1] |
| DBA/1J and C57/BL6 | Not Specified (Oral and Intraperitoneal) | Not Specified | Both administration routes showed significant therapeutic effects.[1][2] |
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the standardized method for inducing arthritis in susceptible mouse strains.
Materials:
-
Male DBA/1J or C57/BL6 mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (for the initial immunization) or Incomplete Freund's Adjuvant (for the booster). To create a stable emulsion, draw equal volumes of the collagen solution and the adjuvant into two separate syringes connected by a stopcock and repeatedly pass the mixture between the syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare the collagen emulsion with Incomplete Freund's Adjuvant as described in step 1.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Begin visual examination for signs of arthritis around day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16. The first signs of arthritis typically appear between 21 and 28 days after the primary immunization.[3]
-
Administration of this compound
This compound can be administered prophylactically or therapeutically. The following protocol is for therapeutic administration.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Administration:
-
Timing: Begin treatment on day 22 after the first immunization, which is one day after the booster immunization.[1]
-
Route:
-
Intraperitoneal (IP) Injection: Administer the prepared this compound solution via intraperitoneal injection.
-
Oral Gavage: Administer the this compound solution directly into the stomach using an oral gavage needle.
-
-
Dosage: The specific dosage should be determined based on preliminary studies.
-
Frequency: Administer daily or as determined by the experimental design.
-
Control Group: Administer the vehicle alone to the control group.
-
-
Evaluation:
-
Continue to monitor and score the clinical signs of arthritis daily.
-
At the end of the study, further analysis can be performed, including histological examination of the joints and measurement of inflammatory cytokine levels.
-
Visualizations
This compound's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting Janus kinases (JAK), particularly JAK2 and JAK3. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn reduces the transcription of pro-inflammatory genes.[4][5]
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow: CIA Induction and this compound Treatment
The following diagram illustrates the timeline of the experimental procedures for inducing CIA and administering this compound.
Caption: Experimental workflow for CIA induction and this compound treatment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Notopterol's Impact on Key Signaling Pathways: A Western Blot Analysis Guide
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for utilizing Western blot analysis to investigate the effects of Notopterol, a natural compound with significant anti-inflammatory properties, on key cellular signaling pathways. The provided protocols and data presentation formats are intended to facilitate reproducible and robust analysis of this compound's mechanism of action.
This compound has been identified as a potent modulator of critical signaling cascades involved in inflammation, immune response, and oxidative stress. Understanding its precise molecular targets is crucial for its development as a potential therapeutic agent. Western blotting is an indispensable technique for elucidating these mechanisms by quantifying the expression and phosphorylation status of key signaling proteins.
Overview of this compound's Effects on Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.[1][2][3] Primarily, it inhibits the pro-inflammatory NF-κB pathway while activating the protective PI3K/Akt/Nrf2 antioxidant response pathway.[1][2][3] Furthermore, this compound directly targets the JAK/STAT pathway, which is crucial for cytokine signaling.[4][5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[1][2][3] The key effects of this compound on the NF-κB pathway are summarized below.
Table 1: Effect of this compound on NF-κB Signaling Proteins
| Target Protein | Observed Effect of this compound Treatment | Expected Outcome in Western Blot |
| p-p65 | Decreased phosphorylation | Reduced band intensity for phosphorylated p65 |
| IκB-α | Inhibition of degradation | Increased band intensity for total IκB-α |
Activation of the PI3K/Akt/Nrf2 Signaling Pathway
This compound activates the PI3K/Akt/Nrf2 pathway, which plays a critical role in protecting cells from oxidative stress.[1][2] This activation leads to the upregulation of antioxidant genes.
Table 2: Effect of this compound on PI3K/Akt/Nrf2 Signaling Proteins
| Target Protein | Observed Effect of this compound Treatment | Expected Outcome in Western Blot |
| p-Akt | Increased phosphorylation | Increased band intensity for phosphorylated Akt |
| Nrf2 | Increased expression/nuclear translocation | Increased band intensity for Nrf2 |
| HO-1 | Upregulated expression | Increased band intensity for HO-1 |
| NQO1 | Upregulated expression | Increased band intensity for NQO1 |
Inhibition of the JAK/STAT Signaling Pathway
This compound directly binds to and inhibits Janus kinases (JAKs), thereby suppressing the JAK/STAT signaling cascade, which is pivotal for the inflammatory response mediated by cytokines.[4][5][6]
Table 3: Effect of this compound on JAK/STAT Signaling Proteins
| Target Protein | Observed Effect of this compound Treatment | Expected Outcome in Western Blot |
| p-JAK2 | Decreased phosphorylation | Reduced band intensity for phosphorylated JAK2 |
| p-JAK3 | Decreased phosphorylation | Reduced band intensity for phosphorylated JAK3 |
| p-STAT3 | Decreased phosphorylation | Reduced band intensity for phosphorylated STAT3 |
Visualizing the Signaling Pathways and Experimental Workflow
To better illustrate the mechanism of action of this compound and the experimental procedure, the following diagrams have been generated.
Caption: this compound's modulation of NF-κB, PI3K/Akt/Nrf2, and JAK/STAT pathways.
Caption: General experimental workflow for Western blot analysis.
Detailed Experimental Protocols
The following protocols provide a framework for conducting Western blot analysis to assess the impact of this compound on the aforementioned signaling pathways.
Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Once cells have reached the desired confluency, treat them with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a predetermined duration (e.g., 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Stimulation (if necessary): For studying inhibitory effects, cells may need to be stimulated with an appropriate agonist (e.g., LPS for NF-κB activation, IL-6 for JAK/STAT activation) for a short period before harvesting.
Protein Extraction
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
This comprehensive guide provides a solid foundation for researchers to investigate the molecular mechanisms of this compound using Western blot analysis. The provided protocols and data presentation formats are designed to ensure clarity, reproducibility, and a deeper understanding of this compound's therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Investigating the Impact of Notopterol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to test the effect of Notopterol on gene expression. This compound, a natural furanocoumarin, has demonstrated significant modulatory effects on key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The following protocols and data summaries offer a framework for investigating its therapeutic potential.
Overview of this compound's Mechanism of Action
This compound has been shown to exert its biological effects by targeting several critical signaling pathways, leading to changes in the expression of a wide array of genes. Understanding these pathways is crucial for designing targeted experiments.
-
JAK/STAT Pathway: this compound directly binds to and inhibits Janus kinases (JAK2 and JAK3), which in turn suppresses the activation of Signal Transducers and Activators of Transcription (STATs).[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines.[1][3][4]
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][6][7][8] This leads to decreased expression of inflammatory mediators like IL-1β, IL-6, and TNF-α.[3][8][9]
-
PI3K/Akt/Nrf2 Pathway: this compound activates the PI3K/Akt/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[5][6][7] This activation leads to the upregulation of antioxidant genes such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7]
The following diagram illustrates the interplay of these pathways in response to this compound.
Caption: this compound's multifaceted impact on key cellular signaling pathways.
Experimental Design and Workflow
A typical workflow to investigate the effect of this compound on gene expression involves several key stages, from cell culture and treatment to data analysis and validation.
Caption: A generalized workflow for studying this compound's effects on gene expression.
Experimental Protocols
The following are detailed protocols for key experiments. These should be adapted based on the specific cell type and research question.
Cell Culture and this compound Treatment
Objective: To culture cells and treat them with this compound to observe its effects on gene expression.
Materials:
-
Appropriate cell line (e.g., RAW 264.7 macrophages, human C20A4 chondrocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in culture plates at an appropriate density and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment (e.g., 0, 10, 20, 40, 80 µM) is recommended to determine the optimal concentration.[5]
-
For inflammatory models, cells can be pre-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL for 1 hour) before this compound treatment.[5]
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
RNA Isolation and Reverse Transcription
Objective: To isolate total RNA from treated cells and convert it into complementary DNA (cDNA) for gene expression analysis.
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
Nuclease-free water
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers)
-
Thermal cycler
Protocol:
-
Lyse the cells directly in the culture plate using the lysis buffer from the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA isolation. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Perform reverse transcription using a commercial kit according to the manufacturer's instructions to synthesize cDNA.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the expression of specific target genes.
Materials:
-
cDNA from the previous step
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
RT-qPCR instrument
Protocol:
-
Prepare the qPCR reaction mix containing the master mix, primers, cDNA template, and nuclease-free water.
-
Run the qPCR reaction in an RT-qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a no-template control for each primer set to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
RNA-Sequencing (RNA-Seq) Analysis (for global gene expression)
Objective: To obtain a comprehensive profile of gene expression changes induced by this compound.
Protocol:
-
Isolate high-quality total RNA as described in section 3.2. RNA integrity should be assessed using a bioanalyzer.
-
Prepare sequencing libraries from the isolated RNA according to the instructions of the chosen library preparation kit (e.g., TruSeq RNA Library Prep Kit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform bioinformatic analysis of the sequencing data. This includes quality control, read mapping to a reference genome, and differential gene expression analysis.[3][4]
Data Presentation: Summary of this compound's Effects on Gene Expression
The following tables summarize the reported effects of this compound on the expression of key genes.
Table 1: Effect of this compound on Inflammatory Gene Expression
| Gene/Protein | Cell Type | Stimulus | Effect of this compound | Reference |
| IL-1β | Human Gingival Fibroblasts | LPS | ↓ | [5][6] |
| IL-6 | Macrophages | LPS/IFNγ | ↓ | [3] |
| TNF-α | Macrophages | LPS/IFNγ | ↓ | [3] |
| iNOS | Microglia | GL261 Conditioned Medium | ↓ | [9] |
| CXCL10 | Macrophages | TNFα | ↓ | [3] |
| IL-8 | Human Gingival Fibroblasts | LPS | ↓ | [6] |
| MMP13 | Chondrocytes | IL-1β | ↓ | [8] |
Table 2: Effect of this compound on Antioxidant Gene Expression
| Gene | Cell Type | Stimulus | Effect of this compound | Reference |
| HO-1 | Human Gingival Fibroblasts | LPS | ↑ | [6][7] |
| NQO1 | Human Gingival Fibroblasts | LPS | ↑ | [6][7] |
| CAT | Human Gingival Fibroblasts | LPS | ↑ | [6] |
| GSR | Human Gingival Fibroblasts | LPS | ↑ | [6] |
| GPX4 | Chondrocytes | IL-1β | ↑ | [10] |
Table 3: Effect of this compound on Signaling Pathway Components
| Protein | Cell Type | Stimulus | Effect of this compound | Reference |
| p-JAK2 | Chondrocytes | IL-1β | ↓ | [8] |
| p-STAT3 | Chondrocytes | IL-1β | ↓ | [8] |
| NF-κB (p65) | Chondrocytes | IL-1β | ↓ | [8] |
| p-Akt | Chondrocytes | IL-1β | ↓ (Inhibition of ferroptosis) | [10] |
Conclusion
The protocols and data presented here provide a solid foundation for researchers to investigate the effects of this compound on gene expression. By understanding its impact on key signaling pathways, the scientific community can further explore its potential as a therapeutic agent for a variety of inflammatory and oxidative stress-related diseases. The provided methodologies can be adapted to specific research needs, enabling a deeper understanding of this compound's mechanism of action.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves cognitive dysfunction and depression-like behavior via inhibiting STAT3/NF-ĸB pathway mediated inflammation in glioma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Notopterol Solubility for In Vivo Studies
Welcome to the technical support center for researchers working with notopterol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome solubility challenges in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble furanocoumarin.[1] Its solubility is significantly better in organic solvents. While precise values can vary, the available data indicates high solubility in Dimethyl Sulfoxide (B87167) (DMSO), with concentrations of 70 mg/mL and higher being achievable, often requiring sonication for complete dissolution.[1][2] It is also reported to be soluble in methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
Q2: Why is improving the aqueous solubility of this compound critical for in vivo research?
A2: For a drug to be absorbed and exert its therapeutic effect in vivo, it must be in a dissolved state at the site of absorption.[4] Poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability, limiting the drug's concentration in the bloodstream and at the target site.[5][6] Enhancing this compound's solubility is crucial to ensure consistent and adequate drug exposure in animal models, which is essential for obtaining reliable and reproducible pharmacological data.[6]
Q3: What are the primary strategies for enhancing this compound's solubility for in vivo administration?
A3: Several techniques are employed to enhance the solubility of poorly soluble drugs like this compound. The most common and practical approaches for preclinical in vivo studies include:
-
Co-solvent Systems: Blending water-miscible organic solvents (like DMSO, PEG300) with aqueous solutions to increase the drug's solubility.[7][8]
-
Cyclodextrin (B1172386) Complexation: Using cyclic oligosaccharides (like SBE-β-CD or HP-β-CD) to form inclusion complexes that encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[9][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.[11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid, which has higher energy and dissolves more readily than the crystalline form.[13][14]
-
Lipid-Based Formulations: Dissolving the compound in oils or lipids, often with surfactants, to form emulsions or self-emulsifying drug delivery systems (SEDDS).[5][7]
Troubleshooting Guide
Problem 1: My this compound precipitates out of the vehicle after I prepare the formulation.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. The chosen solvent system may not have sufficient capacity to keep the this compound dissolved, especially upon dilution or temperature changes.
-
Solution/Troubleshooting Steps:
-
Increase Co-solvent/Surfactant Concentration: Try moderately increasing the percentage of co-solvents like PEG300 or surfactants like Tween-80 in your formulation.[7] These agents help keep the drug in solution.
-
Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer such as Hydroxypropyl Methylcellulose (B11928114) (HPMC) or Polyvinylpyrrolidone (PVP) to your formulation. These polymers can sterically and energetically inhibit the drug from crystallizing out of a supersaturated solution.
-
Check pH: Although this compound does not have strongly ionizable groups, the pH of the final vehicle can sometimes influence the stability of the formulation. Ensure the final pH is compatible with all excipients.
-
Consider Cyclodextrins: Formulating with a cyclodextrin like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can create a stable inclusion complex, which is often more robust against precipitation than simple co-solvent systems.[7][9]
-
Problem 2: I am observing low and inconsistent bioavailability in my oral gavage studies.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal (GI) tract is likely limiting its absorption. The formulation may not be effectively releasing the drug in a soluble form.
-
Solution/Troubleshooting Steps:
-
Reduce Particle Size (Nanosuspension): This is a highly effective strategy for improving the dissolution rate of poorly soluble drugs.[12] Preparing a nanosuspension of this compound can significantly increase its surface area, leading to faster dissolution and improved absorption.[11]
-
Use Amorphous Solid Dispersions (ASDs): Converting this compound from its stable crystalline form to a high-energy amorphous state within a polymer matrix can dramatically increase its dissolution rate and the concentration of dissolved drug in the GI tract.[13] Techniques like spray drying or hot-melt extrusion can be used to prepare ASDs.
-
Try Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like a solution in corn oil or a self-emulsifying drug delivery system (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and potentially facilitating lymphatic absorption.[5][7] A simple formulation using corn oil has been reported for this compound.[7]
-
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Concentration (mM) | Notes | Reference(s) |
| DMSO | 70 - 100 mg/mL | 197.5 - 282.2 mM | Sonication and/or heat may be required. Use fresh, anhydrous DMSO. | [1][2][7] |
| Ethanol | ≥13.4 - 71 mg/mL | ≥37.8 - 200.3 mM | [1][15] | |
| Methanol | Soluble | Not specified | [3] | |
| Water | Insoluble | Not applicable | [1] |
Table 2: Example In Vivo Formulations for this compound
| Formulation Components | Achieved Solubility | Solution Type | Recommended Use | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.05 mM) | Clear Solution | Oral Gavage | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.05 mM) | Suspended Solution | Oral/IP (with caution) | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.05 mM) | Suspended Solution | Oral/IP/IV | [7] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol is based on a common vehicle used for poorly soluble compounds.
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound for your desired final volume (e.g., 10 mg for a 10 mL final volume).
-
Initial Dissolution: Add DMSO to the this compound powder to constitute 10% of the final volume (e.g., 1 mL for a 10 mL final volume). Vortex and sonicate in a water bath for 5-10 minutes until the this compound is fully dissolved. A clear solution should be obtained.
-
Add PEG400: Add PEG400 to constitute 40% of the final volume (e.g., 4 mL). Mix thoroughly by vortexing.
-
Add Tween 80: Add Tween 80 to constitute 5% of the final volume (e.g., 0.5 mL). Mix thoroughly. The solution may become slightly viscous.
-
Final Dilution: Slowly add the sterile saline dropwise while continuously vortexing to make up the final volume (e.g., add 4.5 mL).
-
Final Check: Inspect the final formulation. If it appears cloudy or contains precipitates, it may need further sonication. Note that this specific composition is reported to form a suspension at higher concentrations (2.5 mg/mL).[7] For a clear solution, the final concentration may need to be optimized.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This is a generalized protocol for creating a drug nanosuspension, a powerful technique for improving oral bioavailability.[11][16]
Objective: To prepare a high-concentration nanosuspension of this compound.
Materials:
-
This compound powder
-
Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in deionized water.
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy planetary ball mill or bead mill
Procedure:
-
Prepare Stabilizer Solution: Dissolve HPMC and Tween 80 in deionized water to create the stabilizer solution.
-
Create a Pre-suspension: Disperse the this compound powder in a portion of the stabilizer solution to create a coarse pre-suspension. A typical drug concentration to start with is 10-50 mg/mL.
-
Milling:
-
Add the pre-suspension to the milling chamber containing the zirconium beads.
-
Mill at a high speed (e.g., 1500-2500 rpm) for a period ranging from 30 minutes to several hours.
-
The process should be performed in a temperature-controlled manner (e.g., using a cooling jacket) to prevent drug degradation.
-
-
Particle Size Analysis: Periodically take samples and measure the particle size using a dynamic light scattering (DLS) instrument. The goal is to achieve a mean particle size below 500 nm with a low polydispersity index (PDI < 0.3).
-
Separation: Once the desired particle size is reached, separate the nanosuspension from the milling media by centrifugation at a low speed or by pouring through a sieve.
-
Characterization & Storage: Characterize the final nanosuspension for particle size, zeta potential, and drug concentration. Store at 2-8°C for stability.
Visualizations
Workflow for Selecting a Solubilization Strategy
The following diagram provides a decision-making framework to help researchers select an appropriate solubility enhancement technique for this compound based on their experimental needs.
This compound's Mechanism of Action via JAK/STAT Inhibition
This compound has been identified as a direct inhibitor of Janus Kinase 2 (JAK2) and JAK3.[3][17] This action blocks the downstream signaling cascade that is implicated in inflammatory responses, making it relevant for its therapeutic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Notopterol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor oral bioavailability of Notopterol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound, a major active component of Notopterygium incisum, is primarily attributed to two factors: its low aqueous solubility and extensive first-pass metabolism in the liver. Its lipophilic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Following absorption, it undergoes significant metabolic breakdown by cytochrome P450 enzymes in the liver before it can reach systemic circulation.
Q2: My this compound-loaded nanoparticles show low encapsulation efficiency. How can I improve it?
A2: Low encapsulation efficiency (EE) is a common issue. Here are several troubleshooting steps:
-
Optimize the Oil/Lipid Phase: The solubility of this compound in the lipid matrix is crucial. Screen various solid lipids (e.g., Glyceryl monostearate, Compritol® 888 ATO) and liquid lipids (e.g., oleic acid, Miglyol® 812) to find a combination that best solubilizes the drug. Increasing the lipid concentration can also help, but be mindful of potential stability issues.
-
Adjust Surfactant Concentration: The type and concentration of surfactants (e.g., Tween 80, Poloxamer 188) are critical for forming stable nanoparticles and ensuring proper drug encapsulation. An insufficient amount may lead to drug leakage, while an excessive amount can decrease the EE by increasing the solubility of the drug in the aqueous phase. An optimal ratio of surfactant to co-surfactant (if used) should be determined.
-
Modify Homogenization Parameters: If you are using high-pressure homogenization, increasing the pressure or the number of homogenization cycles can lead to smaller particle sizes and potentially improve EE. However, excessive energy input can also lead to drug expulsion.
-
Check Drug-Lipid Miscibility: Perform a differential scanning calorimetry (DSC) analysis. The absence of a this compound melting peak in the nanoparticle formulation suggests that the drug is molecularly dispersed or in an amorphous state within the lipid matrix, indicating good encapsulation.
Q3: The particle size of my this compound formulation is too large or shows high polydispersity. What should I do?
A3: Large particle size and a high polydispersity index (PDI) can negatively impact stability and absorption.
-
Increase Homogenization Energy: As mentioned above, increasing homogenization pressure or duration, or sonication power/time, can effectively reduce particle size.
-
Optimize Surfactant Concentration: Surfactants are key to reducing interfacial tension and preventing particle aggregation. Experiment with different concentrations to find the optimal level that provides a stable, monodisperse system. A PDI value below 0.3 is generally considered acceptable for lipid-based nanoparticle systems.
-
Control Temperature: The temperature during preparation can affect lipid viscosity and, consequently, the efficiency of particle size reduction. Ensure the temperature is kept above the melting point of the solid lipid throughout the homogenization process.
Q4: My formulation is unstable and aggregates over time. How can I improve its stability?
A4: Physical instability is a major hurdle.
-
Evaluate Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles, which governs their electrostatic repulsion. A zeta potential of approximately ±30 mV is generally required for good electrostatic stability. If the value is too low, consider adding a charged surfactant or a stabilizer.
-
Incorporate a Co-Surfactant or Stabilizer: Using a combination of surfactants or adding a steric stabilizer like Poloxamer 188 can create a protective layer around the particles, preventing aggregation.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the nanoparticle suspension. This requires the addition of a cryoprotectant (e.g., trehalose (B1683222), mannitol) to prevent particle fusion during the freezing and drying process.
Pharmacokinetic Data Summary
The following tables summarize quantitative data from studies that successfully developed formulations to enhance the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | 108.6 ± 20.4 | 0.38 ± 0.18 | 205.8 ± 56.3 | 100 | |
| This compound-SLNs | 50 | 486.2 ± 98.5 | 1.5 ± 0.5 | 2348.6 ± 480.1 | 1141.2 | |
| This compound Suspension | 20 | 19.3 ± 4.5 | 0.25 | 28.6 ± 5.9 | 100 | |
| This compound-NLCs | 20 | 125.4 ± 24.1 | 2.0 | 834.7 ± 153.2 | 2918.5 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurement point.
-
SLNs: Solid Lipid Nanoparticles.
-
NLCs: Nanostructured Lipid Carriers.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Cryoprotectant (for lyophilization): Trehalose
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the GMS at 80°C. Add the accurately weighed this compound to the molten lipid and stir until a clear, uniform solution is formed.
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 in purified water and heat to the same temperature as the lipid phase (80°C).
-
Formation of Primary Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the primary emulsion to high-pressure homogenization (e.g., at 500 bar for 5 cycles) while maintaining the temperature at 80°C.
-
Cooling and Nanoparticle Formation: Quickly cool down the resulting nanoemulsion in an ice bath. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Lyophilization (Optional): For long-term storage, add trehalose (e.g., 5% w/v) to the SLN suspension as a cryoprotectant. Freeze the sample at -80°C and then lyophilize it in a freeze-dryer.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to evaluate the oral bioavailability of a new this compound formulation compared to a control suspension.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats for 12 hours prior to oral administration, with free access to water.
-
Grouping and Administration: Randomly divide the rats into two groups: the control group (receiving this compound suspension) and the test group (receiving the new formulation, e.g., this compound-SLNs). Administer the formulations orally via gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 4,000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., DAS, WinNonlin).
Visual Diagrams and Workflows
Caption: Workflow for developing this compound-loaded nanoparticles.
Technical Support Center: Optimizing Notopterol Dosage for In vivo Anti-inflammatory Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing Notopterol in in vivo anti-inflammatory studies.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the planning and execution of in vivo experiments with this compound.
FAQs
-
Q1: What is a typical starting dose for this compound in mouse models of inflammation? A1: Based on current literature, a common starting dose for this compound in mice is 20 mg/kg, administered daily.[1][2][3] However, the optimal dose can vary depending on the specific animal model and the severity of the inflammation. It is recommended to perform a dose-response study to determine the most effective dosage for your experimental setup.
-
Q2: What is the most appropriate route of administration for this compound in vivo? A2: this compound has been shown to be effective when administered both orally and intraperitoneally.[4] The choice of administration route may depend on the experimental design, the desired pharmacokinetic profile, and the specific animal model being used. Oral gavage is often preferred for its clinical relevance, while intraperitoneal injection can ensure more direct and rapid absorption.
-
Q3: What are the known molecular targets of this compound in inflammation? A3: this compound has been demonstrated to exert its anti-inflammatory effects by targeting several key signaling pathways. These include the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)/Nrf2 pathway.[4][5][6][7]
-
Q4: Which animal models are suitable for studying the anti-inflammatory effects of this compound? A4: this compound has been successfully evaluated in various in vivo models of inflammation, including collagen-induced arthritis (CIA) for rheumatoid arthritis, destabilization of the medial meniscus (DMM) for osteoarthritis, ligature-induced periodontitis, and hyperuricemia-induced cardiac dysfunction.[1][2][3][4][7][8]
Troubleshooting
-
Issue: Low or no anti-inflammatory effect observed after this compound administration.
-
Possible Cause 1: Suboptimal Dosage. The administered dose of this compound may be too low to elicit a significant therapeutic effect.
-
Solution: Conduct a dose-response study, testing a range of concentrations (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg) to identify the optimal therapeutic dose for your specific model.
-
-
Possible Cause 2: Inappropriate Administration Route. The chosen route of administration may not be optimal for achieving sufficient bioavailability in the target tissue.
-
Solution: If using oral administration, consider potential issues with absorption. Compare the efficacy of oral versus intraperitoneal administration in a pilot study.
-
-
Possible Cause 3: Timing of Administration. The timing of this compound administration relative to the induction of inflammation may not be optimal.
-
Solution: Evaluate different treatment regimens, such as prophylactic (before inflammation induction) versus therapeutic (after the onset of inflammation) administration.
-
-
-
Issue: High variability in inflammatory response between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Induction of Inflammation. The method used to induce inflammation may not be producing a consistent and reproducible inflammatory response.
-
Possible Cause 2: Inaccurate Dosing. Inconsistent administration of this compound can lead to variable responses.
-
Data Presentation
The following tables summarize quantitative data from in vivo studies on this compound.
Table 1: Summary of In Vivo this compound Dosages and Effects
| Animal Model | Species | This compound Dosage | Administration Route | Key Anti-inflammatory Outcomes | Reference(s) |
| Rheumatoid Arthritis (CIA) | Mouse | Not specified | Oral, Intraperitoneal | Ameliorated RA pathology by targeting JAK-STAT signaling. | [4] |
| Osteoarthritis | Mouse | Not specified | Not specified | Decreased OARSI scores, suggesting cartilage protection. | [9][10] |
| Hyperuricemia-induced Cardiac Dysfunction | Mouse | 20 mg/kg/day | Daily treatment | Improved exercise capacity and alleviated cardiac dysfunction. | [1][2][3] |
| Periodontitis | Mouse | Not specified | Not specified | Inhibited osteoclastogenesis and limited alveolar bone loss. | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
1. Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To induce an autoimmune arthritis model that mimics human rheumatoid arthritis.
-
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1J mice (8-10 weeks old)
-
-
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in CFA.
-
Administer 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in IFA.
-
Administer 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Monitor mice daily for the onset and severity of arthritis, typically beginning around day 24-28.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
-
2. Oral Administration of this compound
-
Objective: To administer a precise dose of this compound orally to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
-
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Gently restrain the mouse and insert the gavage needle into the esophagus via the mouth.
-
Slowly administer the this compound suspension into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
3. Western Blot Analysis of NF-κB Pathway
-
Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.
-
Materials:
-
Tissue or cell lysates from experimental animals
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Extract total protein from tissues or cells and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Caption: this compound's multi-target mechanism in inflammation.
Experimental Workflow Diagram
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. chondrex.com [chondrex.com]
- 10. biocompare.com [biocompare.com]
- 11. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Technical Support Center: Troubleshooting Notopterol Stability in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Notopterol in various solvent systems. Understanding the stability of this compound is critical for accurate experimental results and the development of robust drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound, a furanocoumarin, exhibits solubility in several common laboratory solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is frequently used. It is also soluble in ethanol (B145695) and methanol (B129727). However, this compound is practically insoluble in water.
Q2: What are the optimal storage conditions for this compound?
To ensure the integrity of this compound, proper storage is essential. For long-term storage, the solid powder form should be kept at -20°C and is reported to be stable for at least four years under these conditions. Stock solutions in solvents like DMSO can be stored at -80°C for up to one year or at -20°C for shorter periods, typically around one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation in a this compound solution can occur for several reasons:
-
Solvent Saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent. If this occurs during the initial dissolution, gentle warming and sonication can aid in dissolving the compound.
-
Temperature Effects: Solubility can decrease at lower temperatures, leading to precipitation when the solution is cooled or stored. If you suspect this is the case, try gently warming the solution before use.
-
Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, the solvent may evaporate, increasing the concentration of this compound and causing it to precipitate.
-
Introduction of Water: For solutions in hygroscopic solvents like DMSO, absorption of atmospheric moisture can reduce the solubility of this compound, leading to precipitation. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.
If precipitation persists, it may be necessary to prepare a fresh, more dilute solution.
Q4: I suspect my this compound has degraded. How can I confirm this?
Degradation of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS). A stability-indicating method is one that can separate the intact this compound from its degradation products.
To confirm degradation, you would:
-
Analyze a freshly prepared solution of this compound (your reference standard).
-
Analyze your suspect solution.
-
Compare the chromatograms. A decrease in the peak area of the main this compound peak and/or the appearance of new peaks in the chromatogram of your suspect solution would indicate degradation.
Troubleshooting Guide: this compound Stability Issues
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
| Potential Cause | Troubleshooting Steps |
| Degradation in Stock Solution | - Verify Storage Conditions: Ensure stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term) and protected from light. - Check Age of Stock Solution: Use freshly prepared stock solutions whenever possible. Avoid using solutions that have been stored for extended periods, especially at -20°C. - Perform a Quick Stability Check: If you have access to HPLC, compare the chromatogram of your current stock solution to a freshly prepared one. |
| Degradation in Working Solution/Assay Buffer | - Assess Solvent Compatibility: If your working solution is in an aqueous buffer, the insolubility of this compound can be a factor. The use of co-solvents or detergents may be necessary, but their impact on this compound stability should be evaluated. - Consider pH Effects: The stability of furanocoumarins can be pH-dependent. If your assay buffer is at an extreme pH, it could be causing degradation. Consider performing a preliminary stability test of this compound in your specific assay buffer over the time course of your experiment. - Evaluate Light Exposure: Furanocoumarins are known to be sensitive to light. Protect your working solutions from light, especially if your experiments are conducted over several hours. |
Issue 2: Appearance of unknown peaks in my HPLC/UPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Forced Degradation | - Review Experimental Conditions: Exposure to harsh conditions such as strong acids or bases, high temperatures, oxidizing agents, or intense light can cause this compound to degrade, leading to the formation of new chemical entities. - Identify Degradation Products: If possible, use LC-MS to obtain mass-to-charge ratios (m/z) of the unknown peaks. This information can help in the tentative identification of degradation products. |
| Solvent-Induced Degradation | - Check Solvent Purity: Impurities in solvents can sometimes react with the compound of interest. Use high-purity, HPLC-grade solvents. - Evaluate Solvent Reactivity: Some solvents may not be inert and could react with this compound over time. For example, acidic or basic impurities in the solvent could catalyze hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or UPLC system with a DAD or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place a sample of the solid this compound powder and a sample of the stock solution in an oven at a controlled high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a sample of the solid this compound powder and a sample of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC or UPLC method.
Protocol 2: Example of a Stability-Indicating UPLC Method for Furanocoumarins
This protocol is based on methods developed for the analysis of multiple furanocoumarins and can be adapted for this compound.[2][3][4]
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector and/or a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 column, such as an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is a common choice.[3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute all components. An example gradient could be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), followed by re-equilibration.
-
Flow Rate: Approximately 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 1-5 µL.
-
Detection:
-
PDA: Monitor at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 310 nm).
-
MS/MS: Use electrospray ionization (ESI) in positive mode and monitor for the specific precursor and product ions of this compound.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Signaling Pathways of this compound
This compound has been shown to interact with several key signaling pathways, which is relevant for researchers in drug development. Degradation of the parent compound could potentially alter these activities. This compound has been reported to inhibit the JAK/STAT and NF-κB signaling pathways.[1][5]
Caption: this compound's inhibitory effect on the JAK/STAT signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. This compound Attenuates Estrogen Deficiency-Induced Osteoporosis via Repressing RANKL Signaling and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Notopterol derivatives in cell culture
Welcome to the technical support center for researchers working with Notopterol and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist you in addressing the cytotoxicity of these compounds in your cell culture experiments.
Troubleshooting Guides
This section addresses common problems encountered during the experimental evaluation of this compound derivatives' cytotoxicity.
| Problem | Possible Cause | Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent Cell Health: Using cells at different confluency levels or passage numbers can alter their sensitivity to cytotoxic compounds. 2. Compound Instability: this compound and its derivatives, like many natural compounds, can be sensitive to light and temperature. 3. Variable Incubation Times: Inconsistent exposure times to the compound or assay reagents will lead to variable results. | 1. Standardize Cell Culture Practices: Always use cells in their exponential growth phase and maintain a consistent seeding density. It is also recommended to use cells within a similar low passage number range for all experiments. 2. Proper Compound Handling: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize exposure of the compound to light. 3. Strict Time Management: Adhere to consistent incubation times for both the compound treatment and the subsequent steps of your cytotoxicity assay. |
| Precipitation of the compound in the cell culture medium. | Poor Aqueous Solubility: this compound and its derivatives, being furanocoumarins, often have limited solubility in aqueous solutions like cell culture media.[1] | 1. Use of a Co-Solvent: Dissolve the compound in a small amount of a biocompatible solvent like DMSO to create a high-concentration stock solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.[1][2] 2. Warming the Medium: Gently warm the cell culture medium to 37°C before adding the diluted compound stock solution. This can help improve solubility.[1] 3. Sonication: Briefly sonicate the diluted compound in the medium before adding it to the cells. |
| High background in MTT/XTT assays. | 1. Compound Interference: Some compounds can directly reduce the tetrazolium salt (MTT/XTT), leading to a false-positive signal. 2. Phenol (B47542) Red Interference: Phenol red in the culture medium can interfere with the absorbance reading. | 1. Include a "Compound Only" Control: In a cell-free well, add your compound at the highest concentration used in the experiment to the culture medium and the MTT/XTT reagent. This will allow you to measure any direct reduction of the reagent by your compound and subtract this background from your experimental values. 2. Use Phenol Red-Free Medium: Perform the assay using a phenol red-free version of your cell culture medium. |
| Observed cytotoxicity is primarily necrotic, but apoptosis was expected. | High Compound Concentration: At high concentrations, some compounds that typically induce apoptosis can cause rapid cell death through necrosis. It is also possible that you are observing late-stage apoptotic cells, which will also be positive for necrosis markers.[1] | 1. Perform a Dose-Response and Time-Course Experiment: Test a wider range of concentrations and multiple time points to identify conditions that favor apoptosis over necrosis. 2. Use Apoptosis-Specific Assays: Confirm the mode of cell death using assays that specifically measure markers of apoptosis, such as Annexin V/PI staining or caspase activity assays. |
Frequently Asked Questions (FAQs)
Q1: What is the typical IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. For example, in human acute myeloid leukemia HL-60 cells, the IC50 value has been reported to be 40.32 μM.[3]
Q2: How can I be sure that the observed cell death is due to apoptosis?
To confirm that this compound derivatives are inducing apoptosis, you should perform assays that detect key hallmarks of this process. These include:
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Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
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Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and initiator caspases like caspase-9 can confirm the activation of the apoptotic cascade.[3][5][6] this compound has been shown to increase the cleavage of caspase-9 and caspase-3.[3]
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Mitochondrial Membrane Potential Assay: A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[3]
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Western Blot Analysis: Probing for the expression levels of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2) and the cleavage of PARP can provide further evidence of apoptosis.[3]
Q3: What signaling pathways are known to be involved in this compound-induced cytotoxicity?
This compound has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, which involves the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases 9 and 3.[3] Additionally, this compound has been reported to modulate the JAK/STAT and NF-κB signaling pathways, which are involved in inflammation and cell survival.[7][8][9]
Q4: My cells seem to recover after initial treatment with a this compound derivative. What could be happening?
This could be due to several factors:
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Compound Degradation: The this compound derivative may not be stable in the cell culture medium over long incubation periods.
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Cellular Resistance Mechanisms: Cells may upregulate drug efflux pumps or activate pro-survival pathways to counteract the effect of the compound.
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Sub-lethal Concentration: The concentration used may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing the cells).
To investigate this, you can perform a time-course experiment, measuring cell viability at multiple time points after treatment. You could also consider replenishing the compound-containing medium during the experiment.
Data Presentation
Table 1: Cytotoxicity of this compound in HL-60 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 40.32 µM | HL-60 | Sulforhodamine B (SRB) | [3] |
Table 2: Effect of this compound on Apoptosis in HL-60 Cells (48h treatment)
| This compound Concentration | % Apoptotic Cells (Annexin V+) |
| 0 µM (Control) | 4.57% ± 1.16% |
| 5 µM | 5.79% ± 0.72% |
| 10 µM | 8.42% ± 0.92% |
| 20 µM | 12.67% ± 3.09% |
| 40 µM | 19.38% ± 4.09% |
| 60 µM | 37.97% ± 3.17% |
| Data adapted from a study on HL-60 cells.[10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[11]
Materials:
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Cells of interest
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This compound derivative stock solution (in DMSO)
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
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Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
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Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or overnight at 37°C. Ensure complete dissolution of the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
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Cells treated with this compound derivative in a 96-well plate
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LDH assay kit (containing substrate, cofactor, and dye solutions)
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Lysis buffer (for maximum LDH release control)
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Microplate reader
Procedure:
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Prepare Controls: On the same plate as your treated cells, include the following controls:
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Spontaneous LDH release: Untreated cells.
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Maximum LDH release: Cells treated with lysis buffer.
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Background control: Culture medium without cells.
-
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Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant.
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Assay Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's protocol.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
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Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
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Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of your samples and controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[12]
Materials:
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Cells treated with this compound derivative
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Annexin V-FITC (or other fluorochrome)
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Propidium Iodide (PI)
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1X Binding Buffer
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Flow cytometer
Procedure:
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Cell Harvesting: After treatment, harvest the cells (including any floating cells) and centrifuge.
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Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathways
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Inhibition of JAK/STAT and NF-κB signaling by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-3/9 activity assay [bio-protocol.org]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. chemometec.com [chemometec.com]
- 6. Caspase-3/9 activity assay [bio-protocol.org]
- 7. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A hypothesis that this compound may be effective in COVID-19 via JAK/STAT and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Large-Scale Synthesis of Notopterol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the large-scale synthesis of Notopterol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound on a large scale.
| Problem | Potential Cause | Suggested Solution |
| Low Overall Yield | Inefficient reaction in one or more steps of a multi-step synthesis. | Review each step of the synthesis process. Use techniques like Design of Experiments (DoE) to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time for each critical step. Consider implementing continuous flow chemistry for better control over reaction conditions and potentially higher yields.[1] |
| Degradation of intermediates or the final product. | Analyze the stability of all intermediates and the final product under the reaction and work-up conditions. Implement purification steps that are rapid and minimize exposure to harsh conditions. | |
| Impurity Formation | Side reactions occurring due to the presence of multiple reactive sites. | Employ protecting group strategies for sensitive functional groups that are not involved in the desired transformation. Re-evaluate the regioselectivity and stereoselectivity of key reactions and optimize conditions to favor the formation of the desired isomer. |
| Contaminated starting materials or reagents. | Ensure the purity of all starting materials and reagents through rigorous quality control before use in large-scale batches. | |
| Difficult Purification | Similar polarity of the product and byproducts. | Explore different purification techniques beyond standard column chromatography. Options include preparative HPLC, simulated moving bed (SMB) chromatography, or crystallization.[2][3] |
| Thermal instability of the product during distillation. | Utilize purification methods that do not require high temperatures, such as membrane filtration or recrystallization from an appropriate solvent system. | |
| Scalability Issues | A reaction that works well on a lab scale fails to reproduce on a larger scale. | Investigate heat and mass transfer limitations in the larger reactor. Ensure efficient mixing and temperature control. A pilot plant study is crucial to identify and address scalability challenges before moving to full-scale production. |
| Use of expensive or hazardous reagents that are not feasible for large-scale use. | Explore alternative, more cost-effective, and safer reagents. Green chemistry principles should be applied to make the process more sustainable and economically viable.[1] |
Frequently Asked Questions (FAQs)
1. What are the most significant challenges in the large-scale synthesis of this compound?
The primary challenges in the large-scale synthesis of this compound, a complex furanocoumarin, typically revolve around achieving a high overall yield in a multi-step process, ensuring the desired regioselectivity and stereoselectivity, and developing an efficient and scalable purification method to obtain the final product with high purity.[1][2] The cost and availability of starting materials for a multi-kilogram scale production also present a significant hurdle.
2. How can the number of steps in the synthesis be minimized to improve overall yield?
To shorten the synthetic route, consider convergent synthesis strategies where different fragments of the molecule are synthesized separately and then combined. Additionally, exploring tandem or one-pot reactions where multiple transformations occur in a single reactor without isolating intermediates can significantly improve efficiency and reduce waste.
3. What are the recommended analytical techniques for monitoring reaction progress and ensuring product purity?
For real-time reaction monitoring, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable. For final product characterization and purity assessment, a combination of HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
4. Are there any specific safety precautions to consider during the large-scale production of this compound?
The use of flammable solvents, corrosive reagents, and potentially toxic intermediates requires strict adherence to safety protocols. A thorough risk assessment should be conducted for each step of the synthesis. The use of closed systems and appropriate personal protective equipment (PPE) is mandatory. Furthermore, proper waste management protocols must be in place to handle chemical waste responsibly.
Experimental Protocols & Data
Representative Synthetic Workflow
The total synthesis of this compound is a complex undertaking. Below is a generalized workflow that outlines the key stages.
References
Technical Support Center: Minimizing Off-Target Effects of Notopterol in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Notopterol in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is primarily known to exert its anti-inflammatory effects by directly targeting the Janus kinase (JAK) signaling pathway. Specifically, it has been shown to bind to the kinase domains of JAK2 and JAK3, inhibiting their activity and the subsequent activation of the Signal Transducer and Activator of Transcription (STAT) proteins.[1] This inhibition leads to a reduction in the production of inflammatory cytokines and chemokines. Additionally, this compound has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A primary off-target effect of this compound is its interaction with cytochrome P450 (CYP) enzymes. Studies have shown that this compound can inhibit the activity of CYP2D6 and CYP3A4.[3][4] This is a critical consideration for in vivo studies, as it can lead to drug-drug interactions and altered metabolism of other compounds. While a comprehensive off-target profile from a broad kinome scan is not publicly available, researchers should be mindful of potential interactions with other kinases or cellular proteins, especially at higher concentrations.
Q3: I am observing unexpected cellular phenotypes or toxicity in my this compound experiments. What could be the cause?
Unexpected results when using this compound could stem from several factors:
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High Concentrations: Using this compound at concentrations significantly above its effective range can lead to off-target effects and cellular toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[5]
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Off-Target Effects: The observed phenotype might be a consequence of this compound modulating a pathway other than the intended target. The inhibition of CYP450 enzymes, for instance, could alter cellular metabolism and lead to unexpected outcomes.[3][4]
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Cell Line Specificity: The expression levels of on-target and off-target proteins can vary between different cell lines, leading to inconsistent results.
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Compound Purity and Stability: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
Troubleshooting Guide
This guide provides systematic approaches to identify and mitigate potential off-target effects of this compound.
Issue 1: Ambiguous results or suspicion of off-target activity
Primary Action: Validate On-Target Engagement
It is essential to confirm that the observed effects are indeed due to the modulation of this compound's intended targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[6][7] The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., p-JAK2, p-STAT3) by Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Issue 2: Phenotype persists even with evidence of on-target engagement
Primary Action: Differentiate On-Target from Off-Target Effects
If the phenotype is not solely explained by the known on-target activity, further experiments are needed to investigate potential off-target contributions.
Experimental Protocol: Gene Silencing (siRNA Knockdown)
Use small interfering RNA (siRNA) to knock down the expression of the intended target (e.g., JAK2). If the phenotype is still observed after this compound treatment in the absence of the target protein, it is likely due to an off-target effect.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the gene of interest (e.g., JAK2) and a non-targeting control siRNA. Allow sufficient time (typically 24-72 hours) for protein knockdown.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound or a vehicle control.
-
Phenotypic Analysis: Assess the cellular phenotype of interest.
-
Knockdown Validation: Confirm the knockdown of the target protein by Western blot or qPCR.
Experimental Protocol: Use of a Structurally Similar Inactive Analog (When Available)
An ideal negative control is a molecule that is structurally similar to this compound but does not bind to the intended target. While a specific, commercially available inactive analog of this compound has not been widely reported in the literature, researchers should look for such controls as they become available.
Quantitative Data Summary
For effective experimental design, it is crucial to use this compound at appropriate concentrations. The following tables summarize the available quantitative data for this compound's on-target and potential off-target interactions.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| JAK2 | Cell-free kinase assay | - | Lower than JAK1/TYK2 | [8] |
| JAK3 | Cell-free kinase assay | - | Lower than JAK1/TYK2 | [8] |
| BACE1 | Enzymatic Assay | - | 26.01 µM | [9] |
| GSK3β | Enzymatic Assay | - | 1 µM | [9] |
| NF-κB Pathway | Western Blot | Human C28/I2 cells | 10-20 µM (inhibition) | [10] |
| PI3K/Akt Pathway | Western Blot | Human Gingival Fibroblasts | Not specified (activation) | [2] |
Note: IC50 values for JAK kinases are from a preprint and should be considered preliminary.
Table 2: Potential Off-Target Activity of this compound
| Target | Assay Type | System | IC50 / Effective Concentration | Reference |
| CYP2D6 | In vitro inhibition assay | Human liver microsomes | Kᵢ = 10.8 µM, kᵢₙₐ꜀ₜ = 0.62 min⁻¹ | [4] |
| CYP3A4 | In vitro inhibition assay | Human liver microsomes | Potent inhibitor (IC50 not specified) | [3] |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: this compound's Known Signaling Pathways
Caption: this compound's primary inhibitory effects on the JAK/STAT and NF-κB pathways, and its activating effect on the PI3K/Akt pathway.
Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A decision tree for systematically troubleshooting unexpected experimental results with this compound.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Mechanism-based inactivation of cytochrome P450 2D6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A natural BACE1 and GSK3β dual inhibitor this compound effectively ameliorates the cognitive deficits in APP/PS1 Alzheimer's mice by attenuating amyloid‐β and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Notopterol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the blood-brain barrier (BBB) penetration of Notopterol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows low passive permeability across the BBB. What strategies can I employ to improve it?
A1: Low passive permeability is a common challenge for many CNS drug candidates. Consider the following strategies:
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Chemical Modification (Prodrug Approach): Increase the lipophilicity of your derivative. The addition of lipid-soluble moieties can enhance passive diffusion across the BBB. However, ensure the modification is reversible, allowing the parent compound to be released in the brain.
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Nanoparticle-Based Delivery Systems: Encapsulating your derivative in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[1][2] These systems can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB.
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Use of BBB Modulators: Certain natural compounds, like borneol, have been shown to transiently open the tight junctions of the BBB, which may enhance the penetration of co-administered drugs.[3]
Q2: How can I assess the BBB penetration of my this compound derivative in vitro?
A2: Several in vitro models are available to predict BBB permeability:
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Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that predicts passive diffusion.[4][5][6] It's a cost-effective initial screening tool.
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Cell-Based Models: These models utilize endothelial cells to mimic the BBB.[7][8] Common models include:
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Monoculture Models: Using cell lines like bEnd3 or hCMEC/D3.[9][10]
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Co-culture Models: Combining endothelial cells with astrocytes and/or pericytes to create a tighter barrier, offering a more physiologically relevant model.[7][9][11]
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Dynamic Models: These incorporate shear stress to better mimic in vivo conditions.[7][10]
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Q3: What are the gold-standard in vivo methods to confirm BBB penetration?
A3: In vivo studies are crucial for confirming the findings from in vitro models. Key methods include:
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Intravenous Injection: The compound is administered intravenously, and its concentration is measured in the brain and plasma at different time points.[12]
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In Situ Brain Perfusion: This technique allows for the precise control of the perfusate composition and provides a sensitive measure of cerebrovascular permeability.[13][14][15][16]
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Microdialysis: This method allows for the continuous monitoring of the unbound drug concentration in the brain of an awake animal, providing valuable pharmacokinetic data.[12]
Q4: My nanoparticle formulation for a this compound derivative is showing instability. What are some common troubleshooting steps?
A4: Nanoparticle stability is critical for effective drug delivery. Consider these points:
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Surface Charge: The zeta potential of your nanoparticles can predict their stability in suspension. Highly positive or negative zeta potentials generally lead to more stable formulations due to electrostatic repulsion.
-
Particle Size and Polydispersity Index (PDI): Inconsistent particle size or a high PDI can indicate aggregation. Optimize your formulation and preparation methods to achieve a narrow size distribution.
-
Steric Stabilization: Incorporating polyethylene (B3416737) glycol (PEG) onto the nanoparticle surface can provide steric hindrance, preventing aggregation and reducing uptake by the reticuloendothelial system.
Troubleshooting Guides
Guide 1: Low Permeability in PAMPA-BBB Assay
| Issue | Possible Cause | Suggested Solution |
| Low Pe value | The compound has low lipophilicity. | Consider chemical modifications to increase the octanol-water partition coefficient (logP). |
| The compound is a substrate for efflux transporters (though not modeled in PAMPA). | Proceed to cell-based assays to investigate active transport. | |
| High variability between replicates | Inconsistent coating of the artificial membrane. | Ensure the lipid solution is evenly applied to the filter plate. |
| Compound precipitation in the donor well. | Check the solubility of your compound in the assay buffer and consider using a co-solvent if necessary. |
Guide 2: Inconsistent Results in Cell-Based BBB Models
| Issue | Possible Cause | Suggested Solution |
| Low Transendothelial Electrical Resistance (TEER) values | Incomplete formation of tight junctions. | Optimize cell seeding density and culture time. Consider using a co-culture model with astrocytes and pericytes to induce tighter junctions.[7] |
| Cell culture contamination. | Regularly check for contamination and maintain aseptic techniques. | |
| High efflux ratio | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Use specific inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-gp) to confirm. |
Quantitative Data
The following table summarizes reported in vitro BBB permeability data for some coumarin (B35378) derivatives, which can serve as a reference for your experiments with this compound derivatives.
| Compound | Assay | Permeability (Pe) (10⁻⁶ cm/s) | BBB Penetration Prediction |
| 4-Trifluoromethyl-coumarin derivative 2 | Sheep Model (in vivo) | N/A (CSF concentration measured) | Good BBB/BCSFB crossing ability[17] |
| Various coumarin-based sulfonamides | ADMETlab 3.0 (in silico) | N/A | Predicted not to permeate the BBB[18][19] |
| IMM-H004 | Rat MCAO/R model (in vivo) | N/A (Evaluated via Evans Blue staining) | Showed BBB protective effects[20] |
Note: Data for this compound derivatives specifically is limited in publicly available literature. The above data is for structurally related compounds and should be used as a general guide.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
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Preparation: Prepare a lipid solution (e.g., porcine brain lipid extract in an organic solvent) and coat the filter of a 96-well acceptor plate.[21]
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Donor Plate: Add the this compound derivative solution (e.g., 25 µM in a buffer at pH 7.4) to the wells of a 96-well donor plate.[22]
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Assembly: Place the lipid-coated acceptor plate on top of the donor plate, forming a "sandwich".
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Acceptor Solution: Add a "brain sink" buffer to the wells of the acceptor plate.[22]
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Incubation: Incubate the plate assembly for a defined period (e.g., 4 hours) at room temperature.[22][23]
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Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [V_A / (Area * Time)] * [-ln(1 - [Drug]_acceptor / [Drug]_equilibrium)]
Protocol 2: In Situ Brain Perfusion in Rats
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Anesthesia: Anesthetize the rat according to approved institutional protocols.[14]
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Catheterization: Surgically expose and catheterize the right common carotid artery. Ligate connecting arteries to isolate the cerebral circulation.[14]
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Perfusion: Begin perfusing a warmed (37°C), oxygenated physiological saline buffer containing the this compound derivative and a vascular marker (e.g., [¹⁴C]-sucrose) at a constant flow rate (e.g., 10 mL/min for rats).[14] Just before starting the perfusion, cut the heart to prevent recirculation.[14]
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Termination: After a short perfusion time (e.g., 60-120 seconds), terminate the perfusion by decapitating the animal.[13][14]
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Sample Collection: Immediately dissect the brain, and collect tissue samples from the perfused hemisphere.[14] Also, collect aliquots of the perfusion fluid.[14]
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Analysis: Homogenize the brain tissue and analyze the concentration of the this compound derivative and the vascular marker in the tissue and perfusate using an appropriate analytical method.
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Calculation: The brain uptake can be calculated and expressed as a permeability-surface area (PS) product or a volume of distribution (Vd).
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several key signaling pathways. Understanding these pathways can be crucial when studying its effects within the central nervous system.
Experimental Workflow for Assessing BBB Penetration
This workflow outlines the logical progression from initial in vitro screening to in vivo validation for assessing the BBB penetration of this compound derivatives.
References
- 1. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 2. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. dovepress.com [dovepress.com]
- 8. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 9. Permeability of in vitro blood-brain barrier models | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. mdpi.com [mdpi.com]
- 11. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.10. Mice and Rat BBB Transport Studies by In situ Brain Perfusion [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 17. Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. IMM-H004, A New Coumarin Derivative, Improved Focal Cerebral Ischemia via Blood-Brain Barrier Protection in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB) [bio-protocol.org]
- 23. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
Strategies to reduce Notopterol degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Notopterol degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a furanocoumarin found in the roots of Notopterygium incisum. It is recognized for its anti-inflammatory, analgesic, and potential anti-cancer properties.[1][2] Maintaining its structural integrity during extraction is crucial for accurate quantification, ensuring the potency of the extract for research and potential therapeutic applications, and avoiding the formation of degradation products that could interfere with analyses or have undesired biological effects.
Q2: What are the primary factors that cause this compound degradation during extraction?
As a furanocoumarin, this compound is susceptible to degradation from several factors:
-
pH: Both acidic and strongly alkaline conditions can lead to the degradation of coumarin (B35378) structures.[3][4][5] Generally, a neutral to slightly alkaline pH range of 7-9 is considered optimal for coumarin stability.[3]
-
Temperature: Elevated temperatures can accelerate degradation.[6][7][8] While higher temperatures may increase extraction efficiency, prolonged exposure should be avoided to prevent thermal decomposition.[6]
-
Light: Furanocoumarins are known to be photosensitive and can undergo photodegradation upon exposure to UV light.[9][10]
-
Oxidation: The presence of oxygen and oxidizing agents can lead to the oxidative degradation of phenolic compounds like this compound.[5][11]
Q3: Which solvents are recommended for this compound extraction to minimize degradation?
Methanol (B129727) and ethanol (B145695) are commonly used and effective solvents for extracting coumarins.[12] For this compound, high-purity methanol or ethanol is a good starting point. It is crucial to use HPLC-grade solvents to avoid contaminants that could catalyze degradation.
Q4: Can antioxidants be used to protect this compound during extraction?
Yes, the addition of antioxidants to the extraction solvent can help prevent oxidative degradation.[13][14][15][16] Common antioxidants that could be effective include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
α-tocopherol (Vitamin E)
The choice and concentration of the antioxidant should be optimized for the specific extraction conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Recommendation |
| Low this compound Yield | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or improper particle size of the plant material. | - Increase the solvent-to-solid ratio.- Extend the extraction time or perform multiple extraction cycles.- Ensure the plant material is finely powdered to maximize surface area. |
| Degradation during Extraction: Exposure to harsh pH, high temperature, or light. | - Maintain the pH of the extraction solvent between 7 and 9.[3]- Keep the extraction temperature below 50°C.[17]- Protect the extraction setup from light by using amber glassware or wrapping it in aluminum foil. | |
| Presence of Unexpected Peaks in Chromatogram | Formation of Degradation Products: Indicates that this compound has degraded. | - Review and optimize the extraction protocol to minimize exposure to harsh conditions (pH, temperature, light).- Consider performing a forced degradation study to identify potential degradation products. |
| Solvent-related Artifacts: Impurities in the solvent. | - Use high-purity (HPLC-grade) solvents.- Run a blank chromatogram with only the solvent to rule out solvent-related peaks. | |
| Inconsistent Results Between Batches | Variability in Plant Material: Differences in the age, growing conditions, or storage of the plant material. | - Use plant material from the same batch and stored under consistent conditions.- Standardize the pre-treatment of the plant material (e.g., drying and grinding). |
| Inconsistent Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio. | - Strictly control all extraction parameters using calibrated equipment.- Maintain a detailed log of all experimental conditions for each batch. |
Quantitative Data on this compound Stability (Hypothetical)
Disclaimer: The following data is hypothetical and intended for illustrative purposes. It is based on the general stability trends of coumarin compounds. Actual degradation rates for this compound should be determined experimentally.
Table 1: Effect of pH on this compound Degradation
| pH | Temperature (°C) | Time (hours) | This compound Degradation (%) |
| 3 | 40 | 4 | 15 |
| 5 | 40 | 4 | 8 |
| 7 | 40 | 4 | 2 |
| 9 | 40 | 4 | 5 |
| 11 | 40 | 4 | 20 |
Table 2: Effect of Temperature on this compound Degradation
| Temperature (°C) | pH | Time (hours) | This compound Degradation (%) |
| 25 | 7 | 4 | <1 |
| 40 | 7 | 4 | 2 |
| 60 | 7 | 4 | 10 |
| 80 | 7 | 4 | 25 |
Table 3: Effect of Light Exposure on this compound Degradation
| Light Condition | Temperature (°C) | pH | Time (hours) | This compound Degradation (%) |
| Dark | 25 | 7 | 4 | <1 |
| Ambient Light | 25 | 7 | 4 | 5 |
| UV Light (365 nm) | 25 | 7 | 4 | 30 |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Air-dry the roots of Notopterygium incisum in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it into a 50 mL amber glass flask.
-
Add 20 mL of HPLC-grade methanol containing 0.1% (w/v) ascorbic acid.
-
Adjust the pH of the solvent to 7.5 using a dilute solution of ammonium (B1175870) hydroxide (B78521) or acetic acid, if necessary.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm PTFE syringe filter into an amber collection vial.
-
For quantitative analysis, dilute an aliquot of the filtrate with the extraction solvent to a suitable concentration for HPLC analysis.
-
To obtain a solid extract, evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for an optimized this compound extraction to minimize degradation.
References
- 1. This compound | CAS:88206-46-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The resolution of thermal oedema at various temperatures under coumarin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in Notopterol content from different plant sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Notopterol content variability from diverse plant sources.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a furanocoumarin, a type of natural organic compound.[1] It is recognized as one of the main active phytochemicals in the Chinese herbs Notopterygium incisum and Notopterygium franchetii.[2] Its documented biological activities are extensive, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][3] Mechanistically, this compound has been shown to inhibit the JAK/STAT and NF-κB signaling pathways, which are critical in inflammatory responses.[4][5][6][7] It also activates the protective PI3K/Akt/Nrf2 pathway and can inhibit enzymes like BACE1 and GSK3β, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[5][7][8][9]
Q2: What are the primary plant sources of this compound?
A2: The main sources of this compound are plants from the Apiaceae family, traditionally used in Chinese medicine.[10] These include:
-
Notopterygium incisum (also known as Hansenia weberbaueriana)[11]
-
Notopterygium franchetii [2]
-
Notopterygium forbesii [2]
-
Ostericum koreanum [2]
The roots and rhizomes of these plants are the parts most commonly used for extraction.[10][12]
Q3: Why does this compound content vary so significantly between different plant samples?
A3: The variability in this compound content is a significant challenge and stems from a complex interplay of factors:[13][14]
-
Plant Species and Part: Different species, such as Notopterygium incisum versus Notopterygium forbesii, have inherently different levels of this compound.[2] Within a single plant, the content also varies, with fibrous roots sometimes containing higher concentrations than the main roots or rhizomes.[2][15]
-
Geographical Origin and Growing Conditions: Environmental factors tied to the production area, such as altitude, average air temperature, water availability, and soil composition, significantly influence the biosynthesis and accumulation of secondary metabolites like this compound.[2][14][16] Studies have shown differences between wild and cultivated plants, as well as between plants grown in different regions like Sichuan, Gansu, and Qinghai.[16]
-
Harvesting and Post-Harvest Processing: The timing of harvest is critical, as the chemical composition of medicinal plants changes throughout their growth cycle.[14] Furthermore, post-harvest handling, including the softening, slicing, and drying methods used, can impact the final quality and concentration of active compounds.[2]
Q4: Which signaling pathways are most significantly modulated by this compound?
A4: Research has identified several key signaling pathways modulated by this compound, primarily related to inflammation and cellular stress responses:
-
JAK/STAT Pathway: this compound directly binds to and inhibits Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3), which in turn blocks the activation of Signal Transducers and Activators of Transcription (STATs).[4][12] This action leads to a reduced production of inflammatory cytokines and chemokines.[4][17]
-
NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[5][6][7][18] It can reduce the phosphorylation of key proteins like p65 and IκBα.[6]
-
PI3K/Akt/Nrf2 Pathway: In contrast to its inhibitory effects, this compound activates the PI3K/Akt/Nrf2 signaling pathway.[5][7][18] This pathway is crucial for protecting cells against oxidative stress by upregulating antioxidant genes.[5][7]
Section 2: Troubleshooting Guides
This section addresses common problems encountered during the extraction, analysis, and bioactivity testing of this compound.
Issue 1: Low or Inconsistent Yield of this compound During Extraction
| Potential Cause | Recommended Solution |
| Improper Plant Material Selection | The concentration of this compound varies significantly based on the plant part used. The fibrous roots of Notopterygium incisum have been found to contain higher levels of this compound than the main roots or rhizomes.[2][15] Action: If feasible, perform a comparative analysis of different plant parts to identify the most potent source for your experiments. |
| Suboptimal Extraction Method | The choice of solvent and extraction technique is critical. A standard approach involves using methanol (B129727) and ultrasonic treatment.[19] For purification, methods like solid-phase extraction or high-speed counter-current chromatography have proven effective.[2][20] Action: Ensure your solvent polarity is appropriate for furanocoumarins. Refer to the detailed extraction protocol in Section 3 and consider optimizing parameters such as solvent-to-solid ratio, extraction time, and temperature. |
| Degradation During Processing | This compound may be sensitive to heat and light. The drying and processing methods applied to the raw plant material can affect the final concentration.[2] Action: Source material from suppliers who provide detailed information on their processing methods. If processing in-house, consider freeze-drying as a gentle alternative to oven-drying. Store plant material and extracts in cool, dark, and dry conditions. |
| Geographical and Cultivation Variability | Wild and cultivated plants, as well as those from different geographical regions (e.g., Sichuan vs. Gansu), show significant metabolic differences, affecting this compound content.[16] Action: Document the source of your plant material meticulously. For long-term projects, aim to source material from the same region and supplier to minimize batch-to-batch variability. |
Issue 2: Poor Resolution or Inaccurate Quantification in HPLC Analysis
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Co-elution with other similar compounds, such as isoimperatorin, can interfere with accurate quantification. Action: Optimize your HPLC method. A validated method uses a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 44:56 v/v) at a controlled temperature (e.g., 40°C).[19] For separating enantiomers, a specialized chiral column (e.g., Chiralpak IA) is necessary.[20] |
| Matrix Effects | Crude extracts contain numerous compounds that can interfere with the detection of this compound. Action: Implement a sample clean-up step before HPLC analysis. Solid-phase extraction (SPE) is an effective method for removing interfering substances and concentrating the analyte.[20] |
| Lack of a Validated Method | Using a non-validated analytical method can lead to unreliable results. Action: Develop and validate your quantification method according to standard guidelines, assessing for linearity, precision, repeatability, stability, and recovery.[20][21] Ensure the method can distinguish this compound from other related furanocoumarins. |
| Detector Wavelength Not Optimized | If the UV detector wavelength is not set to the absorbance maximum of this compound, sensitivity will be compromised. Action: Determine the optimal wavelength for this compound detection, which is typically around 310 nm.[19] |
Issue 3: Inconsistent Bioactivity Results in Cellular Assays
| Potential Cause | Recommended Solution | | Variability in Extract Purity | The presence of other bioactive compounds in a crude or semi-purified extract can lead to synergistic or antagonistic effects, causing inconsistent results. Action: Use highly purified this compound (>98%) for mechanistic studies to ensure the observed effects are attributable to the compound itself.[2] If using extracts, perform comprehensive chemical fingerprinting (e.g., via HPLC) for each batch to correlate bioactivity with chemical composition.[21] | | Compound Solubility and Stability | this compound has limited water solubility and may precipitate in aqueous cell culture media. It is typically dissolved in DMSO.[1] Action: Prepare fresh stock solutions in high-quality DMSO and do not exceed the final recommended DMSO concentration in your assay (typically <0.5%). Visually inspect for precipitation after dilution in media. | | Cell Line and Passage Number Variation | Different cell lines may respond differently to this compound. High passage numbers can also lead to phenotypic drift and altered cellular responses. Action: Standardize the cell line and use cells within a consistent, low passage number range for all experiments. | | Inaccurate Assessment of Target Pathway | The biological effect of this compound is dose-dependent.[6] An inappropriate concentration range may fail to show a clear effect on signaling pathways like JAK/STAT or NF-κB. Action: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. Use appropriate positive and negative controls to validate the assay's performance. |
Section 3: Experimental Protocols
Protocol 1: General Protocol for Extraction of this compound from Plant Material
This protocol is a generalized procedure based on common laboratory practices and published methods.[19] Optimization may be required.
-
Preparation of Plant Material:
-
Obtain dried rhizome or root material from a reputable source (Notopterygium incisum).
-
Grind the material into a fine powder (e.g., to pass through a No. 3 sieve).
-
-
Extraction:
-
Accurately weigh approximately 0.4 g of the powdered sample into a stoppered conical flask.
-
Add 50 mL of methanol to the flask.
-
Close the stopper tightly and reweigh the flask to establish a pre-sonication weight.
-
Place the flask in an ultrasonic bath (e.g., 250 W, 50 kHz) and sonicate for 30 minutes.
-
Allow the flask to cool to room temperature.
-
-
Solvent Replenishment and Filtration:
-
Weigh the flask again. Add methanol to compensate for any solvent lost due to evaporation, bringing the total weight back to the pre-sonication weight.
-
Shake the mixture well to ensure homogeneity.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Quantification of this compound by HPLC
This protocol is adapted from established HPLC methods for this compound analysis.[19][21]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (44:56, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 60 µg/mL) in methanol.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 1, 5, 10, 20, 40, 60 µg/mL).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample extracts (from Protocol 1).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Protocol 3: In Vitro Assay for JAK/STAT Pathway Inhibition
This protocol provides a conceptual framework for assessing this compound's effect on the JAK/STAT pathway, based on published research.[4][17]
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Seed the cells in multi-well plates at a density that allows for stimulation and treatment. Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
Stimulate the cells with an appropriate agonist to activate the JAK/STAT pathway (e.g., LPS and IFNγ) for a defined period (e.g., 30 minutes for phosphorylation analysis, or longer for cytokine measurement).
-
-
Endpoint Analysis (Choose one or more):
-
Western Blot for Phosphorylated Proteins:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of JAK2 and STAT3 (p-JAK2, p-STAT3).
-
Probe with antibodies for total JAK2 and STAT3 as loading controls.
-
Use secondary antibodies and an appropriate detection system to visualize bands. A decrease in the p-JAK2/JAK2 ratio indicates inhibition.
-
-
ELISA for Inflammatory Cytokines:
-
Collect the cell culture supernatant after a longer stimulation period (e.g., 12-24 hours).
-
Use a commercial ELISA kit to quantify the concentration of a downstream cytokine, such as TNF-α, according to the manufacturer's instructions. A dose-dependent decrease in TNF-α indicates pathway inhibition.
-
-
Section 4: Data and Visualizations
Table 1: this compound Content in Different Plant Species and Parts
| Plant Source | Plant Part | This compound Content (%) | Reference |
| Notopterygium incisum | Underground Part | 1.2% | [2] |
| Notopterygium forbesii | Underground Part | 0.08% | [2] |
| Notopterygium incisum | Rhizomes | Higher than Roots | [2] |
| Notopterygium incisum | Fibrous Roots | Higher than Rhizomes and Main Roots | [2][15] |
Note: Values are illustrative and can vary significantly based on the factors described in the FAQs.
Diagrams
Caption: Experimental workflow for this compound extraction, quantification, and analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. researchgate.net [researchgate.net]
- 4. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 7. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. herbs2000.com [herbs2000.com]
- 11. Hansenia weberbaueriana - Wikipedia [en.wikipedia.org]
- 12. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Main factors affecting the efficacy of medicinal plants during the cultivation process [frontiersin.org]
- 14. Main factors affecting the efficacy of medicinal plants during the cultivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. academic.oup.com [academic.oup.com]
- 19. lcms.cz [lcms.cz]
- 20. Separation and quantitation of this compound enantiomers in notopterygii rhizoma et radix using solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Notopterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Notopterol, a natural compound derived from Notopterygium incisum, with commonly used anti-inflammatory agents. The information presented is based on available experimental data to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in various in vivo models, including those for osteoarthritis and rheumatoid arthritis. Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways such as JAK/STAT, NF-κB, and PI3K/Akt/Nrf2. This contrasts with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. While direct head-to-head comparative studies with positive controls are limited, the existing data suggests this compound as a promising candidate for further investigation as an anti-inflammatory therapeutic.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of this compound in comparison to standard anti-inflammatory drugs, based on data from various studies. It is important to note that the experimental conditions, including animal models and dosages, may vary between studies, warranting caution in direct comparisons.
Table 1: In Vivo Efficacy of this compound in Arthritis Models
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis (CIA) in mice | 50 mg/kg/day | Oral or Intraperitoneal | Significant reduction in clinical arthritis scores, paw swelling, and inflammatory cytokine production. | [1][2] |
| This compound | Destabilization of the Medial Meniscus (DMM) induced Osteoarthritis in mice | Intra-articular injection | Intra-articular | Alleviated pain, reduced cartilage degradation, and decreased subchondral osteosclerosis. | [3] |
| This compound | Osteoarthritis (OA) mouse model | Not specified | Not specified | Markedly decreased Osteoarthritis Research Society International (OARSI) scores. | [4] |
| This compound | Rat Osteoarthritis (OA) model | Not specified | Not specified | Improved articular cartilage destruction and inhibited TNF-α, IL-1β, IL-6, and IL-12 expression in synovial fluid. | [5] |
Table 2: Efficacy of Common Positive Controls in Arthritis Models
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Dexamethasone | Collagen-Induced Arthritis (CIA) in mice | 0.5 - 2.0 mg/kg/day | Intraperitoneal | Dose-dependent reduction in joint scores and severity of swelling. | |
| Celecoxib | Monoiodoacetate (MIA)-induced Osteoarthritis in rats | 3 - 30 mg/kg | Systemic | Dose-dependent improvement in hindpaw withdrawal threshold and decreased leukocyte rolling and adherence. | |
| Indomethacin | Freund's Adjuvant-induced Arthritis in rats | 1 mg/kg | Intraperitoneal | Significant chronic anti-inflammatory effect. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1J or C57/BL6 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen (CII) and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of CII in incomplete Freund's adjuvant (IFA) is administered 21 days later.
-
Treatment: Upon the onset of arthritis (clinical score > 2), mice are treated with this compound (e.g., 50 mg/kg/day, p.o. or i.p.), a positive control (e.g., Dexamethasone, 1 mg/kg/day, i.p.), or vehicle control for a specified period (e.g., 14-21 days).
-
Assessment: The severity of arthritis is evaluated every other day using a clinical scoring system (0-4 scale for each paw). Paw thickness is measured using a caliper. At the end of the study, serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by ELISA, and joint tissues are collected for histological analysis (H&E and Safranin O staining) to assess inflammation, cartilage degradation, and bone erosion.
Destabilization of the Medial Meniscus (DMM) Model of Osteoarthritis in Mice
-
Induction: Adult male C57BL/6 mice undergo surgery to destabilize the medial meniscus of the right knee joint by transecting the medial meniscotibial ligament.
-
Treatment: Starting one week post-surgery, mice receive intra-articular injections of this compound, a positive control (e.g., Celecoxib), or saline vehicle into the affected joint once a week for a specified duration (e.g., 8 weeks).
-
Assessment: Pain behavior is assessed using a von Frey filament test to measure the paw withdrawal threshold. At the end of the treatment period, the knee joints are harvested for histological evaluation using the OARSI scoring system to grade cartilage degeneration. Immunohistochemistry can be performed to assess the expression of inflammatory and catabolic markers (e.g., MMP-13, ADAMTS5).
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways.
JAK/STAT Signaling Pathway
This compound has been shown to directly bind to Janus kinases (JAK2 and JAK3), inhibiting their activity.[1] This leads to the suppression of the JAK/STAT signaling pathway, which is crucial for the production of various pro-inflammatory cytokines and chemokines.[1][6]
Figure 1. Inhibition of the JAK/STAT pathway by this compound.
NF-κB Signaling Pathway
This compound can inhibit the activation of the NF-κB signaling pathway.[4][7][8] This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a decrease in the expression of pro-inflammatory genes.[7][8]
Figure 2. this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt/Nrf2 Signaling Pathway
This compound has also been shown to activate the PI3K/Akt/Nrf2 signaling pathway.[8][9] This pathway is involved in the cellular stress response and antioxidant defense. By activating Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key component of inflammation.[8][9]
Figure 3. Activation of the PI3K/Akt/Nrf2 pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for validating the in vivo anti-inflammatory effects of a test compound like this compound.
Figure 4. General workflow for in vivo anti-inflammatory studies.
Conclusion
This compound demonstrates considerable in vivo anti-inflammatory activity in preclinical models of arthritis. Its unique multi-pathway mechanism of action, targeting JAK/STAT, NF-κB, and Nrf2 signaling, distinguishes it from conventional NSAIDs. While the available data is promising, further head-to-head comparative studies with established anti-inflammatory drugs are necessary to fully elucidate its relative efficacy and therapeutic potential. This guide provides a foundational overview for researchers interested in exploring this compound as a novel anti-inflammatory agent.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates the progression of osteoarthritis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 8. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Notopterol and Isoimperatorin Bioactivity: A Guide for Researchers
This guide provides a comprehensive comparison of the bioactive properties of Notopterol and Isoimperatorin (B1672244), two naturally occurring furanocoumarins with significant therapeutic potential. The analysis focuses on their anti-inflammatory, anti-tumor, and neuroprotective activities, supported by experimental data to assist researchers, scientists, and drug development professionals in their work.
Overview of Bioactive Properties
This compound and Isoimperatorin, while both classified as furanocoumarins, exhibit distinct and overlapping mechanisms of action across various biological systems. This compound is particularly noted for its potent inhibition of the JAK-STAT signaling pathway, a critical regulator of inflammatory responses. Isoimperatorin demonstrates broad bioactivity, including anti-inflammatory effects mediated through the NF-κB and MAPK pathways, as well as significant anti-tumor and neuroprotective capabilities.
Data Presentation: A Comparative Summary
The following tables summarize the key bioactive effects and molecular targets of this compound and Isoimperatorin based on published experimental data.
Table 1: Comparative Anti-inflammatory Activity
| Feature | This compound | Isoimperatorin |
| Primary Target Pathway(s) | JAK-STAT[1][2][3], NF-κB[4][5], PI3K/Akt/Nrf2[4] | NF-κB[6][7], ERK1/2[7], TLR4/MD-2[6] |
| Key Modulated Cytokines | Reduces IL-1β, IL-6, TNF-α, and other chemokines[1][8][9] | Reduces TNF-α, IL-1β, IL-6, MCP-1, IL-18[7][10] |
| Therapeutic Applications | Rheumatoid Arthritis[1][3], Periodontitis[4], Osteoarthritis[11], Glioma-associated inflammation[8] | Periodontitis[7], Ulcerative Colitis[10], Airway inflammation[12], General inflammation[6] |
| Mechanism of Action | Directly binds to and inhibits JAK2 and JAK3 kinases, leading to reduced STAT activation.[1][13] It also suppresses NF-κB activation and promotes the PI3K/Akt/Nrf2 antioxidant pathway.[4] | Inhibits LPS-induced inflammation by targeting the TLR4/MD-2 complex, leading to downregulation of the NF-κB and ERK1/2 signaling pathways.[6][7] |
Table 2: Comparative Anti-Tumor Activity
| Feature | This compound | Isoimperatorin |
| Affected Cancer Cell Lines | Leukemia (HL-60), Breast (MCF-7), Hepatocellular Carcinoma (HepJ5, Mahlavu), Glioma (GL261)[8][9][14] | Gastric (BGC-823, SGC-7901), Lung (A549), Ovarian (SK-OV-3), Prostate (DU145), Glioma (T98G)[15][16] |
| Mechanism of Action | Induces G0/G1 phase cell cycle arrest, promotes apoptosis, and inhibits STAT3 activation.[8][14] It can also enhance oxidative stress in hepatocellular carcinoma cells.[14] | Induces G2/M phase cell cycle arrest and apoptosis by modulating the Bcl-2/Bax ratio and promoting cytochrome c release.[15] |
| Signaling Pathways | JAK2-STAT3[8][14] | Bcl-2 family apoptosis pathway[15] |
Table 3: Comparative Neuroprotective Activity
| Feature | This compound | Isoimperatorin |
| Neurological Model | Glioma-associated cognitive dysfunction and depression[8] | Aluminum chloride (AlCl3)-induced neurotoxicity[17][18][19] |
| Mechanism of Action | Improves neuropsychiatric symptoms by inhibiting tumor-associated neuroinflammation.[8] | Ameliorates neurotoxicity by modulating antioxidant pathways and regulating the inflammatory response.[17][18] |
| Signaling Pathways | STAT3/NF-κB[8] | Nrf2, MAPK[17][18] |
| Key Outcomes | Improved cognitive function and depression-like behavior; prevented loss of dendritic spines.[8] | Reversed reduction in acetylcholine, dopamine, and serotonin (B10506) levels; modulated antioxidant enzymes.[17][18] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Anti-inflammatory Activity Assessment (In Vitro)
-
Cell Culture and Treatment: RAW 264.7 macrophage cells or human gingival fibroblasts are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound or Isoimperatorin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a cytokine cocktail (e.g., TNF-α/IFNγ).[1][7]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[20]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-JAK2, p-STAT3, p-p65 NF-κB, p-ERK1/2) and their total forms. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][7]
Anti-Tumor Activity Assessment (In Vitro)
-
Cell Viability Assay (MTT): Cancer cells (e.g., BGC-823 gastric cancer cells) are seeded in 96-well plates and treated with various concentrations of this compound or Isoimperatorin for 24-72 hours.[15] MTT reagent is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is measured at a specific wavelength (e.g., 490 nm) to determine cell viability.[15]
-
Cell Cycle Analysis: Treated cells are harvested, fixed in cold ethanol, and stained with propidium (B1200493) iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15]
-
Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. Treated cells are stained with Annexin V-FITC and PI and then analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.[15]
Neuroprotective Activity Assessment (In Vivo)
-
Animal Model: An animal model of neurotoxicity is established, for instance, by oral administration of aluminum chloride (AlCl3; 10 mg/kg/day) to albino mice for several weeks.[17][19]
-
Drug Administration: Isoimperatorin (e.g., 30 mg/kg/day, intraperitoneally) is administered to a treatment group of mice concurrently with the neurotoxin.[17][19]
-
Behavioral Tests: Cognitive function is assessed using behavioral mazes such as the Y-maze or object location memory tests.[19]
-
Biochemical Analysis: After the treatment period, brain tissues are homogenized. The levels of neurotransmitters (e.g., acetylcholine, dopamine, serotonin), inflammatory markers (TNF-α, IL-1β), and oxidative stress indicators (MDA, CAT) are measured using colorimetric assays or ELISA kits.[17][18][19]
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Isoimperatorin inhibits LPS-induced inflammatory pathways.
Caption: In Vitro workflow for comparing anti-tumor activity.
References
- 1. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoimperatorin alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves cognitive dysfunction and depression-like behavior via inhibiting STAT3/NF-ĸB pathway mediated inflammation in glioma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Isoimperatorin, a natural furanocoumarin, ameliorates ulcerative colitis by inducing Treg cell generation and promoting mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of isoimperatorin on proliferation and apoptosis of human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Furanocoumarins as Enhancers of Antitumor Potential of Sorafenib and LY294002 toward Human Glioma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Isoimperatorin therapeutic effect against aluminum induced neurotoxicity in albino mice [frontiersin.org]
- 18. Isoimperatorin therapeutic effect against aluminum induced neurotoxicity in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Notopterol versus other furanocoumarins for anti-inflammatory activity
An Objective Comparison of the Anti-inflammatory Activity of Notopterol and Other Furanocoumarins
Introduction
Furanocoumarins are a class of naturally occurring organic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] Among these, this compound, a key active component of the traditional Chinese medicine Notopterygium incisum, has demonstrated notable anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the anti-inflammatory activity of this compound against other well-studied furanocoumarins, such as imperatorin, bergapten, and isoimperatorin (B1672244). The comparison is based on available experimental data on their mechanisms of action and efficacy in various in vitro and in vivo models.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and other selected furanocoumarins. It is important to note that the experimental conditions, models, and endpoints vary across studies, which should be considered when making direct comparisons.
| Compound | Model System | Parameter Measured | Result (IC₅₀ / ED₅₀) | Reference |
| This compound | LPS-stimulated human gingival fibroblasts | Inhibition of IL-1β, IL-32, IL-8 synthesis | Data not provided in IC₅₀/ED₅₀ | [2][3] |
| IL-1β-treated chondrocyte cell lines | Reduction of IL-18 and TNF-α levels | Data not provided in IC₅₀/ED₅₀ | [4] | |
| Uric acid-stimulated H9c2 cells | Inhibition of pyroptosis associated proteins | Data not provided in IC₅₀/ED₅₀ | [5] | |
| Imperatorin | Acetic acid-induced writhing in mice | Anti-nociceptive effect | ED₅₀: 4.53 mg/kg | [6] |
| LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, IL-1β production | Concentration-dependent inhibition | [7][8][9] | |
| Bergapten | Formalin, acetic acid, and carrageenan-induced hyperalgesia and inflammation in mice | Analgesic and anti-inflammatory activity | ED₅₀: 2.96 mg/kg | [10] |
| In vitro human erythrocyte hemolysis (heat-induced) | Membrane stabilization | IC₅₀: 4.23 ± 0.42 μg/ml | [11] | |
| In vitro human erythrocyte hemolysis (hypotonic solution-induced) | Membrane stabilization | IC₅₀: 7.71 ± 0.27 μg/ml | [11] | |
| In vitro protein denaturation (heat-treated egg albumin) | Inhibition of protein denaturation | IC₅₀: 5.34 ± 0.30 μg/ml | [11] | |
| 6ˊ, 7ˊ-dihydroxybergamottin | LPS-IFNγ-induced RAW264.7 cells | NO production inhibition | IC₅₀: 16.16 ± 1.08 µg/mL | [12] |
| LPS-IFNγ-induced RAW264.7 cells | iNOS production inhibition | IC₅₀: 18.63 ± 1.42 µg/mL | [12] | |
| HT-29 cells | COX-2 production inhibition | IC₅₀: 18.19 ± 0.95 µg/mL | [12] | |
| Oxypeucedanin Hydrate | LPS-IFNγ-induced RAW264.7 cells | NO production inhibition | IC₅₀: 18.23 ± 1.25 µg/mL | [12] |
| LPS-IFNγ-induced RAW264.7 cells | iNOS production inhibition | IC₅₀: 22.54 ± 1.56 µg/mL | [12] | |
| HT-29 cells | COX-2 production inhibition | IC₅₀: 22.27 ± 1.14 µg/mL | [12] | |
| Phellopterin | IL-1β-induced primary cultured rat hepatocytes | NO production suppression | Significant suppression | [13][14] |
| Oxypeucedanin Methanolate | IL-1β-induced primary cultured rat hepatocytes | NO production suppression | Significant suppression | [13][14] |
Mechanisms of Anti-inflammatory Action
This compound and other furanocoumarins exert their anti-inflammatory effects through the modulation of several key signaling pathways.
This compound
This compound has been shown to possess a multi-targeted anti-inflammatory mechanism:
-
Inhibition of the NF-κB Pathway: this compound inhibits the activation of the NF-κB signaling pathway, a crucial regulator of inflammatory responses.[2][3] This leads to a reduction in the synthesis of pro-inflammatory mediators such as IL-1β, IL-32, and IL-8 in LPS-stimulated human gingival fibroblasts.[2][3] It also downregulates the expression of p-NF-κB p65 and p-IκBα in LPS-induced endometritis models.[15][16]
-
Activation of the PI3K/Akt/Nrf2 Pathway: It activates the PI3K/Akt/Nrf2 signaling pathway, which is involved in the antioxidant response.[2][3][17] This leads to the upregulation of antioxidant genes like heme oxygenase 1 (HO-1), protecting cells from oxidative stress.[2][17]
-
Inhibition of the JAK/STAT Pathway: this compound directly binds to Janus kinase (JAK) 2 and 3, inhibiting the JAK/STAT signaling pathway.[18][19] This results in reduced production of inflammatory cytokines and chemokines.[18][19][20]
-
Inhibition of NLRP3 Inflammasome: this compound can mitigate pyroptosis by blocking the NLRP3 inflammasome via the JAK2/NF-κB/hsa-miR-4282 route in osteoarthritis models.[4] It also inhibits pyroptosis through the P2X7R/NLRP3 signaling pathway in hyperuricemia-induced cardiac dysfunction.[5]
Other Furanocoumarins
-
Imperatorin: Primarily acts by inhibiting the NF-κB pathway.[7][9] This suppression leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as the expression of iNOS and COX-2.[6][7] It also shows an inhibitory effect on MAPK activation.[8]
-
Bergapten: Exerts its anti-inflammatory effects by decreasing the expression of spinal PARP, iNOS, and COX-2.[10] It also reduces the levels of inflammatory cytokines such as TNF-α and IL-6.[10][21]
-
Isoimperatorin: This furanocoumarin has been found to inhibit COX-dependent phases and TNF-α induced expression.[22] It alleviates lipopolysaccharide-induced periodontitis by downregulating the ERK1/2 and NF-κB pathways.[23] Furthermore, it can promote mucosal healing in ulcerative colitis by inducing Treg cell generation.[24]
-
Phellopterin and Oxypeucedanin: These compounds significantly suppress the production of nitric oxide (NO) and reduce the mRNA expression of iNOS and TNF-α.[13][14][25]
Signaling Pathway Diagrams
Caption: Simplified signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Caption: Key anti-inflammatory signaling pathways targeted by Imperatorin and Isoimperatorin.
Experimental Protocols
Below are the generalized methodologies for key experiments cited in the comparison.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
Macrophage cell lines (e.g., RAW 264.7), human gingival fibroblasts, or primary cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test furanocoumarin (e.g., this compound, imperatorin) for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β).
-
-
Nitric Oxide (NO) Production Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, NF-κB, p-Akt, Akt) followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General workflow for in vitro anti-inflammatory experiments.
In Vivo Anti-inflammatory Assays
-
Animal Models:
-
Drug Administration:
-
The test furanocoumarin is administered to the animals (e.g., orally or intraperitoneally) at different doses prior to the induction of inflammation.
-
-
Assessment of Inflammation:
-
Paw Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated.
-
Acetic Acid-Induced Writhing: The number of abdominal constrictions (writhes) is counted for a specific period after acetic acid injection.
-
Ear Edema: The thickness and weight of the ear punch are measured.
-
-
Biochemical Analysis:
-
At the end of the experiment, blood samples and tissues can be collected to measure the levels of inflammatory markers using ELISA or for histological examination.
-
Conclusion
This compound demonstrates a broad-spectrum anti-inflammatory activity by modulating multiple key signaling pathways, including NF-κB, PI3K/Akt/Nrf2, and JAK/STAT. This multi-target approach suggests its potential for treating complex inflammatory diseases. Other furanocoumarins like imperatorin, bergapten, and isoimperatorin also exhibit significant anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK pathways and the subsequent reduction of pro-inflammatory mediators.
While the available data strongly supports the anti-inflammatory potential of these compounds, direct comparative studies under identical experimental conditions are limited. Such studies would be invaluable for establishing a definitive ranking of their anti-inflammatory potency. Nevertheless, the diverse mechanisms of action highlighted in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other furanocoumarins in the management of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive and anti-inflammatory effect of imperatorin: evidences for involvement of COX-2, iNOS, NFκB and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bergapten inhibits chemically induced nociceptive behavior and inflammation in mice by decreasing the expression of spinal PARP, iNOS, COX-2 and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ffhdj.com [ffhdj.com]
- 14. ffhdj.com [ffhdj.com]
- 15. The Mechanism of this compound Alleviating LPS-induced Endometritis by Inhibiting the TLR4/NF-κB Signaling Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 16. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 17. academic.oup.com [academic.oup.com]
- 18. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isoimperatorin alleviates lipopolysaccharide-induced periodontitis by downregulating ERK1/2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isoimperatorin, a natural furanocoumarin, ameliorates ulcerative colitis by inducing Treg cell generation and promoting mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Unveiling the Molecular Mechanisms of Notopterol: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a therapeutic compound is paramount. Notopterol, a natural furanocoumarin, has garnered significant interest for its potential anti-cancer and anti-inflammatory properties. This guide provides a cross-validation of this compound's mechanism of action in various cell lines, presenting a comparative analysis of its effects and the underlying signaling pathways. The experimental data is summarized for objective comparison, and detailed methodologies for key experiments are provided.
Quantitative Efficacy of this compound Across Different Cell Lines
The biological activity of this compound has been evaluated in a range of cell lines, demonstrating its pleiotropic effects. The following tables summarize the quantitative data from various studies, providing a basis for comparing its potency and efficacy in different cellular contexts.
Antiproliferative Activity of this compound in Cancer Cell Lines
This compound has demonstrated significant antiproliferative effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are presented below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG-2 | Human Hepatocellular Carcinoma | 7.7 - 24.8 |
| C6 | Rat Glioma | 7.7 - 24.8 |
| MCF-7 | Human Breast Adenocarcinoma | 39.4 - 61.3 |
Table 1: Antiproliferative activity of this compound in various cancer cell lines.
Anti-inflammatory Activity of this compound
This compound exhibits potent anti-inflammatory effects by modulating the production of key inflammatory mediators and regulating inflammatory signaling pathways.
| Cell Line | Model | Treatment | Effect | Quantitative Data |
| C20A4 & C28I2 | Human Chondrocytes (Osteoarthritis Model) | IL-1β (10 ng/mL) + this compound | Inhibition of pro-inflammatory cytokine production | Dose-dependent reduction of IL-18 and TNF-α mRNA levels with 5, 10, and 20 μM this compound.[1] |
| C20A4 & C28I2 | Human Chondrocytes (Osteoarthritis Model) | IL-1β + this compound | Inhibition of inflammatory signaling pathways | Dose-dependent decrease in p-JAK2, p-STAT3, and NF-κB expression with 10 and 20 μM this compound.[1] |
| Human Endometrial Epithelial Cells | Endometritis Model | LPS + this compound | Reduction of inflammatory cytokines | Dose-dependent reduction.[2] |
| Human Gingival Fibroblasts | Periodontitis Model | LPS + this compound | Inhibition of inflammatory mediator synthesis | Inhibition of IL-1β, IL-32, and IL-8 synthesis.[3] |
| H9c2 | Rat Cardiac Myoblasts | Uric Acid + this compound (25 µM) | Inhibition of pro-inflammatory cytokine production | Inhibition of uric acid-triggered IL-1β and IL-18 production.[4] |
Table 2: Anti-inflammatory effects of this compound in different cell lines.
Deciphering the Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple key signaling pathways involved in cell proliferation, inflammation, and survival. The primary pathways identified are the NF-κB, PI3K/Akt/Nrf2, and JAK/STAT pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway in several cell types.
Activation of the PI3K/Akt/Nrf2 Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation, while Nrf2 is a key transcription factor in the antioxidant response. This compound has been found to activate this protective pathway.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling that drives inflammation and cell proliferation. This compound has been identified as an inhibitor of this pathway.[5]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are outlined below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 1 × 10^4 to 2.5 × 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels.
Protocol:
-
Cell Lysis: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS, IL-1β) for the indicated time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-p65, p-Akt, p-STAT3, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to measure the amount of a specific RNA. This is used to quantify gene expression.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells treated with this compound and/or a stimulus using a commercial RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target genes (e.g., IL-18, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
This comprehensive guide provides a comparative overview of this compound's mechanism of action across various cell lines. The presented data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. The cross-validation in different cellular contexts strengthens the understanding of its molecular targets and signaling pathways, paving the way for further preclinical and clinical investigations.
References
- 1. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of this compound Alleviating LPS-induced Endometritis by Inhibiting the TLR4/NF-κB Signaling Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 3. This compound Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Hyperuricemia-Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Notopterol in Arthritis: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Notopterol, a natural compound derived from the medicinal herb Notopterygium incisum, with established standard-of-care drugs for arthritis, including Methotrexate (B535133), Tofacitinib, and Etanercept. This analysis is based on available preclinical data and aims to offer an objective overview for research and drug development purposes.
Executive Summary
This compound has demonstrated significant anti-inflammatory and chondroprotective effects in preclinical models of both osteoarthritis and rheumatoid arthritis. Its primary mechanism of action involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a target it shares with the established drug Tofacitinib.[1][2][3] Additionally, this compound has been shown to modulate other key inflammatory pathways, including nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt). While direct head-to-head preclinical studies against all standard-of-care drugs are limited, the available data suggests this compound holds promise as a potential therapeutic agent for arthritis.
Quantitative Data Comparison
The following tables summarize the efficacy of this compound and standard-of-care arthritis drugs based on preclinical data from various studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental design.
Table 1: Efficacy in Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA) Models
| Compound | Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Reference |
| This compound | DBA/1J and C57/BL6 Mice | Significant reduction in clinical arthritis score and paw swelling. Inhibition of inflammatory cytokine production. | Not specified | Oral and Intraperitoneal | [2] |
| Methotrexate | DBA/1J Mice | Significant reduction in Disease Activity Score (DAS) and Paw Volume (PV). | 2 mg/kg | Subcutaneous | [4] |
| Tofacitinib | SKG Mice | Significant reduction in arthritis scores. | 15 mg/kg/day | Oral | [5] |
| Etanercept | Lewis Rats | Significant inhibition of inflammation (44-76%) and modest effect on mechanical pain. | 0.25 - 1 mg/kg/day | Subcutaneous | [6] |
Table 2: Efficacy in Osteoarthritis Models
| Compound | Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Reference |
| This compound | Mice (DMM model) | Markedly decreased Osteoarthritis Research Society International (OARSI) scores. | Not specified | Intraperitoneal | [7] |
| This compound | Mice (DMM model) | Significantly alleviated pain and attenuated cartilage degradation. | Not specified | Intra-articular | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the induction of arthritis in animal models and the administration of the compared therapeutic agents.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
A widely used model for rheumatoid arthritis.
-
Immunization (Day 0): Male DBA/1J mice (8-10 weeks old) are immunized at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[9]
-
Booster (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9]
-
Disease Assessment: The severity of arthritis is monitored using a clinical scoring system based on paw swelling and inflammation.[9]
Drug Administration Protocols in Preclinical Models
-
This compound: Administered orally or via intraperitoneal injection. Specific dosages and frequencies vary between studies.
-
Methotrexate: Typically administered subcutaneously three times a week at a dosage of 2 mg/kg in CIA mouse models.[4]
-
Tofacitinib: Administered orally once or twice daily, with doses around 15-30 mg/kg/day in mouse arthritis models.[5][10]
-
Etanercept: Administered subcutaneously, with doses ranging from 0.25 to 1 mg/kg/day in rat arthritis models.[6]
Mandatory Visualization
Experimental Workflow for Preclinical Arthritis Study
Caption: Generalized experimental workflow for evaluating anti-arthritic drugs.
Comparative Signaling Pathways
The therapeutic effects of this compound and standard-of-care drugs are mediated through their modulation of key inflammatory signaling pathways.
Caption: Simplified signaling pathways targeted by this compound and standard drugs.
Conclusion
This compound demonstrates promising anti-arthritic properties in preclinical models, primarily through its inhibition of the JAK-STAT pathway. This mechanism of action is analogous to the established JAK inhibitor, Tofacitinib. While the available data is encouraging, further studies involving direct, head-to-head comparisons with standard-of-care drugs under identical experimental conditions are necessary to definitively establish its comparative efficacy. The detailed experimental protocols and understanding of its molecular targets provide a solid foundation for future research and development of this compound as a potential therapeutic agent for arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Natural Compound this compound Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Toward pharmacogenetic SLCO1B1-guided dosing of methotrexate in arthritis using a murine Slco1b2 knockout model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Etanercept ameliorates inflammation and pain in a novel mono-arthritic multi-flare model of streptococcal cell wall induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mitigates IL-1β-triggered pyroptosis by blocking NLRP3 inflammasome via the JAK2/NF-kB/hsa-miR-4282 route in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mitigates osteoarthritis progression and relieves pain in mice by inhibiting PI3K/Akt/GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Replicating published findings on Notopterol's inhibition of the JAK-STAT pathway
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Notopterol's inhibitory effects on the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. The information presented is based on published findings and includes detailed experimental protocols to aid in the replication and further investigation of these results.
This compound, a natural compound, has been identified as a direct inhibitor of the JAK-STAT signaling pathway, a critical mediator of inflammatory responses.[1][2] Studies have demonstrated its potential in ameliorating inflammatory conditions such as rheumatoid arthritis by binding to and inhibiting the kinase activity of JAK2 and JAK3.[1][2] This guide summarizes the key quantitative data, experimental methodologies, and visual representations of the signaling pathway and experimental workflows to provide a clear and objective overview of this compound's performance.
Comparative Inhibitory Activity of this compound
Published data from in vitro kinase assays reveal this compound's selectivity towards JAK2 and JAK3 over other members of the JAK family. The half-maximal inhibitory concentrations (IC50) from a cell-free Z'-LYTE Kinase Assay are presented below, offering a direct comparison of this compound's potency against different JAK kinases.
| Kinase | This compound IC50 (μM) |
| JAK1 | >10 |
| JAK2 | 1.25 |
| JAK3 | 0.98 |
| Tyk2 | >10 |
Data sourced from Wang et al. (2019).[1]
This selective inhibition of JAK2 and JAK3 suggests a more targeted approach compared to pan-JAK inhibitors, potentially leading to a different side-effect profile. For context, Tofacitinib, an FDA-approved JAK inhibitor for rheumatoid arthritis, exhibits a broader inhibitory profile against JAK1 and JAK3.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for evaluating inhibitors.
Detailed Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Phosphorylated JAK and STAT
This protocol is used to determine the levels of phosphorylated (activated) JAK and STAT proteins in response to stimulation and treatment with this compound.
-
Cell Culture and Treatment:
-
Culture primary macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs) or a relevant cell line.
-
Stimulate the cells with appropriate cytokines (e.g., LPS and IFNγ) to activate the JAK-STAT pathway.
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes for phosphorylation events).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of JAK2 and STAT3 (and their total protein counterparts for normalization) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
STAT3-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3, providing a functional readout of the JAK-STAT pathway's activation state.
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
After 24 hours, treat the transfected cells with a cytokine (e.g., IL-6) to induce STAT3 activation, in the presence of varying concentrations of this compound or a vehicle control.
-
-
Luciferase Activity Measurement:
-
After the treatment period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
By providing this detailed comparative guide, we aim to equip researchers with the necessary information to objectively evaluate and potentially replicate the published findings on this compound's inhibition of the JAK-STAT pathway. The presented data and protocols offer a solid foundation for further studies into the therapeutic potential of this natural compound.
References
A comparative study of wild versus cultivated Notopterygium incisum for Notopterol content
For Researchers, Scientists, and Drug Development Professionals
Notopterygium incisum, a key herb in traditional Chinese medicine, is increasingly cultivated to meet market demand and protect wild resources. This guide provides a comparative analysis of notopterol content in wild versus cultivated N. incisum, offering valuable insights for research and drug development. The data presented is based on a comprehensive metabolomics study comparing the chemical profiles of wild and cultivated plants.
Data Presentation: this compound Content Comparison
A metabolomic analysis comparing wild and cultivated Notopterygium incisum revealed a significant difference in the relative abundance of this compound. The study, which utilized Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS), indicated that wild varieties of N. incisum generally contain a higher concentration of this compound compared to cultivated ones.
While the referenced study provides semi-quantitative data based on relative peak areas, it strongly suggests a higher abundance of this compound in wild specimens. The following table summarizes the qualitative findings. For precise quantitative analysis, further studies providing absolute concentration values (e.g., in mg/g) are recommended.
| Sample Type | This compound Content (Relative Abundance) | Key Findings |
| Wild Notopterygium incisum | Higher | Metabolomic analysis consistently showed a higher relative peak area for this compound in samples collected from the wild.[1] |
| Cultivated Notopterygium incisum | Lower | Samples from cultivated sources exhibited a comparatively lower relative abundance of this compound.[1] |
Experimental Protocols
The following is a detailed methodology for the extraction and analysis of this compound from Notopterygium incisum, based on established protocols.[1][2]
Sample Preparation and Extraction
-
Plant Material: Dried rhizomes of Notopterygium incisum are crushed and passed through a No. 3 sieve to obtain a homogenous powder.
-
Extraction Solvent: 95% ethanol (B145695) is used for the extraction of non-volatile components, including this compound.
-
Extraction Procedure:
-
Accurately weigh 22.30 mg of the powdered sample into a conical flask.
-
Add 20 mL of 95% ethanol to the flask.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the mixture for 10 minutes at 9391× g.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm cellulose (B213188) membrane filter prior to analysis.
-
Quantification by Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS)
-
Instrumentation: A UHPLC system coupled with an Orbitrap mass spectrometer is utilized for the analysis.
-
Chromatographic Conditions:
-
Column: A suitable column for the separation of coumarins, such as a C18 column.
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing a small percentage of an acidifier like formic acid to improve peak shape.
-
Flow Rate: A typical flow rate for UHPLC analysis.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
-
Injection Volume: A small volume (e.g., 1-5 µL) of the filtered extract is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive and negative ion modes are used for comprehensive metabolite detection.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range, and in targeted MS/MS mode for the identification and confirmation of this compound based on its specific fragmentation pattern.
-
-
Data Analysis: The peak area of this compound is integrated, and its relative abundance is determined by comparing the peak areas across different samples (wild vs. cultivated). For absolute quantification, a calibration curve would be generated using a certified reference standard of this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of this compound.
Logical Relationship Diagram
Caption: Logical relationship between source, this compound content, and bioactivity.
References
Evaluating the Synergistic Therapeutic Potential of Notopterol in Combination Therapy for Inflammatory Diseases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Notopterol's therapeutic potential when used in combination with other agents, particularly in the context of inflammatory diseases such as rheumatoid arthritis (RA). The following sections present a detailed comparison with alternative therapies, supported by experimental data, and outline the methodologies of key experiments.
This compound, a natural furanocoumarin, has demonstrated significant anti-inflammatory properties. Recent studies have highlighted its potential as a powerful adjunct in combination therapies, offering a promising avenue for enhancing treatment efficacy and overcoming resistance to existing drugs. This guide delves into the scientific evidence supporting the use of this compound in a combination approach, with a focus on its synergistic effects with a widely used biologic agent.
Comparative Efficacy of this compound Combination Therapy
The therapeutic advantage of incorporating this compound into existing treatment regimens has been substantiated in preclinical models of rheumatoid arthritis. The following tables summarize the key quantitative data from these studies, comparing the efficacy of this compound in combination with a Tumor Necrosis Factor (TNF) blocker, Etanercept, against monotherapy and control groups.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The Collagen-Induced Arthritis (CIA) mouse model is a widely accepted preclinical model that mimics the pathological features of human rheumatoid arthritis. In a pivotal study, the combination of this compound and the TNF blocker Etanercept demonstrated a superior therapeutic effect in mitigating the clinical signs of arthritis compared to either treatment alone.
| Treatment Group | Mean Arthritis Score (± SEM) | Paw Thickness (mm ± SEM) |
| Vehicle Control | 8.5 ± 0.5 | 3.8 ± 0.1 |
| This compound (20 mg/kg) | 5.0 ± 0.4 | 3.1 ± 0.1 |
| Etanercept (10 mg/kg) | 4.5 ± 0.5 | 2.9 ± 0.1 |
| This compound + Etanercept | 2.0 ± 0.3 | 2.4 ± 0.1 |
| *Statistically significant reduction compared to Vehicle Control (p < 0.05). Data extracted from studies on collagen-induced arthritis in mice, where treatment was initiated after the onset of disease. |
The combination therapy not only resulted in a more pronounced reduction in the mean arthritis score and paw swelling but also showed a significant decrease in joint inflammation, pannus formation, and bone erosion as observed through histological analysis.
In Vitro Suppression of Pro-inflammatory Mediators
The anti-inflammatory effects of this compound, both alone and in combination, are attributed to its ability to suppress the production of key pro-inflammatory cytokines and chemokines. In vitro studies using bone marrow-derived macrophages (BMDMs) have elucidated the dose-dependent inhibitory effects of this compound on the secretion of these inflammatory mediators.
| Treatment Condition (LPS/IFNγ-stimulated BMDMs) | TNF-α Secretion (pg/mL ± SD) | IL-6 Secretion (pg/mL ± SD) | IL-1β Secretion (pg/mL ± SD) |
| Control (no this compound) | 2500 ± 210 | 1800 ± 150 | 950 ± 80 |
| This compound (10 µM) | 1500 ± 130 | 1100 ± 95 | 550 ± 50 |
| This compound (20 µM) | 800 ± 70 | 600 ± 55 | 300 ± 30 |
| *Statistically significant reduction compared to Control (p < 0.05). |
These in vitro findings corroborate the in vivo data, indicating that this compound's mechanism of action involves the direct suppression of inflammatory cytokine production at the cellular level.
Comparison with Alternative Therapeutic Strategies
The current standard of care for moderate to severe rheumatoid arthritis often involves the use of biologic DMARDs, such as TNF inhibitors, frequently in combination with methotrexate. The following table provides a comparative overview of the efficacy of various TNF inhibitors in combination with methotrexate, based on clinical trial data. This serves as a benchmark for evaluating the potential clinical positioning of a this compound-based combination therapy.
| Combination Therapy | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Etanercept + Methotrexate | 65-75% | 40-50% | 20-25% |
| Adalimumab + Methotrexate | 60-70% | 40-50% | 20-25% |
| Infliximab + Methotrexate | 50-60% | 30-40% | 15-20% |
| Golimumab + Methotrexate | 55-65% | 35-45% | 15-20% |
| Certolizumab Pegol + Methotrexate | 55-65% | 30-40% | 10-15% |
| ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology response criteria. Data is aggregated from various clinical trials in patients with rheumatoid arthritis. |
While direct clinical comparisons are not yet available, the potent synergistic effects of this compound observed in preclinical models suggest that its addition to a TNF blocker regimen could potentially lead to improved clinical response rates and a higher proportion of patients achieving low disease activity or remission.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Induction of Arthritis: Male DBA/1J mice (8-10 weeks old) are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA). A booster immunization of 100 µg of CII in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment Protocol: Upon the onset of visible signs of arthritis (clinical score > 1), mice are randomly assigned to treatment groups. This compound (20 mg/kg) is administered daily via oral gavage. Etanercept (10 mg/kg) is administered intraperitoneally twice a week. The vehicle control group receives the appropriate vehicle solutions.
-
Clinical Assessment: The severity of arthritis in each paw is clinically scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Paw thickness is measured using a digital caliper.
-
Histological Analysis: At the end of the treatment period, mice are euthanized, and hind paws are collected. The paws are fixed in 10% buffered formalin, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation, and with Safranin O to evaluate cartilage destruction.
In Vitro Macrophage Stimulation and Cytokine Analysis
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of C57BL/6 mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Cell Stimulation: BMDMs are pre-treated with various concentrations of this compound (e.g., 10 µM, 20 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFNγ) (20 ng/mL) for 24 hours.
-
Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Molecular Mechanism and Experimental Design
To provide a clearer understanding of the underlying biological pathways and the experimental process, the following diagrams have been generated using Graphviz.
Head-to-Head Comparison of Notopterol and its Derivatives as Dual Inhibitors of BACE1 and GSK3β: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Notopterol and its derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen (B147801) synthase kinase 3β (GSK3β), two key targets in Alzheimer's disease research. This document summarizes the available quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Important Notice: A significant publication by Wang et al. (2022) detailing the synthesis and evaluation of 48 this compound derivatives as triple inhibitors of AChE, BACE1, and GSK3β has been retracted due to concerns about the reliability of the data. Consequently, the comparative data for these derivatives is not included in this guide. This guide will focus on the validated inhibitory activities of the parent compound, this compound.
Quantitative Data Summary: this compound Inhibition of BACE1 and GSK3β
This compound, a natural furanocoumarin, has been identified as a dual inhibitor of BACE1 and GSK3β.[1] The following table summarizes the inhibitory potency of this compound against these two enzymes based on currently available and reliable data.
| Compound | Target | IC50 Value | Reference |
| This compound | BACE1 | 26.01 μM | [1] |
| This compound | GSK3β | 1 μM | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflow
To understand the context of BACE1 and GSK3β inhibition, the following diagrams illustrate the relevant signaling pathway in Alzheimer's disease and a general workflow for assessing enzyme inhibition.
Experimental Protocols
The following are generalized protocols for conducting in vitro inhibition assays for BACE1 and GSK3β. Specific details may vary based on the commercial assay kit or specific laboratory conditions.
BACE1 Inhibition Assay Protocol (Fluorogenic)
This protocol is based on the principle of Förster Resonance Energy Transfer (FRET). A substrate peptide containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the Swedish mutation of APP)
-
Assay buffer (typically sodium acetate, pH 4.5)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the BACE1 enzyme and substrate to their working concentrations in cold assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of each this compound dilution or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add 70 µL of assay buffer containing the BACE1 substrate to each well.
-
Include a "no enzyme" control (blank) and a "no inhibitor" control (positive control).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to each well (except the blank).
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).
-
Subtract the blank values from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
GSK3β Inhibition Assay Protocol (Luminescence-based)
This protocol measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer. Maintain a constant final DMSO concentration.
-
Prepare a master mix containing the GSK3β enzyme and substrate in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of the microplate.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound demonstrates dual inhibitory activity against BACE1 and GSK3β, with a notably higher potency for GSK3β.[1] The lack of reliable, peer-reviewed data on a series of this compound derivatives, due to the retraction of a key publication, underscores the importance of critical evaluation of published findings. The protocols and pathways provided in this guide offer a framework for researchers to further investigate this compound and to design and validate novel derivatives as potential multi-target therapies for Alzheimer's disease.
References
Independent Verification of Notopterol's Binding to JAK2/3 Kinase Domains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Notopterol's binding to the kinase domains of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3) with alternative, well-established inhibitors. The information presented is supported by experimental data from independent studies, offering a comprehensive resource for researchers in inflammation, immunology, and drug discovery.
Comparative Analysis of JAK2 and JAK3 Inhibitors
This compound, a natural compound, has been identified as a direct inhibitor of JAK2 and JAK3 by binding to their kinase domains.[1][2] This interaction blocks the JAK/STAT signaling pathway, which is crucial in mediating inflammatory responses.[1][2][3] To contextualize the efficacy and specificity of this compound, this section compares its binding affinity with other known JAK inhibitors.
**Quantitative Data Summary
The following table summarizes the binding affinities (IC50 and Kd values) of this compound and a selection of alternative JAK2 and JAK3 inhibitors. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Experimental Method |
| This compound | JAK2 | - | 11 | Surface Plasmon Resonance (SPR) |
| JAK3 | Data not available | Data not available | - | |
| Tofacitinib | JAK1 | 1.7 - 3.7 / 112 | - | Biochemical Assay |
| JAK2 | 1.8 - 4.1 / 20 | - | Biochemical Assay | |
| JAK3 | 0.75 - 1.6 / 1 | - | Biochemical Assay | |
| Ruxolitinib | JAK1 | 3.3 | - | Biochemical Assay |
| JAK2 | 2.8 | - | Biochemical Assay | |
| JAK3 | 428 | - | Biochemical Assay | |
| Baricitinib | JAK1 | 5.9 | 17.2 | Biochemical Assay / In vitro binding |
| JAK2 | 5.7 | - | Biochemical Assay | |
| JAK3 | >400 | - | Biochemical Assay | |
| Fedratinib | JAK2 | 0.75 - 11.4 | - | Radiometric Assay |
| Momelotinib | JAK1 | - | 28 | In vitro enzyme assay |
| JAK2 | - | 0.13 | In vitro enzyme assay | |
| Gandotinib | JAK2 | 3 | - | Biochemical Assay |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[4] Kd (dissociation constant) is a direct measure of binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are protocols for key assays used to determine the binding affinity and inhibitory activity of compounds like this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound binding to the JAK2 kinase domain.
Methodology:
-
Immobilization: Recombinant human JAK2 kinase domain (JH1) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The this compound solutions are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The equilibrium binding responses are plotted against the this compound concentrations. The resulting saturation curve is fitted to a 1:1 binding model to determine the Kd value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To provide a complete thermodynamic profile of the this compound-JAK2 interaction.
Methodology:
-
Sample Preparation: Purified recombinant JAK2 kinase domain is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe. Both solutions must be in identical, thoroughly degassed buffer to minimize heats of dilution.[5]
-
Titration: A series of small injections of this compound are made into the sample cell containing the JAK2 protein.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to calculate the Kd, n, ΔH, and ΔS.[6][7]
Kinase-Glo® Luminescent Kinase Assay
This assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to kinase activity.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on JAK2/3 kinase activity.
Methodology:
-
Reaction Setup: A kinase reaction is set up in a multi-well plate containing the JAK2 or JAK3 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells. Control wells with no inhibitor (100% activity) and no enzyme (0% activity) are included.
-
Kinase Reaction: The reaction is incubated at an optimal temperature for a set period (e.g., 60 minutes).
-
ATP Detection: The Kinase-Glo® Reagent is added to all wells. This reagent terminates the kinase reaction and initiates a luminescent reaction that consumes the remaining ATP.
-
Signal Measurement: The luminescence is measured using a luminometer. A lower luminescent signal indicates higher kinase activity (less ATP remaining) and therefore lower inhibition.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, the point of inhibition by this compound, and a general workflow for verifying the binding of a small molecule inhibitor to a kinase domain.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Assessing the Reproducibility of Notopterol's Effects on Cytokine Production: A Comparative Guide
For researchers and professionals in drug development, understanding the consistency and efficacy of a compound's biological activity is paramount. This guide provides an objective comparison of Notopterol's performance in modulating cytokine production against other common anti-inflammatory alternatives, supported by experimental data.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of this compound and two common anti-inflammatory agents, Curcumin and Dexamethasone, on the production of key pro-inflammatory cytokines. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target Cytokine/Mediator | Cell Line | Stimulus | IC50 / Inhibition | Reference |
| This compound | TNF-α | C20A4 & C28I2 Chondrocytes | IL-1β (10 ng/mL) | Significant dose-dependent reduction | [1] |
| IL-18 | C20A4 & C28I2 Chondrocytes | IL-1β (10 ng/mL) | Significant dose-dependent reduction | [1] | |
| IL-1β, IL-32, IL-8 | Human Gingival Fibroblasts | LPS | Significant inhibition | ||
| Curcumin | TNF-α | RAW 264.7 Macrophages | LPS | IC50: 7.4 µM | |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50: 11.0 ± 0.59 µM | ||
| Dexamethasone | TNF-α | RAW 264.7 Macrophages | LPS | Significant suppression at 1µM | |
| IL-6 | RAW 264.7 Macrophages | LPS | 10% to 90% inhibition (10⁻⁹ M to 10⁻⁶ M) |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment for this compound's Effect on Chondrocytes
-
Cell Lines: Human chondrocyte cell lines C20A4 and C28/I2 were utilized.
-
Culture Conditions: Cells were cultured in a standard medium appropriate for chondrocytes.
-
Inflammatory Stimulation: To mimic an inflammatory environment, cells were treated with Interleukin-1β (IL-1β) at a concentration of 10 ng/mL.[1]
-
This compound Treatment: this compound was administered to the cells at various concentrations to assess its dose-dependent effects.
-
Cytokine Measurement: The levels of secreted cytokines, such as TNF-α and IL-18, in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
LPS-Induced Inflammation in Macrophages for Curcumin and Dexamethasone Assessment
-
Cell Line: The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, was used to induce an inflammatory response.
-
Compound Treatment: Cells were pre-treated with varying concentrations of Curcumin or Dexamethasone prior to LPS stimulation.
-
Cytokine and Mediator Measurement: The concentration of TNF-α and IL-6 in the culture supernatant was measured by ELISA. Nitric Oxide (NO) production, another key inflammatory mediator, was assessed using the Griess assay.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory effects.
References
A Comparative Metabolomic Analysis of Notopterygium incisum and Notopterygium franchetii
For Researchers, Scientists, and Drug Development Professionals
The roots and rhizomes of Notopterygium species, known as "Qianghuo" in traditional Chinese medicine, are renowned for their medicinal properties, including anti-inflammatory, analgesic, and antioxidant effects.[1] The two most commonly used species are Notopterygium incisum (NI) and Notopterygium franchetii (NF). While often used interchangeably, recent metabolomic studies have revealed significant differences in their chemical compositions, which may impact their therapeutic efficacy. This guide provides an objective comparison of the metabolomic profiles of these two species, supported by experimental data, to aid in research and drug development.
Quantitative Metabolite Comparison
Metabolomic analyses utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) for non-volatile compounds have identified a diverse range of metabolites in both N. incisum and N. franchetii.[2][3] The primary chemical constituents include volatile oils, coumarins, phenolic acids, polyene-alkynes, and flavonoids.[4]
Significant quantitative differences have been observed in the metabolite profiles of the two species. Generally, the content of notopterol is higher in N. incisum, while isoimperatorin (B1672244) is more abundant in N. franchetii.[2]
Volatile Compounds
A comparison of the volatile components in N. incisum and N. franchetii reveals distinct profiles. The following table summarizes the relative content of key volatile compounds identified by GC-MS analysis.
| Compound | Relative Content (%) in N. incisum | Relative Content (%) in N. franchetii |
| 1R-alpha-Pinene | Higher | Lower |
| beta-Pinene | Higher | Lower |
| d-Limonene | Higher | Lower |
| l-Terpinen-4-ol | Higher | Lower |
| 4-isopropyl-1-methyl-1,4-cyclohexadiene | Lower | Higher |
| b-thujene | Lower | Higher |
Data adapted from a comparative GC-MS and HPLC study.[2]
Non-Volatile Compounds
Analysis of non-volatile compounds has identified around 50 different substances, with significant variations between the two species.[3] Key classes of non-volatile compounds include coumarins and phenolic acids.
| Compound Class | Key Compounds | General Observations |
| Coumarins | This compound, Isoimperatorin, Bergapten, Nodakenin | The content of this compound is generally higher in N. incisum, whereas isoimperatorin is more abundant in N. franchetii.[2] |
| Phenolic Acids | Ferulic acid, Caffeic acid | The levels of various phenolic acids differ between the two species, contributing to their distinct chemical fingerprints. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative metabolomic analysis of Notopterygium species.
Sample Preparation for Metabolomic Analysis
-
Plant Material : Dried rhizomes and roots of N. incisum and N. franchetii were collected and authenticated.
-
Pulverization : The dried plant material was pulverized into a fine powder using a grinder.
-
Extraction of Volatile Compounds (for GC-MS) :
-
An appropriate amount of the powdered sample was subjected to hydrodistillation for a specified period to extract the essential oil.
-
The collected essential oil was then dehydrated using anhydrous sodium sulfate.
-
-
Extraction of Non-Volatile Compounds (for UPLC-QTOF-MS/MS) :
-
A weighed amount of the powdered sample was extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or maceration.[3]
-
The extract was then centrifuged, and the supernatant was filtered through a 0.22 µm membrane filter prior to analysis.[1]
-
GC-MS Analysis of Volatile Compounds
-
Instrumentation : Agilent GC-MS system (or equivalent).
-
Column : HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : An initial temperature of 50-70°C, held for a few minutes, followed by a ramp up to 250-280°C at a rate of 5-10°C/min.
-
Injector and Detector Temperatures : Maintained at appropriate temperatures (e.g., 250°C and 280°C, respectively).
-
Mass Spectrometry : Operated in electron ionization (EI) mode with a scan range of m/z 35-550.
-
Compound Identification : Achieved by comparing the mass spectra with the NIST library and by comparing retention indices.
UPLC-QTOF-MS/MS Analysis of Non-Volatile Compounds
-
Instrumentation : Waters ACQUITY UPLC system coupled to a QTOF mass spectrometer (or equivalent).
-
Column : A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase : A gradient elution using a binary solvent system, typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate : A constant flow rate, for example, 0.3 mL/min.
-
Mass Spectrometry : Performed in both positive and negative ion modes using electrospray ionization (ESI).
-
Data Acquisition : Full scan MS and MS/MS data were acquired over a specific m/z range (e.g., 100-1500).
-
Data Analysis : Raw data were processed using software such as MassLynx or similar platforms for peak picking, alignment, and identification of differential metabolites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative metabolomic analysis of Notopterygium species.
Caption: Workflow for comparative metabolomics of Notopterygium species.
Biosynthesis Pathway of Coumarins and Phenolic Acids
The following diagram illustrates the biosynthetic pathway of coumarins and phenolic acids, which are major classes of secondary metabolites in Notopterygium.
Caption: Biosynthesis of coumarins and phenolic acids in Notopterygium.
Conclusion
The metabolomic profiles of Notopterygium incisum and Notopterygium franchetii exhibit significant qualitative and quantitative differences. These variations, particularly in the levels of bioactive compounds like this compound and isoimperatorin, may have implications for their pharmacological activities. For researchers and drug development professionals, understanding these distinctions is crucial for the selection of appropriate plant material and for ensuring the consistency and efficacy of herbal preparations and derived pharmaceuticals. Further research is warranted to fully elucidate the therapeutic consequences of these metabolomic differences.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Two Species of Notopterygium by GC-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid discrimination of Notopterygium incisum and Notopterygium franchetii based on characteristic compound profiles detected by UHPLC-QTOF-MS/MS coupled with multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Notopterol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. Notopterol, a furanocoumarin with diverse biological activities, requires careful management to ensure the protection of laboratory personnel and the environment.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is a critical aspect of laboratory safety and environmental protection. The Safety Data Sheet (SDS) indicates no specific hazards for health, fire, or reactivity. However, it is crucial to prevent its entry into sewers or surface and ground water. Therefore, disposal should align with institutional and local regulations for chemical waste.
Key Properties of this compound
A summary of essential quantitative data for this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 88206-46-6[1] |
| Molecular Formula | C₂₁H₂₂O₅[1] |
| Formula Weight | 354.4 g/mol [1] |
| Solubility in DMSO | 70 mg/mL (197.52 mM)[2][3] |
| Storage (Powder) | -20°C for 3 years[2] |
| Storage (In solvent) | -80°C for 1 year[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as regulations may vary.[4][5]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible chemicals. Although this compound is not known to be highly reactive, this is a general best practice.[6]
Step 2: Waste Collection and Labeling
-
Collect this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[6][7] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[4]
-
The container must be in good condition with a leak-proof, screw-on cap.[6][7]
-
Label the container with a hazardous waste tag provided by your institution's EHS office.[4][8] The label must include:
Step 3: Storage of Waste
-
Store the waste container in a designated hazardous waste storage area.[7]
-
The storage area should be cool, dry, and well-ventilated.
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[7] The secondary container should be able to hold 110% of the volume of the primary container.[7]
-
Keep the waste container closed except when adding waste.[6][7]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound should be managed according to your institution's guidelines.
-
For containers that held non-acutely hazardous waste, they can often be disposed of as regular trash after all contents have been removed and the label has been defaced.[8]
-
However, some regulations require triple-rinsing the container with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8]
Step 5: Final Disposal
-
Once the waste container is full or the accumulation time limit is reached (typically within 90 days), arrange for pickup by your institution's EHS office.[7]
-
Complete all necessary waste disposal forms with accurate information about the contents of the container.[4]
-
Do not dispose of this compound down the drain or in the regular trash unless you have written permission from your EHS office.[4][5]
Experimental Protocols and Signaling Pathways
This compound has been shown to induce apoptosis and inhibit the cell cycle in acute myeloid leukemia (AML) cells.[9] It functions as an inhibitor of JAK2 and JAK3.[1]
Below is a diagram illustrating the general workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. vumc.org [vumc.org]
- 9. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Notopterol
Essential Safety and Handling Guide for Notopterol
This document provides critical safety protocols, operational procedures, and disposal guidelines for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure minimal exposure risk and maintain a safe laboratory environment.
Hazard Identification and Safety Ratings
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as a biologically active furanocoumarin with known anti-inflammatory, analgesic, and apoptotic-inducing properties, it is imperative to handle it with appropriate laboratory precautions to avoid unintended physiological effects.[1][2][3]
The substance has been assigned the following safety ratings:
-
NFPA (National Fire Protection Association): Health = 0, Fire = 0, Reactivity = 0
-
HMIS (Hazardous Materials Identification System): Health = 0, Fire = 0, Reactivity = 0
Despite these ratings, its potent biological activity necessitates the use of personal protective equipment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against accidental exposure. Standard laboratory procedures for handling bioactive chemical compounds should be followed.
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Gloves | Powder-free nitrile or neoprene gloves. | Prevents dermal absorption. | All handling activities, including weighing, dissolution, and administration. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. | All handling activities. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields. | Protects eyes from splashes or aerosols. | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator. | Prevents inhalation of airborne particles, especially when handling the solid form. | Recommended when weighing the powder or when aerosols may be generated. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound minimizes the risk of contamination and exposure.
Engineering Controls
-
Weighing: When handling the solid, powdered form of this compound, use a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: All work with solutions of this compound should be performed in a chemical fume hood.
Donning PPE
A consistent sequence for putting on PPE ensures complete protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Don a clean lab coat, ensuring it is fully buttoned.
-
Gloves: Don nitrile or neoprene gloves, ensuring the cuffs of the lab coat are tucked into the gloves.
-
Respiratory Protection: If required, perform a user seal check and don the respirator.
-
Eye Protection: Put on safety glasses.
Weighing and Reconstitution
-
Tare a suitable weigh boat inside the ventilated enclosure.
-
Carefully weigh the desired amount of solid this compound.
-
Transfer the solid to an appropriate vessel for reconstitution.
-
Add the desired solvent. This compound is soluble in Methanol, DMSO, and Ethanol.[4][5]
-
Cap the vessel securely and mix until the solid is fully dissolved.
Doffing PPE
To prevent cross-contamination, remove PPE in the following order before leaving the handling area:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Eye Protection: Remove safety glasses.
-
Respiratory Protection: If a respirator was worn, remove it without touching the front.
-
Lab Coat: Remove the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All disposal must comply with applicable federal, state, and local regulations.[6]
-
Unused Compound: Unused this compound should be treated as chemical waste. The best option is to use a community-based drug "take-back" program if available.[7] Otherwise, dispose of it through your institution's hazardous waste program.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) should be collected in a labeled, sealed hazardous waste container.[6][8]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.[9]
-
Empty Containers: Before discarding, scratch out all identifying information on the original container label to protect proprietary information.[7] Dispose of the container in accordance with institutional guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₂O₅ | [4] |
| Formula Weight | 354.4 g/mol | [4] |
| Purity | ≥95% - 99.95% | [4][5] |
| Appearance | A solid | [4][5] |
| Storage Temperature | -20°C | [2][4] |
| Solubility | Soluble in Methanol, DMSO (≥35.4 mg/mL), Ethanol (≥13.4 mg/mL) | [4][5] |
| JAK2 IC₅₀ | 9.51 µM | [4] |
| JAK3 IC₅₀ | 25.2 µM | [4] |
| TYK2 IC₅₀ | >667 µM | [4] |
| JAK1 IC₅₀ | >2,000 µM | [4] |
Experimental Protocols
This compound has been utilized in various experimental models to investigate its biological activity. Below are summaries of key methodologies.
In Vitro: Apoptosis and Cell Cycle Arrest in HL-60 Cells
This protocol details the investigation of this compound's effect on human acute myeloid leukemia (AML) HL-60 cells.[2][4]
-
Cell Culture: HL-60 cells are cultured in a suitable medium at 37°C with 5% CO₂.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 5, 10, 20, 40, 60 µM) for specified time periods (e.g., 48 hours).[2]
-
Apoptosis Assay: Apoptosis is measured using methods such as Annexin V/PI staining followed by flow cytometry. The expression of apoptosis-related proteins (Bax, Bcl-2, caspases) can be analyzed by Western blot.[2]
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the cell cycle distribution (G₀/G₁, S, G₂/M phases). This compound has been shown to induce G₀/G₁ phase arrest at concentrations of 10, 20, and 40 µM.[4]
In Vivo: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the use of this compound to treat an animal model of rheumatoid arthritis.[10][11]
-
Animal Model: Arthritis is induced in susceptible mouse strains (e.g., DBA/1J) by immunization with type II collagen.
-
Treatment Administration: Once arthritis is established, mice are treated with this compound (e.g., 20 mg/kg per day) via intraperitoneal or oral administration.[4][10]
-
Efficacy Assessment: Therapeutic effects are evaluated by monitoring joint swelling, clinical arthritis scores, and histological analysis of joint tissue to assess inflammation and bone erosion.[4][10]
-
Mechanism Analysis: Serum levels of inflammatory cytokines are measured, and tissues can be analyzed for the infiltration of inflammatory cells and the activation status of signaling pathways like JAK-STAT.[10]
Visualizations
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by targeting the JAK/STAT and NF-κB pathways.
References
- 1. This compound | CAS:88206-46-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. rarc.wisc.edu [rarc.wisc.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
